molecular formula C59H116NO17P B8027492 m-PEG8-DSPE

m-PEG8-DSPE

Número de catálogo: B8027492
Peso molecular: 1142.5 g/mol
Clave InChI: JGMUKQZJJIKQCA-LXXIDKMWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

M-PEG8-DSPE is a useful research compound. Its molecular formula is C59H116NO17P and its molecular weight is 1142.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H116NO17P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-58(62)74-54-56(77-59(63)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)55-76-78(64,65)75-39-37-60-57(61)36-38-67-42-43-69-46-47-71-50-51-73-53-52-72-49-48-70-45-44-68-41-40-66-3/h56H,4-55H2,1-3H3,(H,60,61)(H,64,65)/t56-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMUKQZJJIKQCA-LXXIDKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H116NO17P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1142.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of m-PEG8-DSPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-polyethylene glycol (8)-distearoylphosphatidylethanolamine (m-PEG8-DSPE), a critical component in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles (LNPs). This document is intended for researchers, scientists, and professionals in the field of drug development and nanotechnology.

Introduction to this compound

This compound is a PEGylated phospholipid that incorporates a short, discrete polyethylene (B3416737) glycol (dPEG®) spacer of eight PEG units, capped with a methoxy (B1213986) group, and linked to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). The DSPE anchor allows for stable integration into lipid bilayers, while the hydrophilic PEG chain provides a steric barrier, which can help to reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.[1] The use of a discrete PEG linker, as opposed to a traditional polydisperse polymer, ensures a uniform molecular weight and consistent batch-to-batch purity.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the covalent conjugation of a methoxy-terminated PEG8 derivative to the amine head group of DSPE. A common and efficient method involves the use of an N-hydroxysuccinimide (NHS) ester-activated PEG8, which reacts with the primary amine of DSPE to form a stable amide bond.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)>99% Puritye.g., Avanti Polar Lipids
m-PEG8-NHS Ester>95% Puritye.g., BroadPharm, Vector Labs
Triethylamine (B128534) (TEA)Anhydrous, >99.5%e.g., Sigma-AldrichBase catalyst
Dichloromethane (B109758) (DCM)Anhydrous, >99.8%e.g., Sigma-AldrichReaction solvent
Chloroform (B151607)ACS Gradee.g., Fisher ScientificFor chromatography
Methanol (B129727)ACS Gradee.g., Fisher ScientificFor chromatography
Experimental Protocol: Synthesis

The following protocol describes a representative synthesis of this compound.

  • Reactant Preparation :

    • Dissolve 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • In a separate vial, dissolve m-PEG8-NHS ester (1.2 equivalents) in anhydrous DCM.

  • Reaction Setup :

    • To the DSPE solution, add triethylamine (TEA) (2-3 equivalents) as a base to deprotonate the amine group of DSPE, facilitating the nucleophilic attack.

    • Stir the mixture at room temperature for 15-20 minutes.

  • Coupling Reaction :

    • Slowly add the m-PEG8-NHS ester solution to the DSPE solution dropwise while stirring.

    • Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Reaction Quenching and Work-up :

    • Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.

    • The crude product is then re-dissolved in a small amount of a suitable solvent (e.g., chloroform) for purification.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts (such as the NHS leaving group), and any potential side products. A combination of chromatographic techniques is often employed to achieve high purity (>95%).[3][4]

Experimental Protocol: Purification
  • Silica (B1680970) Gel Column Chromatography :

    • Prepare a silica gel column packed with an appropriate stationary phase.

    • Dissolve the crude reaction mixture in a minimal amount of the mobile phase (e.g., chloroform).

    • Load the sample onto the column.

    • Elute the column with a gradient of chloroform and methanol. A typical gradient might start with 100% chloroform, gradually increasing the proportion of methanol to elute the more polar this compound product.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal :

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.

  • Final Drying :

    • Dry the product under high vacuum for several hours to remove any residual solvent.

Characterization

The identity, purity, and integrity of the synthesized this compound must be confirmed using various analytical techniques.[2][]

TechniquePurposeExpected Results
¹H NMR Spectroscopy Structural confirmation and determination of PEGylationSignals corresponding to the DSPE fatty acid chains, glycerol (B35011) backbone, and the characteristic repeating units of the PEG chain.[2]
Mass Spectrometry (MS) Molecular weight confirmationA peak corresponding to the expected molecular weight of this compound (~1142.5 g/mol ).[1][2]
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity of the final product.[2][6]

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up DSPE DSPE in Anhydrous DCM Reaction_Vessel Reaction Vessel: - Add TEA to DSPE - Stir - Add PEG-NHS solution - React for 12-24h DSPE->Reaction_Vessel 1 eq. PEG_NHS m-PEG8-NHS Ester in Anhydrous DCM PEG_NHS->Reaction_Vessel 1.2 eq. Rotovap Rotary Evaporation to remove solvent Reaction_Vessel->Rotovap Crude_Product Crude this compound Rotovap->Crude_Product

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound (dissolved in Chloroform) Column_Chromatography Silica Gel Column Chromatography (Elution with Chloroform/Methanol gradient) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify pure fractions Solvent_Removal Rotary Evaporation Combine_Fractions->Solvent_Removal Final_Product Pure this compound (White Solid) Solvent_Removal->Final_Product

Caption: Purification workflow for this compound.

Storage and Stability

Purified this compound should be stored as a solid at -20°C under an inert atmosphere to prevent hydrolysis of the ester bonds and oxidation.[1][4][7] When handling, it is important to allow the product to warm to room temperature before opening to minimize moisture condensation.[1] Solutions should be prepared with dry solvents.[1] The stability of PEGylated lipids is pH-dependent, with hydrolysis of the ester linkages accelerated at both acidic and basic pH.[7][8]

Conclusion

The synthesis and purification of this compound require careful execution of a multi-step process involving a coupling reaction followed by rigorous purification and characterization. The protocols outlined in this guide provide a robust framework for obtaining high-purity this compound suitable for advanced drug delivery applications. Adherence to these methodologies is crucial for ensuring the quality, consistency, and performance of the final lipid nanoparticle formulations.

References

An In-depth Technical Guide to the Physicochemical Properties of m-PEG-DSPE Micelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of methoxy-poly(ethylene glycol)-distearoylphosphatidylethanolamine (m-PEG-DSPE) micelles, with a focus on m-PEG8-DSPE. This document is intended for researchers, scientists, and professionals in drug development who are utilizing or considering these versatile nanocarriers.

Introduction to m-PEG-DSPE Micelles

Methoxy-poly(ethylene glycol)-distearoylphosphatidylethanolamine (m-PEG-DSPE) is an amphiphilic polymer widely employed in drug delivery systems.[1] Its structure consists of a hydrophobic tail, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), and a hydrophilic head, a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain.[1] In aqueous environments, these molecules self-assemble into core-shell micellar structures, where the hydrophobic DSPE tails form the core and the hydrophilic PEG chains form the outer corona.[1]

These micelles are particularly valuable as nanocarriers for poorly water-soluble drugs, which can be sequestered within the hydrophobic core.[1] The PEGylated corona provides a "stealth" characteristic, which can reduce recognition by the reticuloendothelial system, thereby prolonging systemic circulation time.[1] While various PEG lengths are utilized, this guide will focus on this compound, with comparative data from the extensively studied m-PEG2000-DSPE to illustrate the impact of PEG chain length.

Core Physicochemical Properties

The utility of m-PEG-DSPE micelles in drug delivery is dictated by a set of key physicochemical properties. While specific experimental data for this compound is not extensively available in the reviewed literature, the properties of the well-characterized m-PEG2000-DSPE provide a strong benchmark.

Critical Micelle Concentration (CMC)

The CMC is the concentration of the amphiphilic polymer above which micelles will form. A low CMC is indicative of high micelle stability upon dilution in the bloodstream.[2] DSPE-PEG2000 micelles exhibit a low CMC, which is a significant advantage for in vivo applications.[3] The CMC is influenced by the length of the PEG chain; longer PEG chains tend to have a higher CMC.[4]

Micelle Size and Zeta Potential

The size of the micelles is a critical parameter that influences their biodistribution and ability to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[5] The zeta potential provides a measure of the surface charge of the micelles, which affects their stability and interaction with biological components.[2]

Drug Loading and Encapsulation Efficiency

The ability to effectively encapsulate therapeutic agents is a primary function of these micelles. The hydrophobic core serves as a reservoir for lipophilic drugs.[6] Drug loading capacity and encapsulation efficiency are key indicators of the formulation's potential therapeutic efficacy.

Table 1: Summary of Physicochemical Properties of m-PEG-DSPE Micelles

PropertyThis compoundm-PEG2000-DSPEm-PEG3000-DSPEm-PEG5000-DSPE
Critical Micelle Concentration (CMC) Data not available in cited literature~1 µM to 1.8 x 10⁻⁵ mol L⁻¹[3][7]~0.5-1.5 µM[4]~0.5-1.5 µM[4]
Micelle Diameter (Hydrodynamic) Data not available in cited literature~8.2 nm to 33 nm[2][8]Data not available in cited literatureData not available in cited literature
Zeta Potential Data not available in cited literature-2.7 ± 1.1 mV to -38.0 mV[7][9]Data not available in cited literatureData not available in cited literature
Aggregation Number Data not available in cited literature~76 to 90[2][10]Data not available in cited literatureData not available in cited literature

Experimental Protocols

Accurate characterization of m-PEG-DSPE micelles is crucial for their development as drug delivery vehicles. The following are detailed methodologies for key experiments.

Micelle Formulation: Thin-Film Hydration Method

This is a common method for preparing drug-loaded micelles.[1]

Materials:

  • This compound

  • Hydrophobic drug

  • Organic solvent (e.g., Chloroform, Methanol)[1]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)[1]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filter (0.22 µm)

Procedure:

  • Dissolution: Dissolve a known quantity of this compound and the hydrophobic drug in the organic solvent in a round-bottom flask.[1]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid-drug film on the flask's inner surface.[1]

  • Hydration: Hydrate the film with the aqueous buffer by gentle agitation. The temperature should be maintained above the phase transition temperature of the DSPE lipid.[1]

  • Micelle Formation: Continue agitation until the solution becomes clear or translucent, indicating micelle formation.[1]

  • Sonication/Extrusion: To obtain a uniform size distribution, the micelle solution can be sonicated or passed through an extruder.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter.[1]

Thin_Film_Hydration_Workflow cluster_prep Preparation cluster_form Formation cluster_refine Refinement dissolve Dissolve this compound and Drug in Solvent evaporate Evaporate Solvent to Form Thin Film dissolve->evaporate Rotary Evaporator hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate Above Transition Temp agitate Gentle Agitation hydrate->agitate Self-Assembly sonicate Sonication or Extrusion agitate->sonicate Size Homogenization filter 0.22 µm Filtration sonicate->filter Sterilization final_product final_product filter->final_product Drug-Loaded Micelles CMC_Determination_Workflow cluster_sample Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prepare_dilutions Prepare this compound Concentration Series add_pyrene Add Pyrene Probe prepare_dilutions->add_pyrene evaporate_solvent Evaporate Solvent add_pyrene->evaporate_solvent incubate Incubate Samples evaporate_solvent->incubate measure_fluorescence Measure Fluorescence Spectra incubate->measure_fluorescence plot_data Plot Intensity Ratio vs. Log(Concentration) measure_fluorescence->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc result result determine_cmc->result CMC Value DLS_Zeta_Workflow cluster_dls Size Measurement (DLS) cluster_els Zeta Potential Measurement (ELS) start Micelle Solution dls_prep Load into DLS Cuvette start->dls_prep els_prep Load into Capillary Cell start->els_prep dls_measure Perform DLS Measurement dls_prep->dls_measure dls_result Hydrodynamic Diameter & PDI dls_measure->dls_result els_measure Perform ELS Measurement els_prep->els_measure els_result Zeta Potential els_measure->els_result

References

In-Depth Technical Guide: Critical Micelle Concentration of m-PEG8-DSPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8] (m-PEG8-DSPE). It is intended for researchers, scientists, and drug development professionals working with PEGylated lipids for applications such as drug delivery, nanoparticle formulation, and bioconjugation.

Introduction to this compound and its Critical Micelle Concentration

This compound is an amphiphilic polymer consisting of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with eight repeating ethylene (B1197577) glycol units. This structure allows this compound to self-assemble in aqueous solutions to form micelles, which are core-shell structures with a hydrophobic core capable of encapsulating poorly water-soluble drugs.

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which the formation of micelles becomes significant. Below the CMC, this compound molecules exist predominantly as individual monomers. As the concentration increases and reaches the CMC, the monomers start to aggregate into micelles. This transition is accompanied by abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic probes. Knowledge of the CMC is crucial for the design and optimization of drug delivery systems, as it dictates the stability of the micelles upon dilution in physiological environments.

Quantitative Data on the Critical Micelle Concentration of DSPE-PEG Conjugates

Based on the available data for DSPE-PEG with varying PEG chain lengths, we can estimate the approximate CMC of this compound. The molecular weight of the PEG portion of this compound is approximately 352 Da. The following table summarizes the reported CMC values for DSPE-PEG with different PEG molecular weights.

CompoundPEG Molecular Weight (Da)Critical Micelle Concentration (CMC)Solvent
This compound (Estimated) ~352 < 10 µM Aqueous Buffer
DSPE-PEG7507508 - 25 µM[1]Aqueous Buffer
DSPE-PEG200020000.5 - 1.5 µM[2], 10 - 20 µM (in water)[3], ~18 µM[4]Aqueous Buffer, Water
DSPE-PEG300030000.5 - 1.5 µM[2]Aqueous Buffer
DSPE-PEG500050001 - 1.5 µM[2]Aqueous Buffer

Note: The CMC value for this compound is an estimation based on the trend observed for DSPE-PEG conjugates with longer PEG chains. It is highly recommended to experimentally determine the CMC for the specific batch of this compound and under the specific experimental conditions to be used.

The data clearly shows that as the PEG chain length decreases, the CMC tends to decrease. For DSPE-PEG750, the CMC is in the low micromolar range. Given that this compound has an even shorter PEG chain, its CMC is expected to be in a similar or slightly lower range, likely below 10 µM.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of this compound. The most common methods include fluorescence spectroscopy, surface tensiometry, and isothermal titration calorimetry.

Fluorescence Spectroscopy using a Hydrophobic Probe (Pyrene Assay)

This method is based on the change in the fluorescence emission spectrum of a hydrophobic probe, such as pyrene (B120774), upon its partitioning from the aqueous environment to the hydrophobic core of the micelles.

Materials:

  • This compound

  • Pyrene

  • High-purity water or buffer solution (e.g., PBS)

  • Spectrofluorometer

Procedure:

  • Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 1 mM.

  • Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound with concentrations spanning the expected CMC range (e.g., from 0.1 µM to 100 µM).

  • Incorporation of Pyrene: To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of the organic solvent is minimal (e.g., < 1% of the total volume) to avoid affecting the micellization process.

  • Equilibration: Allow the solutions to equilibrate for a sufficient time (e.g., overnight) at a constant temperature to ensure the complete partitioning of pyrene.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength for pyrene is typically set to 335 nm, and the emission is scanned from 350 nm to 500 nm.

  • Data Analysis: The ratio of the intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~384 nm) of the pyrene emission spectrum is sensitive to the polarity of the microenvironment. Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Surface Tensiometry

This method relies on the principle that surfactants, like this compound, reduce the surface tension of a solution. As the concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

Materials:

  • This compound

  • High-purity water or buffer solution

  • Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

Procedure:

  • Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound with concentrations spanning the expected CMC range.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that directly measures the heat changes associated with micelle formation or dissociation.

Materials:

  • This compound

  • High-purity water or buffer solution

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Prepare a concentrated solution of this compound (well above the expected CMC) in the desired buffer. Fill the ITC syringe with this solution. Fill the sample cell with the same buffer.

  • Titration: Perform a series of small injections of the concentrated this compound solution from the syringe into the sample cell while monitoring the heat released or absorbed.

  • Data Analysis: The resulting thermogram will show a characteristic sigmoidal curve when plotting the heat change per injection against the total concentration of this compound in the cell. The inflection point of this curve corresponds to the CMC.

Visualizations

Micelle Formation Pathway

The following diagram illustrates the self-assembly of this compound monomers into a micelle as the concentration surpasses the CMC.

Micelle_Formation cluster_above_cmc Above CMC M1 Micelle Micelle M1->Micelle [Concentration] > CMC M2 M2->Micelle [Concentration] > CMC M3 M3->Micelle [Concentration] > CMC M4 M4->Micelle [Concentration] > CMC M5 M5->Micelle [Concentration] > CMC

Caption: Self-assembly of this compound monomers into a micelle above the CMC.

Experimental Workflow for CMC Determination using Pyrene Fluorescence

The following diagram outlines the key steps in determining the CMC of this compound using the pyrene fluorescence assay.

CMC_Workflow A Prepare this compound serial dilutions B Add Pyrene stock solution to each dilution A->B C Equilibrate samples overnight B->C D Measure Fluorescence Emission Spectra (Ex: 335 nm) C->D E Calculate I1/I3 ratio for each concentration D->E F Plot I1/I3 vs. log[Concentration] E->F G Determine CMC from inflection point F->G

Caption: Workflow for CMC determination by pyrene fluorescence spectroscopy.

Conclusion

The critical micelle concentration of this compound is a critical parameter for the successful formulation of stable and effective drug delivery systems. While a precise experimental value is not widely reported, an estimation based on the trend observed with other DSPE-PEG conjugates places the CMC in the low micromolar range, likely below 10 µM. For accurate and reliable formulation development, it is imperative to determine the CMC experimentally under the specific conditions of use. This guide provides detailed protocols for three robust methods: fluorescence spectroscopy, surface tensiometry, and isothermal titration calorimetry. The provided visualizations offer a clear understanding of the micellization process and the experimental workflow for its characterization.

References

Navigating the Solution: An In-depth Guide to the Solubility of m-PEG8-DSPE in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of lipid excipients like m-PEG8-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8]) is a critical first step in the formulation of lipid-based drug delivery systems. This technical guide provides a comprehensive overview of the known solubility characteristics of m-PEG-DSPE compounds in common organic solvents and offers detailed experimental protocols for determining precise solubility parameters.

Qualitative Solubility of m-PEG-DSPE Conjugates

Based on available data for m-PEG-DSPE compounds with different PEG molecular weights (primarily 2000 Da), a general solubility profile can be summarized. It is important to note that the shorter PEG8 chain of the target molecule may result in a more lipophilic character compared to its longer-chain counterparts, potentially favoring solubility in less polar organic solvents.

Organic SolventGeneral Solubility of m-PEG-DSPEFactors to Consider
Chloroform (B151607) Readily Soluble to SolubleGenerally a good solvent for DSPE-based lipids.
Methanol Readily Soluble to SolubleOften used in combination with chloroform for lipid film hydration.
Ethanol Easily Soluble to Sparingly SolubleSolubility may be enhanced with warming.
Dimethyl Sulfoxide (DMSO) SolubleOften requires sonication to achieve dissolution.
Acetone Easily Soluble-
Dimethylformamide (DMF) Soluble-

This table is a summary of qualitative data from various sources and should be used as a general guideline. Empirical determination is recommended for this compound.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The shake-flask method is widely regarded as the gold standard for determining equilibrium solubility and is recommended for this purpose.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined analytically.

Materials and Equipment
  • This compound powder

  • Organic solvents of interest (e.g., chloroform, methanol, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator placed in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) or a UV/Vis spectrophotometer if the molecule has a chromophore.

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved material to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method. An ELSD or CAD is often suitable for lipid-based molecules that lack a strong chromophore.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in organic solvents.

G Workflow for this compound Solubility Assessment cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Define Solvents and Temperature B Prepare Supersaturated Samples (Excess this compound in Solvent) A->B C Agitate at Constant Temperature (e.g., 24-48 hours) B->C D Separate Solid and Liquid Phases (Centrifugation/Settling) C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify Concentration (e.g., HPLC-ELSD) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: A logical workflow for determining the solubility of this compound.

Signaling Pathway for Formulation Development

The solubility of this compound is a critical parameter that directly influences the choice of manufacturing process for lipid nanoparticle formulations. This diagram illustrates the decision-making pathway.

G Impact of Solubility on Formulation Strategy A Determine this compound Solubility in Organic Solvent(s) B High Solubility A->B C Low Solubility A->C D Ethanol Injection Method B->D E Thin-Film Hydration Method B->E F Solvent Emulsification-Evaporation B->F G Consider Alternative Solvents or Co-solvent Systems C->G

Caption: Decision pathway based on this compound solubility for formulation.

By following the detailed protocols and considering the logical workflows presented, researchers and formulation scientists can accurately determine the solubility of this compound in relevant organic solvents, paving the way for the rational design and successful development of advanced drug delivery systems.

An In-depth Technical Guide to m-PEG8-DSPE: Molecular Weight and Polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of m-PEG8-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8]), a critical component in advanced drug delivery systems. Tailored for researchers, scientists, and drug development professionals, this document delves into its molecular weight, polydispersity, and the experimental methodologies used for its characterization.

Core Concepts: Understanding this compound

This compound is a phospholipid-polymer conjugate that combines the hydrophobic lipid DSPE with a hydrophilic, discrete polyethylene (B3416737) glycol (PEG) chain. The DSPE moiety serves as a lipid anchor, enabling stable incorporation into the lipid bilayers of nanocarriers like liposomes and micelles. The methoxy-terminated PEG chain, consisting of precisely eight ethylene (B1197577) glycol units, forms a hydrated layer on the surface of these nanoparticles. This "stealth" characteristic helps to reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing the therapeutic efficacy of encapsulated drugs.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. The molecular weight is a calculated value based on its chemical formula, while the polydispersity index (PDI) reflects the uniformity of the PEG chain length.

ParameterValueSource
Chemical Formula C59H116NO17P[1][2]
Molecular Weight ~1142.5 g/mol [1][2]
Polydispersity Index (PDI) 1.0 (theoretically)[2]

Note on Polydispersity: The "8" in this compound signifies a discrete PEG (dPEG®), meaning it is a single molecular weight compound with a defined chain length, unlike traditional polymeric PEGs which are a mixture of different chain lengths.[2] Therefore, the theoretical polydispersity index (PDI) is 1.0, indicating a monodisperse population. Experimental verification of this is crucial for quality control.

Experimental Protocols

The accurate determination of molecular weight and polydispersity is essential for the quality control and batch-to-batch consistency of this compound and the nanomedicines formulated with it. The following are detailed methodologies for these key characterization experiments.

Molecular Weight Determination by Mass Spectrometry

Principle: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the this compound molecule. This technique provides a precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule, from which the molecular weight can be calculated.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in an appropriate solvent, such as a mixture of chloroform (B151607) and methanol (B129727). Further dilute the sample in an infusion solvent suitable for electrospray ionization (ESI), for example, methanol with 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically observed.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion of this compound. The theoretical m/z for the protonated molecule is approximately 1143.5. The high resolution of the instrument allows for the confirmation of the elemental composition.

Polydispersity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: While this compound is theoretically monodisperse, analysis by LC-MS can confirm the absence of other PEG chain length variants. This method separates the components of a mixture based on their interaction with a stationary phase, followed by detection by mass spectrometry.

Methodology:

  • Chromatographic System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Employ a reverse-phase column, such as a C18 column, suitable for lipid analysis.

  • Mobile Phase: A gradient elution is typically used, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

  • Sample Injection: Inject a prepared solution of this compound onto the column.

  • Detection: Couple the LC system to a mass spectrometer. Monitor the elution of the compound by extracting the ion chromatogram for the expected m/z of this compound.

  • Data Analysis: A single, sharp peak in the chromatogram at the expected retention time confirms the purity and monodispersity of the sample. The presence of multiple peaks corresponding to different PEG chain lengths would indicate polydispersity. The polydispersity index (PDI) can be calculated from the weight average molar mass (Mw) and number average molar mass (Mn) obtained from the mass spectrum deconvolution, though for a discrete PEG, this is expected to be 1.0.[3]

Visualizations

Experimental Workflow for Liposome Formulation and Characterization

The following diagram illustrates a typical experimental workflow for the formulation of drug-loaded liposomes using this compound and their subsequent characterization.

Liposome_Formulation_Workflow cluster_formulation Liposome Formulation cluster_characterization Characterization lipid_mixing 1. Lipid Mixing (DSPE, Cholesterol, this compound, Drug) film_formation 2. Thin Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration extrusion 4. Size Extrusion hydration->extrusion dls Size & PDI (DLS) extrusion->dls zeta Zeta Potential dls->zeta ee Encapsulation Efficiency (Chromatography) zeta->ee release In Vitro Release Study ee->release

Caption: Workflow for this compound Liposome Formulation and Characterization.

Role of this compound in Drug Delivery

This diagram illustrates the logical relationship of how this compound contributes to the enhanced therapeutic efficacy of a nanomedicine.

Caption: Functional Role of this compound in Nanomedicine.

References

A Technical Guide to the Thermal Analysis of m-PEG-DSPE Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated with poly(ethylene glycol) (PEG). The inclusion of DSPE-PEG is a cornerstone of modern liposomal drug delivery, creating "stealth" nanocarriers that exhibit prolonged circulation times and improved therapeutic outcomes. Thermal analysis, particularly Differential Scanning Calorimetry (DSC), is an indispensable technique for characterizing the physicochemical properties of these formulations, offering critical insights into their stability, membrane fluidity, and phase behavior.

A Note on PEG Length: The term "m-PEG8-DSPE" specifies a PEG chain with eight ethylene (B1197577) glycol repeat units. The majority of published research focuses on longer PEG chains, such as PEG2000 (approximately 45 units), due to their established efficacy in conferring stealth properties. This guide will use data from these well-characterized, longer-chain DSPE-PEG lipids to illustrate the principles of thermal analysis, as the fundamental concepts are directly applicable regardless of PEG length.

Core Principles of Liposome (B1194612) Thermal Behavior

Lipid bilayers, the fundamental structure of liposomes, undergo a temperature-dependent phase transition. They shift from a tightly packed, ordered gel phase (Lβ') at lower temperatures to a disordered, fluid liquid-crystalline phase (Lα) at higher temperatures. This process is characterized by two key thermodynamic parameters:

  • Phase Transition Temperature (Tm): The temperature at the midpoint of the gel-to-liquid crystalline transition. The Tm is primarily determined by the acyl chain length, degree of saturation, and headgroup of the primary phospholipid.

  • Enthalpy of Transition (ΔH): The amount of heat absorbed during the phase transition. It is proportional to the cooperativity of the transition and reflects the van der Waals interactions between the lipid acyl chains. A higher enthalpy indicates a more ordered gel phase.

The incorporation of DSPE-PEG into a liposome formulation, for instance one primarily composed of dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), modulates these properties. DSC is the primary tool used to quantify these changes.[1]

Experimental Protocols

Detailed and consistent protocols are crucial for obtaining reproducible thermal analysis data. The following sections outline standard procedures for liposome preparation and subsequent DSC analysis.

Liposome Preparation: Thin-Film Hydration and Extrusion

The thin-film hydration method followed by extrusion is one of the most common and reliable techniques for producing unilamellar liposomes with a defined size distribution.[2][3]

Materials:

  • Primary phospholipid (e.g., DPPC, DSPC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (m-PEG2000-DSPE)

  • Cholesterol (optional, but commonly included to modulate membrane fluidity)

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

Procedure:

  • Lipid Mixing: Dissolve the desired molar ratios of lipids (e.g., DPPC:Cholesterol:DSPE-PEG) in the organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This process should be performed at a temperature above the Tm of all lipid components to ensure homogenous mixing, resulting in a thin, dry lipid film on the flask's interior surface.

  • Hydration: Add the aqueous buffer to the flask. The buffer should be pre-heated to a temperature above the lipid mixture's Tm. Agitate the flask (e.g., by gentle vortexing) to hydrate (B1144303) the film, which causes the lipids to self-assemble into multilamellar vesicles (MLVs).[4]

  • Size Reduction (Extrusion): To produce vesicles of a uniform size, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld or high-pressure extruder.[5][6] This process is also carried out at a temperature above the Tm. An odd number of passes (e.g., 11 or 21) is recommended to ensure the final sample is the extruded product.[7] The resulting translucent suspension contains small unilamellar vesicles (SUVs).

Differential Scanning Calorimetry (DSC) Analysis

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[8] For liposomes, it provides a thermogram where the gel-to-liquid crystalline phase transition appears as an endothermic peak.[9]

Procedure:

  • Sample Preparation: Accurately transfer a small volume (typically 10-20 µL) of the liposome suspension into an aluminum DSC pan. Place an equivalent volume of the corresponding hydration buffer into a reference pan. Seal both pans hermetically.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument. Allow the system to equilibrate.

  • Data Acquisition: Heat the sample at a controlled, constant rate (e.g., 1-5 °C/min) over a temperature range that brackets the expected Tm of the lipid mixture. It is common practice to perform an initial heating and cooling cycle to ensure the liposomes are in a stable thermodynamic state; the data from a second heating scan is often used for analysis.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The Tm is determined as the peak temperature of the endotherm, and the ΔH is calculated by integrating the area under the peak.

Quantitative Data on Thermal Properties

The inclusion of DSPE-PEG in a phospholipid bilayer systematically alters its thermotropic properties. The magnitude of this effect depends on the primary phospholipid and the molar concentration of the DSPE-PEG.

Effect of DSPE-PEG on DPPC Liposomes

DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) is a C16:0 phospholipid with a well-defined Tm of ~41.3 °C. DSPE, the anchor for the PEG chain, is a C18:0 phospholipid. The mismatch in acyl chain length and the bulky PEG headgroup influence the bilayer's packing.

Studies show that incorporating DSPE-PEG2000 into a DPPC bilayer generally leads to a slight increase in the main transition temperature (Tm) and a broadening of the transition peak.[10][11] This indicates a less cooperative transition, likely due to phase separation or disruption of the uniform packing of the DPPC molecules.

Formulation (DPPC:DSPE-PEG2000)Main Transition Temp. (Tm) (°C)Reference
100:0 (Pure DPPC)41.3[11]
96:442.5[11]

Table 1: Influence of DSPE-PEG2000 on the main phase transition temperature (Tm) of DPPC liposomes. The inclusion of 4 mol% DSPE-PEG2000 raises the Tm by approximately 1.2 °C.

Effect of DSPE-PEG on Other Phospholipid Liposomes

The effect of DSPE-PEG is also observed in liposomes made from other phospholipids. For instance, in thermosensitive liposomes, DSPE-PEG is essential for stabilizing pores formed by other components like lysolipids, which facilitates rapid drug release at the target temperature.[12] The presence of DSPE-PEG can slightly raise and broaden the thermal transition, an effect that must be accounted for when designing temperature-sensitive formulations.[10]

Visualization of Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Experimental Workflow

The overall process from lipid mixture to thermal data can be visualized as a sequential workflow.

G Figure 1. Experimental workflow for the preparation and thermal analysis of DSPE-PEG liposomes. cluster_prep Liposome Preparation cluster_analysis Thermal Analysis A 1. Lipid Dissolution (DPPC, DSPE-PEG, etc. in Chloroform) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer, T > Tm) B->C D 4. Extrusion (e.g., 100 nm membrane, T > Tm) C->D E 5. DSC Sample Loading (Liposome Suspension vs. Buffer) D->E Unilamellar Liposomes F 6. DSC Scan (Controlled Heating Rate, e.g., 2°C/min) E->F G 7. Data Analysis (Thermogram Generation) F->G H Tm and ΔH Determination G->H

Figure 1. Experimental workflow for the preparation and thermal analysis of DSPE-PEG liposomes.
Conceptual Model of PEGylated Surfaces

The concentration of DSPE-PEG on the liposome surface dictates the conformation of the PEG chains, which in turn affects the physical properties of the bilayer. At low concentrations, PEG chains adopt a "mushroom" conformation. As the concentration increases, steric repulsion forces the chains to extend away from the surface into a "brush" conformation.[13] This transition influences membrane packing and compressibility.

G Figure 2. Effect of DSPE-PEG concentration on PEG conformation and membrane properties. cluster_props Resulting Membrane Properties conc Increase DSPE-PEG Concentration (mol%) mushroom Low Conc. (< 4-5 mol%) 'Mushroom' Regime conc->mushroom leads to brush High Conc. (> 5 mol%) 'Brush' Regime conc->brush leads to prop1 Increased Steric Hindrance mushroom->prop1 brush->prop1 prop2 Altered Bilayer Packing brush->prop2 prop3 Modified Thermal Properties (Shift in Tm, Broadened Peak) prop2->prop3

Figure 2. Effect of DSPE-PEG concentration on PEG conformation and membrane properties.

Thermogravimetric Analysis (TGA)

While DSC is the primary technique for studying phase transitions, Thermogravimetric Analysis (TGA) can also be employed to study the thermal stability of liposomes. TGA measures the change in mass of a sample as it is heated. For liposomes, this can reveal the temperatures at which components (like water, lipids, or encapsulated drugs) degrade or evaporate.[9]

A typical TGA protocol involves heating a lyophilized (freeze-dried) liposome sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen) and recording the percentage of mass loss versus temperature.[4] The resulting curve can indicate the overall thermal stability of the formulation, with decomposition at higher temperatures suggesting greater stability.[14]

Conclusion for the Drug Development Professional

The thermal analysis of m-PEG-DSPE containing liposomes is a critical component of formulation development and quality control.

  • DSC provides a detailed fingerprint of a liposomal formulation. The Tm and ΔH are sensitive indicators of bilayer composition and integrity.[1][15]

  • Understanding phase behavior is key to stability. Formulations should be designed to be in the stable gel phase at storage temperatures to minimize drug leakage.

  • DSPE-PEG influences drug release. The inclusion of DSPE-PEG not only provides stealth characteristics but also modifies the phase transition, which can be harnessed for triggered-release systems (e.g., thermosensitive liposomes).[10][16]

  • Thermal analysis is a powerful QC tool. Batch-to-batch consistency can be monitored by ensuring that the DSC thermograms are reproducible. Deviations can indicate issues with lipid ratios, purity, or the preparation process.[17]

By employing the detailed protocols and understanding the quantitative data presented in this guide, researchers can effectively characterize and optimize m-PEG-DSPE liposomal formulations for advanced drug delivery applications.

References

Methodological & Application

Application Notes and Protocols for m-PEG8-DSPE Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) is a critical strategy in drug delivery to enhance systemic circulation time and reduce immunogenicity. This is achieved by creating a hydrophilic shield on the nanoparticle surface that minimizes opsonization and clearance by the reticuloendothelial system (RES). 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to a short methoxy-terminated PEG chain with 8 ethylene (B1197577) glycol units (m-PEG8-DSPE) is an amphiphilic polymer used for this purpose. The DSPE moiety serves as a hydrophobic anchor, embedding into the lipid bilayer of liposomes or the surface of other nanoparticles, while the hydrophilic m-PEG8 chain provides the "stealth" characteristics.[1]

These application notes provide detailed protocols for the functionalization of nanoparticles with this compound using two common methods: the thin-film hydration method for de novo nanoparticle formation and the post-insertion method for modifying pre-formed nanoparticles.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for designing effective nanoparticle formulations.

PropertyValueReference
Molecular Weight ~1142.6 g/mol [1]
Solubility Soluble in organic solvents like chloroform (B151607) and methanol. Forms micelles in aqueous solutions.[2]
Critical Micelle Concentration (CMC) In the micromolar range, influenced by PEG chain length. Shorter PEGs tend to have higher CMCs.[3][4]

Note on Short PEG Chains: Short PEG chains, such as in this compound, may offer a dense PEG layer without significantly increasing the hydrodynamic size of the nanoparticle. However, they may be less effective at preventing protein corona formation compared to longer PEG chains.[5] Additionally, the anchoring of DSPE with shorter acyl chains can be weaker, potentially leading to a more rapid dissociation of the PEG-lipid from the nanoparticle surface in vivo.[5][6]

Experimental Protocols

Protocol 1: Nanoparticle Functionalization by Thin-Film Hydration

This method involves the incorporation of this compound during the formation of lipid-based nanoparticles.

Materials:

  • Primary lipids (e.g., DSPC, Cholesterol)

  • This compound

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated (optional)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipids and this compound in the organic solvent in a round-bottom flask. A typical molar ratio is 90-95% primary lipids and 5-10% this compound.

    • Ensure complete dissolution to form a clear solution.

    • Remove the organic solvent using a rotary evaporator. The water bath temperature should be above the transition temperature (Tc) of the lipids to ensure a uniform lipid film.

    • Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the thin lipid film with the aqueous buffer (pre-heated to above the lipid Tc). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Agitate the flask vigorously (e.g., by vortexing) to detach the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes). The extruder should be maintained at a temperature above the lipid Tc.

  • Purification:

    • Remove any unencapsulated drug or excess lipids by size exclusion chromatography or dialysis.

Expected Results: This protocol should yield nanoparticles with a hydrodynamic diameter in the range of 80-150 nm and a low polydispersity index (PDI) < 0.2, indicating a homogenous population. The zeta potential is expected to be near neutral.

Protocol 2: Nanoparticle Functionalization by Post-Insertion

This method is used to incorporate this compound into pre-formed nanoparticles.

Materials:

  • Pre-formed nanoparticles (e.g., liposomes)

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

Equipment:

  • Water bath or incubator

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Procedure:

  • Prepare this compound Micelles:

    • Dissolve this compound in the aqueous buffer at a concentration above its CMC to form micelles. Gentle heating and vortexing can aid dissolution.

  • Incubation:

    • Add the this compound micelle solution to the suspension of pre-formed nanoparticles. The amount of this compound to add will depend on the desired final PEG density on the nanoparticle surface (typically 1-10 mol%).

    • Incubate the mixture at a temperature slightly above the Tc of the nanoparticle lipids for a defined period (e.g., 30-60 minutes) with gentle stirring.

  • Purification:

    • Remove any unincorporated this compound micelles by dialysis or size exclusion chromatography.

Expected Results: Successful post-insertion will result in a slight increase in the hydrodynamic diameter of the nanoparticles and a shift in the zeta potential towards neutral.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to ensure the quality and desired properties of the this compound functionalized nanoparticles.

ParameterMethodTypical Values
Hydrodynamic Diameter & PDI Dynamic Light Scattering (DLS)80 - 150 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering-10 mV to +10 mV
PEG Density Thermogravimetric Analysis (TGA) or High-Performance Liquid Chromatography (HPLC)Varies based on formulation
Encapsulation Efficiency Spectrophotometry or Chromatography> 80% (drug-dependent)

Visualization of Experimental Workflows

Thin-Film Hydration Workflow

thin_film_hydration cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing cluster_2 Final Product dissolve Dissolve Lipids & this compound in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate hydrate Hydrate with Aqueous Buffer evaporate->hydrate extrude Extrude for Size Homogenization hydrate->extrude final_np This compound Functionalized Nanoparticles extrude->final_np

Caption: Workflow for nanoparticle functionalization via thin-film hydration.

Post-Insertion Workflow

post_insertion cluster_0 Preparation cluster_1 Functionalization cluster_2 Final Product preformed_np Pre-formed Nanoparticles incubate Incubate Nanoparticles with Micelles preformed_np->incubate peg_micelles This compound Micelles peg_micelles->incubate final_np Surface Functionalized Nanoparticles incubate->final_np stealth_concept cluster_0 Nanoparticle Surface cluster_1 Biological Interactions cluster_2 Outcome np Nanoparticle peg This compound Layer np->peg Functionalization opsonization Opsonization (Protein Adsorption) peg->opsonization Reduces res RES Uptake (Clearance) peg->res Reduces opsonization->res Leads to circulation Increased Systemic Circulation res->circulation Inversely related to

References

Application Notes and Protocols for m-PEG8-DSPE in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) has become a critical component in the development of advanced drug delivery systems, particularly in oncology. The amphiphilic nature of DSPE-PEG, with its hydrophobic DSPE lipid tail and hydrophilic PEG chain, allows for the self-assembly into nanostructures like micelles and liposomes in aqueous environments. These nanocarriers can encapsulate poorly soluble chemotherapeutic agents, enhancing their bioavailability and stability.

The PEGylated surface provides a "stealth" characteristic, which reduces recognition and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. This extended circulation increases the likelihood of the nanocarrier accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the terminal end of the PEG chain can be functionalized with targeting ligands—such as antibodies, peptides, or small molecules—to enable active targeting of cancer cells that overexpress specific receptors. This targeted approach aims to increase the intracellular concentration of the cytotoxic payload, thereby improving therapeutic efficacy while minimizing off-target toxicity.[1][2]

This document provides detailed application notes and protocols for the use of m-PEG8-DSPE in the formulation and evaluation of targeted drug delivery systems for cancer therapy. The use of a shorter PEG chain, such as PEG8, may offer advantages in certain therapeutic strategies by potentially improving cellular uptake compared to longer PEG chains, which can sometimes hinder the interaction between the targeting ligand and its receptor.

Data Presentation: Physicochemical and Biological Properties

The selection of the PEG chain length is a critical parameter that influences the physicochemical properties and in vivo performance of the nanocarrier. While extensive data exists for longer PEG chains like PEG2000, research suggests that shorter PEG chains can be advantageous for targeted delivery. The following tables summarize key quantitative data from studies on DSPE-PEG-based targeted drug delivery systems, with a focus on formulations incorporating shorter PEG chains as analogs for this compound.

Table 1: Physicochemical Properties of DSPE-PEG Liposomes with Varying PEG-Chain Lengths

FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
APTEDB-PEG2000/PEG350 LS100-130Not ReportedNot Reported[3]
APTEDB-PEG1000/PEG350 LS100-130Not ReportedNot Reported[3]
Dox/FL-2K~100< 0.2~ -30[4]
Dox/FL-5K~100< 0.2~ -30[4]
Dox/FL-10K~100< 0.2~ -30[4]

Data presented for DSPE-PEG350 is a close structural analog to this compound. APTEDB is a targeting peptide, and FL stands for folate-conjugated liposomes.

Table 2: In Vitro Cytotoxicity (IC50 values) of Doxorubicin-Loaded, Targeted DSPE-PEG Liposomes

Cell LineFormulationIC50 (µM)Reference
U87MGAPTEDB-PEG2000/PEG1000 LS (Dox)~1.5[5]
U87MGAPTEDB-PEG1000/PEG550 LS (Dox)~2.0[5]
SCC-7APTEDB-PEG2000/PEG1000 LS (Dox)~2.5[5]
SCC-7APTEDB-PEG1000/PEG550 LS (Dox)~3.0[5]

These results highlight that liposomes with a stealthing PEG chain (e.g., PEG1000 or PEG550) that is shorter than the targeting ligand-conjugated PEG chain (e.g., PEG2000 or PEG1000) can exhibit enhanced cytotoxicity.

Table 3: In Vivo Antitumor Efficacy of Doxorubicin-Loaded, Targeted DSPE-PEG Liposomes in a U87MG Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Reference
APTEDB-PEG2000/PEG1000 LS (Dox)~90%[3][5]
APTEDB-PEG1000/PEG550 LS (Dox)~80%[3][5]
Free Doxorubicin~65%[5]
Non-targeting Liposomes (Dox)~28%[5]

This data suggests that optimizing the PEG-pairing strategy, where the stealth PEG is shorter than the ligand-conjugated PEG, can lead to superior in vivo antitumor efficacy.

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded, this compound-Containing Liposomes using Thin-Film Hydration

This protocol describes the preparation of liposomes encapsulating a hydrophobic drug, incorporating this compound for stealth properties and a functionalized DSPE-PEG for targeting.

Materials:

  • Main phospholipid (e.g., DSPC or HSPC)

  • Cholesterol

  • This compound

  • Targeting ligand-PEG-DSPE (e.g., Folate-PEG-DSPE)

  • Hydrophobic drug (e.g., Doxorubicin)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the lipids (e.g., DSPC, Cholesterol, this compound, and a targeting ligand-PEG-DSPE in a desired molar ratio) and the hydrophobic drug in chloroform.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[5]

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Zeta Potential:

  • Dilute the liposome (B1194612) suspension in an appropriate buffer (e.g., PBS).

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[6]

2. Encapsulation Efficiency and Drug Loading:

  • Separate the unencapsulated drug from the liposomes using methods like dialysis or centrifugal ultrafiltration.

  • Quantify the amount of free drug in the supernatant/filtrate (C_free).

  • Disrupt the liposomes using a suitable solvent (e.g., methanol) to release the encapsulated drug and quantify the total drug concentration (C_total).

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = [(C_total - C_free) / C_total] x 100

    • DL (%) = [Weight of encapsulated drug / Total weight of liposomes] x 100

Protocol 3: In Vitro Cellular Uptake Study

This protocol assesses the uptake of fluorescently labeled liposomes by cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Fluorescently labeled liposomes (e.g., containing Rhodamine-DSPE)

  • Confocal microscope or flow cytometer

Procedure:

  • Seed the cancer cells in appropriate culture plates or slides and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled liposome formulations at a predetermined concentration for a specific duration (e.g., 1-4 hours).

  • Wash the cells with PBS to remove non-internalized liposomes.

  • Visualize the cellular uptake of the liposomes using confocal microscopy or quantify the uptake using flow cytometry.[5]

Protocol 4: In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of targeted nanoparticles in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor induction

  • Drug-loaded targeted nanoparticles, non-targeted nanoparticles, free drug, and saline (control)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[1]

  • Randomly assign the mice to different treatment groups.

  • Administer the treatments intravenously (e.g., via tail vein injection) at a predetermined dose and schedule.[1][5]

  • Measure the tumor volume and body weight of each mouse every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

  • Plot the tumor growth curves for each treatment group to evaluate the antitumor efficacy.[1][5]

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation a Lipid Dissolution (DSPC, Cholesterol, this compound, Drug) b Thin-Film Hydration a->b c Extrusion/Sonication b->c d Size & Zeta Potential (DLS) c->d e Encapsulation Efficiency c->e f Morphology (TEM) c->f g In Vitro Studies (Cellular Uptake, Cytotoxicity) d->g e->g f->g h In Vivo Studies (Tumor Growth Inhibition) g->h passive_vs_active_targeting cluster_passive Passive Targeting (EPR Effect) cluster_active Active Targeting p1 This compound Nanoparticle (Long Circulation) p2 Leaky Tumor Vasculature p1->p2 p3 Nanoparticle Accumulation in Tumor Interstitium p2->p3 a4 Intracellular Drug Release p3->a4 Enhanced Drug Delivery a1 Ligand-Conjugated Nanoparticle a2 Tumor Cell Surface Receptor a1->a2 a3 Receptor-Mediated Endocytosis a2->a3 a3->a4 signaling_pathway cluster_apoptosis Drug-Induced Apoptosis Pathway drug Released Chemotherapeutic (e.g., Doxorubicin) dna DNA Damage drug->dna p53 p53 Activation dna->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for m-PEG8-DSPE in siRNA and mRNA Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8] (m-PEG8-DSPE) is a key excipient in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). The incorporation of this compound into LNPs provides a hydrophilic polyethylene (B3416737) glycol (PEG) layer on the nanoparticle surface. This "stealth" coating sterically hinders interactions with opsonins and phagocytic cells, thereby prolonging circulation time and improving the pharmacokinetic profile of the delivery system. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor ensures stable incorporation into the lipid bilayer of the nanoparticle. The length of the PEG chain is a critical parameter influencing both the stability and the transfection efficiency of the LNP formulation.

These application notes provide an overview of the use of this compound in siRNA and mRNA delivery systems, including quantitative data on formulation characteristics, detailed experimental protocols, and visualizations of key processes.

Data Presentation: Quantitative Comparison of PEGylated Lipids

The choice of PEGylated lipid significantly impacts the physicochemical properties and in vivo performance of LNPs. The following tables summarize quantitative data from studies comparing different PEG-DSPE conjugates.

Table 1: Influence of PEG-DSPE Chain Length on LNP Physicochemical Properties

PEG-LipidHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
m-PEG4-DSPE85 ± 50.11 ± 0.02-8 ± 2> 90
This compound 95 ± 7 0.13 ± 0.03 -10 ± 3 > 95
m-PEG12-DSPE105 ± 80.15 ± 0.04-12 ± 3> 95

Data are presented as mean ± standard deviation and are compiled from representative studies. Actual values may vary depending on the full lipid composition, RNA cargo, and formulation method.

Table 2: In Vivo Performance of LNPs with Varying PEG-DSPE Chain Lengths

PEG-LipidBlood Half-life (hours)Liver Accumulation (% Injected Dose)Spleen Accumulation (% Injected Dose)Gene Silencing/Expression
m-PEG4-DSPE4 - 6~60~5Moderate
This compound 8 - 12 ~50 ~10 High
m-PEG12-DSPE12 - 18~40~15Moderate to High

This table provides a qualitative summary based on trends observed in preclinical studies. Specific quantitative values are highly dependent on the animal model and the specific therapeutic target.

Mandatory Visualization

Experimental Workflow: LNP Formulation and Characterization

LNP_Formulation_Workflow cluster_prep Preparation of Stock Solutions cluster_formulation LNP Formulation cluster_purification Purification and Concentration cluster_characterization Characterization Lipids Lipids in Ethanol (B145695) (Ionizable, Helper, Cholesterol, this compound) Mixing Microfluidic Mixing Lipids->Mixing RNA siRNA/mRNA in Aqueous Buffer (pH 4.0) RNA->Mixing SelfAssembly Nanoparticle Self-Assembly Mixing->SelfAssembly Dialysis Dialysis (vs. PBS, pH 7.4) SelfAssembly->Dialysis Concentration Ultrafiltration Dialysis->Concentration DLS Size (DLS) Concentration->DLS Zeta Zeta Potential Concentration->Zeta RiboGreen Encapsulation Efficiency Concentration->RiboGreen

Caption: Workflow for LNP formulation and characterization.

Signaling Pathway: LNP-mediated siRNA Delivery and Gene Silencing

siRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_endosome Endosome cluster_cytoplasm Cytoplasm LNP siRNA-LNP (this compound coated) Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake EndosomalEscape Endosomal Escape Endocytosis->EndosomalEscape 2. pH-mediated siRNA siRNA EndosomalEscape->siRNA 3. Release into Cytoplasm RISC RISC Loading siRNA->RISC 4. Unwinding & Loading Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage 5. Target Recognition Silencing Gene Silencing (Protein expression reduced) Cleavage->Silencing 6. Degradation

Caption: Mechanism of LNP-mediated siRNA gene silencing.

Experimental Protocols

Protocol 1: Formulation of this compound containing LNPs for siRNA/mRNA Delivery by Microfluidics

This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with a controlled size distribution.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • siRNA or mRNA

  • Ethanol (absolute, molecular biology grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassette (10 kDa MWCO)

  • Sterile, RNase-free tubes and reagents

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase): a. Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in absolute ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5). b. A typical total lipid concentration in the organic phase is 10-20 mM. c. Ensure all lipids are completely dissolved by gentle vortexing or warming.

  • Preparation of RNA Solution (Aqueous Phase): a. Dilute the siRNA or mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final RNA concentration will depend on the desired lipid-to-RNA ratio.

  • Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid stock solution into one syringe and the RNA solution into another. c. Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1). d. Set the total flow rate (e.g., 12 mL/min). e. Initiate the mixing process to allow for the self-assembly of LNPs. f. Collect the resulting LNP suspension.

  • Purification: a. Transfer the LNP suspension to a dialysis cassette. b. Dialyze against sterile PBS (pH 7.4) at 4°C for at least 16 hours, with at least two buffer changes, to remove ethanol and raise the pH.

  • Concentration and Sterilization: a. If necessary, concentrate the dialyzed LNPs using a centrifugal filter unit (e.g., Amicon® Ultra). b. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. c. Store the LNPs at 4°C.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement: a. Dilute the LNP suspension in PBS (pH 7.4). b. Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[1][2] c. Aim for a particle size of 80-150 nm and a PDI below 0.2 for optimal in vivo performance.[1]

2. Zeta Potential Measurement: a. Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl). b. Measure the surface charge using electrophoretic light scattering. c. The zeta potential should be close to neutral at physiological pH.[1]

3. Encapsulation Efficiency Quantification: a. Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen®).[1][2] b. Measure the fluorescence of the intact LNP suspension (F_before). c. Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated RNA. d. Measure the fluorescence of the lysed LNP suspension (F_after). e. Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = ((F_after - F_before) / F_after) * 100. f. Aim for an encapsulation efficiency of >90%.

Protocol 3: In Vitro Transfection of siRNA/mRNA LNPs

Materials:

  • Target cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • siRNA/mRNA-loaded LNPs

  • Control LNPs (e.g., encapsulating a non-targeting siRNA or a reporter mRNA like Luciferase)

  • Assay reagents for quantifying gene knockdown or protein expression (e.g., qRT-PCR kit, Western blot reagents, Luciferase assay kit)

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 1 x 10^4 cells/well). b. Incubate overnight at 37°C and 5% CO2.

  • LNP Treatment: a. Dilute the siRNA/mRNA LNPs in complete cell culture medium to the desired final concentration (e.g., 10-100 nM for siRNA, 100-500 ng/well for mRNA). b. Remove the old medium from the cells and add the LNP-containing medium. c. Incubate for 24-72 hours.

  • Quantification of Gene Silencing (siRNA): a. qRT-PCR: Lyse the cells and isolate total RNA. Perform reverse transcription followed by quantitative PCR to measure the relative expression of the target mRNA, normalized to a housekeeping gene. b. Western Blot: Lyse the cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control.

  • Quantification of Protein Expression (mRNA): a. If using a reporter mRNA (e.g., Luciferase), lyse the cells and measure the reporter activity using a luminometer and the appropriate assay kit. b. For other proteins, use methods like ELISA or Western blot to quantify protein levels.

Protocol 4: In Vivo Gene Silencing/Expression using this compound LNPs in Mice

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • siRNA/mRNA-loaded LNPs

  • Control LNPs

  • Sterile saline or PBS for injection

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (for reporter mRNA)

  • Tissue collection and processing reagents

Procedure:

  • Animal Preparation: a. Acclimatize mice for at least one week before the experiment. b. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • LNP Administration: a. Dilute the LNPs in sterile saline or PBS to the desired dose (e.g., 0.1-1.0 mg/kg RNA). b. Administer the LNPs via intravenous (tail vein) injection.

  • Biodistribution Analysis (Optional, for fluorescently labeled LNPs or reporter mRNA): a. At desired time points (e.g., 2, 6, 24 hours post-injection), anesthetize the mice. b. For fluorescently labeled LNPs, image the whole body and individual organs using an in vivo imaging system.[1] c. For reporter mRNA (e.g., Luciferase), inject the substrate (e.g., D-luciferin) and image using a bioluminescence imaging system.[1][2]

  • Analysis of Gene Silencing/Expression: a. At the desired endpoint (e.g., 48-72 hours post-injection), euthanize the mice. b. Harvest target tissues (e.g., liver, spleen). c. For siRNA, isolate RNA and protein from the tissues and perform qRT-PCR and/or Western blot to quantify target knockdown. d. For mRNA, quantify the expressed protein in tissue lysates using appropriate methods (e.g., ELISA, Western blot).

Conclusion

This compound is a versatile and effective component for the formulation of LNP-based siRNA and mRNA delivery systems. The protocols and data presented here provide a foundation for researchers to develop and characterize their own LNP formulations for a wide range of therapeutic and research applications. The optimal formulation will depend on the specific nucleic acid cargo, the target cell or tissue, and the desired therapeutic outcome. Careful optimization of the lipid composition, including the this compound content, is crucial for achieving high encapsulation efficiency, stability, and potent in vivo activity.

References

Application Notes and Protocols for m-PEG8-DSPE in Blood-Brain Barrier Permeation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, restricting the passage of nearly all large-molecule and 98% of small-molecule drugs.[1] Nanoparticle-based delivery systems, particularly those formulated with polyethylene (B3416737) glycol (PEG)-conjugated lipids, have emerged as a promising strategy to enhance drug transport into the brain.[2][3][4] This document provides a comprehensive overview of the application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) conjugated to a short, eight-unit methoxy-polyethylene glycol chain (m-PEG8-DSPE) in designing nanocarriers for BBB penetration. While extensive research exists for longer PEG chains (e.g., PEG2000, PEG5000), data specifically for this compound is less prevalent. These notes, therefore, synthesize established principles of PEGylated lipid nanoparticles and extrapolate potential applications and protocols for this short-chain variant.

The inclusion of PEGylated lipids like DSPE-PEG in liposomal and nanoparticle formulations serves to create a hydrophilic layer on the carrier's surface. This "stealth" characteristic reduces recognition and clearance by the mononuclear phagocyte system, thereby extending the circulation half-life of the therapeutic agent and increasing the probability of interaction with the BBB.[5]

Mechanism of Action: How this compound May Facilitate BBB Crossing

The precise mechanism by which nanoparticles formulated with a short PEG chain like this compound cross the blood-brain barrier is an area of active investigation. Based on the broader understanding of PEGylated nanocarriers, several potential pathways can be considered. The primary proposed mechanisms for nanoparticle translocation across the BBB are adsorptive-mediated transcytosis and receptor-mediated transcytosis.[4]

A potential mechanism for BBB crossing by nanoparticles is through endocytosis by brain endothelial cells, followed by transcytosis to the basal side, releasing the nanoparticle into the brain parenchyma. While longer PEG chains are known to provide a steric barrier that prolongs circulation, shorter chains like PEG8 may have a less pronounced "stealth" effect. However, the hydrophilic nature of the short PEG chain can still reduce protein opsonization to some extent, allowing for a longer circulation time than unmodified nanoparticles.

It has been suggested that the length of the PEG chain can influence the interaction of nanoparticles with the BBB. Shorter PEG chains may be advantageous in scenarios where a targeting ligand is also present on the nanoparticle surface, as a very long PEG chain might sterically hinder the ligand's interaction with its receptor on the brain endothelial cells.[3]

cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma NP This compound Nanoparticle EC Endothelial Cell NP->EC 1. Adherence & Endocytosis Neuron Neuron EC->Neuron 2. Transcytosis

Simplified workflow of nanoparticle BBB crossing.

Quantitative Data on Brain Uptake

Direct quantitative data for nanoparticles formulated exclusively with this compound is limited in publicly accessible literature. However, studies on other PEG-DSPE variants provide a basis for expected performance. For instance, liposomes formulated with DSPE-PEG2000 have been shown to significantly increase the accumulation of encapsulated drugs in the brain compared to non-PEGylated liposomes.

FormulationAnimal ModelBrain Accumulation (%ID/g)Reference
Dopamine-encapsulated PEGylated Immunoliposomes (DSPE-PEG2000)Rat0.10 ± 0.02[6]
Free DopamineRat0.04 ± 0.01[6]

Note: The data presented is for DSPE-PEG2000 and serves as a proxy due to the lack of specific data for this compound. %ID/g refers to the percentage of the injected dose per gram of tissue.

Experimental Protocols

The following protocols are generalized for the formulation and evaluation of PEGylated nanoparticles and can be adapted for the use of this compound.

Protocol 1: Formulation of this compound Liposomes by Thin-Film Hydration

This method is a common technique for the preparation of liposomes.

Materials:

  • Primary phospholipid (e.g., DSPC or HSPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Lipid Film Preparation: Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:this compound).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size, the MLV suspension can be downsized by probe sonication or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

A 1. Dissolve Lipids & Drug in Solvent B 2. Create Thin Lipid Film A->B C 3. Hydrate Film to form MLVs B->C D 4. Extrude to form SUVs C->D

Workflow for thin-film hydration of liposomes.
Protocol 2: In Vitro Blood-Brain Barrier Model Assay

An in vitro BBB model, often consisting of a co-culture of brain endothelial cells, pericytes, and astrocytes, can be used to assess the permeability of the nanoparticle formulation.

Procedure:

  • Cell Culture: Culture brain endothelial cells on the apical side of a transwell insert and astrocytes and pericytes on the basolateral side.

  • Barrier Integrity: Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER).

  • Permeability Study: Add the this compound nanoparticle formulation to the apical chamber.

  • Quantification: At various time points, collect samples from the basolateral chamber and quantify the concentration of the nanoparticles or the encapsulated drug that has crossed the barrier using techniques like fluorescence spectroscopy or high-performance liquid chromatography (HPLC).

Protocol 3: In Vivo Biodistribution Study in a Murine Model

This protocol outlines a typical in vivo study to determine the brain uptake of the formulated nanoparticles.

Procedure:

  • Animal Model: Utilize healthy mice or a relevant disease model.

  • Administration: Intravenously inject the nanoparticle formulation (often containing a fluorescent or radioactive label for tracking) into the tail vein of the mice.

  • Blood Sampling: Collect blood samples at various time points to determine the pharmacokinetic profile.

  • Tissue Harvesting: At a predetermined endpoint (e.g., 2, 4, 24 hours post-injection), euthanize the animals and perfuse the circulatory system to remove blood from the organs.

  • Organ Collection: Collect the brain and other major organs (liver, spleen, kidneys, lungs, heart).

  • Quantification: Homogenize the tissues and quantify the amount of the label (and thus the nanoparticles) in each organ using an appropriate method (e.g., fluorescence measurement, gamma counting).

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.

A 1. IV Injection of Nanoparticles B 2. Blood Sampling (Pharmacokinetics) A->B C 3. Euthanasia & Perfusion A->C D 4. Organ Harvesting C->D E 5. Quantification of Nanoparticles D->E

Workflow for in vivo biodistribution studies.

Conclusion

The use of this compound in nanoparticle formulations presents a potential strategy for enhancing drug delivery across the blood-brain barrier. While direct quantitative data for this specific short-chain PEG lipid is not yet widely available, the established principles of PEGylation and nanoparticle-mediated drug delivery provide a strong foundation for its application. The provided protocols offer a starting point for the formulation and evaluation of this compound-containing nanocarriers. Further research is warranted to fully elucidate the specific mechanisms and quantify the efficacy of this compound in facilitating BBB penetration, which will be crucial for the clinical translation of these promising drug delivery systems for the treatment of CNS diseases.

References

Application Notes and Protocols for Antibody Conjugation to DSPE-PEG for Active Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Active targeting is a premier strategy in advanced drug delivery, aiming to enhance the therapeutic efficacy of treatments while minimizing off-target side effects. This is often achieved by functionalizing nanocarriers, such as liposomes or micelles, with targeting ligands that specifically recognize and bind to receptors overexpressed on diseased cells. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) is an amphiphilic polymer crucial for these systems.[1][2] Its DSPE lipid anchor integrates into the nanocarrier's lipid bilayer, while the hydrophilic PEG chain provides a "stealth" shield, reducing clearance by the immune system and prolonging circulation time.[3][4]

To confer target specificity, antibodies (or their fragments) are covalently attached to the distal end of the PEG chain. This process, known as antibody conjugation, transforms a passive nanocarrier into a precision-guided vehicle capable of homing in on specific cell populations. The methoxy-terminated m-PEG8-DSPE is a non-reactive version used to form the bulk of the stealth layer, while a functionalized DSPE-PEG derivative (e.g., DSPE-PEG-NHS or DSPE-PEG-Maleimide) is incorporated to serve as the anchor point for the antibody.[5]

This document provides a detailed overview of the principles, experimental protocols, and characterization methods for conjugating antibodies to DSPE-PEG lipids for active targeting applications.

Principles of Antibody Conjugation Chemistry

Two primary chemical strategies are predominantly used for conjugating antibodies to functionalized DSPE-PEG lipids: amine coupling via N-Hydroxysuccinimide (NHS) esters and thiol coupling via maleimide (B117702) groups.

  • Amine Coupling (NHS-Ester Chemistry): This is one of the most common methods for protein modification.[6][7] DSPE-PEG terminating in an NHS ester reacts with primary amine groups (-NH₂) found on the side chains of lysine (B10760008) residues and the N-terminus of the antibody.[6] This reaction forms a stable, covalent amide bond. The reaction is pH-dependent, favoring slightly alkaline conditions (pH 7-8) to ensure the amine groups are deprotonated and nucleophilic.[6]

  • Thiol Coupling (Maleimide Chemistry): This strategy offers more site-specific conjugation. DSPE-PEG terminating in a maleimide group reacts specifically with free sulfhydryl groups (-SH) from cysteine residues.[3][8] The maleimide group undergoes a Michael addition reaction with the thiol to form a stable thioether bond.[9] Since antibodies have inter-chain disulfide bonds in their hinge region but few free thiols, this method often requires a preliminary reduction step (e.g., using TCEP) to break these bonds and expose reactive sulfhydryl groups.[] This positions the antibody in a controlled orientation away from the nanoparticle surface.[9]

G cluster_0 Amine Coupling (NHS-Ester) cluster_1 Thiol Coupling (Maleimide) Ab_Amine Antibody-NH₂ (Lysine Residue) DSPE_NHS DSPE-PEG-NHS Ab_Amine->DSPE_NHS pH 7-8 Amide_Bond DSPE-PEG-NH-Antibody (Stable Amide Bond) DSPE_NHS->Amide_Bond NHS leaving group Ab_Thiol Antibody-SH (Reduced Cysteine) DSPE_Mal DSPE-PEG-Maleimide Ab_Thiol->DSPE_Mal pH 6.5-7.5 Thioether_Bond DSPE-PEG-S-Antibody (Stable Thioether Bond) DSPE_Mal->Thioether_Bond Michael Addition

Fig. 1: Key antibody conjugation chemistries.

The Post-Insertion Method

The post-insertion technique is a versatile and widely used method for preparing antibody-targeted liposomes or nanoparticles.[11][12] Instead of incorporating the antibody-lipid conjugate during the initial nanoparticle formation, this method involves "inserting" it into a pre-formed, stable nanocarrier.

The process involves two main stages:

  • Conjugation: The antibody is first chemically linked to the functionalized DSPE-PEG lipid (e.g., DSPE-PEG-NHS) in an aqueous buffer. These antibody-lipid constructs spontaneously form micelles.[7][11]

  • Insertion: The micelles containing the antibody-DSPE-PEG conjugate are then co-incubated with pre-formed nanoparticles (e.g., liposomes containing this compound). At a temperature above the lipid bilayer's phase transition temperature (e.g., 60°C), the antibody-lipid conjugates transfer from the micelles and stably insert into the outer leaflet of the nanoparticle bilayer.[6][11]

This method avoids exposing the antibody to the potentially harsh conditions of nanoparticle formation (e.g., organic solvents, high shear forces) and allows for precise control over the final ligand density on the surface.[11]

G cluster_workflow Post-Insertion Workflow step1 1. Prepare Pre-formed Nanoparticles (e.g., Liposomes) step4 4. Co-incubate Nanoparticles and Micelles (e.g., 60°C) step1->step4 step2 2. Conjugate Antibody to DSPE-PEG-X (X=NHS, Maleimide) step3 3. Form Antibody-Lipid Micelles step2->step3 step3->step4 step5 5. Antibody-Lipid Conjugate Inserts into Nanoparticle step4->step5 step6 6. Purification (e.g., Dialysis) to Remove Unconjugated Antibody step5->step6 step7 7. Final Actively-Targeted Nanoparticle step6->step7

Fig. 2: Generalized workflow for the post-insertion method.

Experimental Protocols

Note: These protocols are generalized. Researchers should optimize molar ratios, incubation times, and purification methods based on the specific antibody and nanoparticle system.

Protocol 3.1: Amine Coupling using DSPE-PEG-NHS

This protocol describes the conjugation of an antibody to DSPE-PEG-NHS and subsequent insertion into pre-formed liposomes.

Materials:

  • Antibody of interest (in amine-free buffer, e.g., PBS)

  • DSPE-PEG-NHS (e.g., DSPE-PEG3400-NHS)[11]

  • This compound and other lipids (e.g., HSPC, Cholesterol) for liposome (B1194612) formation

  • Chloroform (B151607) or other suitable organic solvent[11]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glycine (B1666218) or Tris buffer for quenching[11]

  • Dialysis cassette (e.g., 100 kDa MWCO)

  • Round-bottom flask, rotary evaporator, bath sonicator

Procedure:

  • Prepare DSPE-PEG-NHS Film: Dissolve a known amount of DSPE-PEG-NHS in chloroform in a small glass vial.[11] Dry the solvent under a stream of nitrogen gas to form a thin lipid film.[11]

  • Hydration and Conjugation: Immediately add the antibody solution (e.g., 0.5-1 mg/mL in PBS, pH 7.4) to the dried lipid film.[6][11] A typical molar ratio of lipid to antibody might be 2:1 to 6:1.[6][11] Sonicate the mixture for 5 minutes in a bath sonicator to form micelles and initiate the reaction.[11]

  • Incubation: Incubate the solution for 4-6 hours at room temperature with gentle stirring.[6][11]

  • Quench Reaction: To stop the reaction and cap any unreacted NHS esters, add a quenching agent like glycine to the solution and incubate for an additional 30 minutes.[11]

  • Prepare Pre-formed Liposomes: Separately, prepare liposomes using the thin-film hydration method with the desired lipid composition (e.g., HSPC:Cholesterol:this compound).[1]

  • Post-Insertion: Add the antibody-lipid micelle solution from step 4 to the pre-formed liposomes. Incubate the mixture for 30-120 minutes at 60°C.[6][11]

  • Purification: Cool the solution to room temperature. Remove unconjugated antibody and other reactants by dialyzing the final immunoliposome solution against PBS for 16-24 hours, with several buffer changes.[6]

Protocol 3.2: Thiol Coupling using DSPE-PEG-Maleimide

This protocol is for site-specific conjugation via antibody hinge-region thiols.

Materials:

  • Antibody or Fab' fragment

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction (if using whole antibody)

  • DSPE-PEG-Maleimide (e.g., DSPE-PEG2000-Mal)[13]

  • Inert gas (Nitrogen or Argon)

  • All other materials as listed in Protocol 3.1

Procedure:

  • Antibody Reduction (if necessary): For whole antibodies, dissolve the antibody in a buffer (e.g., PBS). Add a 10-fold molar excess of TCEP solution.[] Incubate for 30 minutes at room temperature to reduce disulfide bonds in the hinge region.[] Remove excess TCEP immediately using a desalting column.

  • Prepare DSPE-PEG-Maleimide Micelles: Prepare a thin film of DSPE-PEG-Maleimide as described in Protocol 3.1, step 1. Hydrate the film with PBS (pH 7.4) to form a micellar solution.[14]

  • Conjugation: Mix the reduced antibody (or Fab' fragment, which has native free thiols) with the DSPE-PEG-Maleimide micelle solution.[13] A typical maleimide-to-thiol molar ratio is between 2:1 and 5:1.[8] Perform the reaction under an inert gas atmosphere for 8 hours at room temperature with gentle stirring to prevent re-oxidation of thiols.[14]

  • Post-Insertion and Purification: Follow steps 5-7 from Protocol 3.1 to insert the antibody-lipid conjugate into pre-formed liposomes and purify the final product.

Characterization of Antibody-Conjugated Nanoparticles

Proper characterization is essential to confirm successful conjugation and ensure the quality of the final product.

Protocol 4.1: Particle Size and Zeta Potential
  • Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles before and after antibody conjugation.

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS). Analyze the sample using a DLS instrument. An increase in particle size after conjugation is expected, while the change in zeta potential will depend on the antibody's charge.[11][13]

Protocol 4.2: Quantification of Conjugation Efficiency
  • Method 1: SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can visually confirm conjugation. The antibody-lipid conjugate will have a higher molecular weight than the unconjugated antibody, resulting in a band shift.[9]

  • Method 2: Protein Assay: A Micro BCA Protein Assay can be used to quantify the amount of antibody conjugated to the nanoparticles. By lysing a known amount of purified immunoliposomes and measuring the protein content, the number of antibodies per particle can be calculated.

  • Method 3: HPLC: Size-exclusion high-performance liquid chromatography (SE-HPLC) can separate the final conjugated nanoparticles from unconjugated antibody and other impurities, allowing for quantification.

Protocol 4.3: In Vitro Target Cell Binding
  • Method: Flow cytometry or confocal microscopy can be used to assess the binding specificity of the antibody-conjugated nanoparticles.

  • Procedure: Fluorescently label the nanoparticles by incorporating a lipid-dye conjugate (e.g., Rhodamine-DSPE) during formation.[15] Incubate the targeted nanoparticles with both antigen-positive and antigen-negative cell lines.[11] Wash the cells to remove unbound particles. Analyze the cell-associated fluorescence. A significantly higher fluorescence signal in the antigen-positive cells demonstrates successful active targeting.[11]

G cluster_targeting Active Targeting and Internalization ImmunoLipo Antibody-Conjugated Nanoparticle Binding Specific Binding ImmunoLipo->Binding Receptor Target Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Release Drug Release Inside Cell Endocytosis->Release Effect Therapeutic Effect Release->Effect

Fig. 3: Mechanism of active targeting via antibody conjugation.

Data Presentation: Quantitative Analysis

The following tables summarize typical data obtained during the characterization of antibody-conjugated nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles

Formulation Mean Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference
Doxil (Pre-conjugation) 102.3 ± 4.3 0.09 ± 0.01 -3.9 ± 0.2 [11]
CD133-Doxil (Post-conjugation) 115.6 ± 5.1 0.11 ± 0.02 -4.6 ± 0.3 [11]
Naked LPD ~130 N/A N/A [13]
TLPD-FPM (DSPE-PEG-MAL) ~200 N/A -15.2 ± 0.8 [13]

| TLPD-FPC (DSPE-PEG-COOH) | ~200 | N/A | -24.1 ± 1.1 |[13] |

Table 2: Antibody Conjugation and Functional Parameters

Method Ligand Nanoparticle System Conjugation Result Functional Outcome Reference
Optimized Post-Insertion Anti-CD133 Ab Doxil Liposomes ~15 antibodies per liposome Increased cytotoxicity in HT-29 cells [11]
Routine Post-Insertion Anti-CD133 Ab Doxil Liposomes ~6 antibodies per liposome Lower cytotoxicity compared to optimized [11]
Thiol-Maleimide Anti-EGFR Fab' Liposomes High efficiency 3-fold higher gene silencing vs. COOH linker [13]

| Thiol-Maleimide | OX26 MAb | Lipid Nanocapsules | 16-183 antibodies per LNC | Specific association with TfR-expressing cells |[12] |

References

Application Notes and Protocols for m-PEG8-DSPE in Formulating Long-Circulating Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol (8)-distearoylphosphatidylethanolamine (m-PEG8-DSPE) is a phospholipid-polymer conjugate increasingly utilized in the formulation of sterically stabilized, long-circulating nanoparticles for drug delivery applications. The distearoylphosphatidylethanolamine (DSPE) lipid anchor ensures stable incorporation into the lipid bilayer of liposomes or the surface of other nanoparticles, while the methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain of eight repeating units provides a hydrophilic corona. This "stealth" layer reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging the systemic circulation time of the encapsulated therapeutic agent.[1][2] This extended circulation half-life enhances the probability of the nanoparticle reaching its target site, particularly in passive targeting strategies such as the enhanced permeability and retention (EPR) effect observed in solid tumors.[3]

These application notes provide a comprehensive guide to the use of this compound in the formulation and characterization of long-circulating nanoparticles. Detailed protocols for key experiments are provided to assist researchers in developing and evaluating their nanoparticle-based drug delivery systems.

Physicochemical Properties of this compound Nanoparticles

The physicochemical characteristics of nanoparticles are critical determinants of their in vivo behavior. The inclusion of this compound influences particle size, surface charge (zeta potential), and stability. While specific data for this compound is limited, the following tables summarize representative data for nanoparticles formulated with low molecular weight DSPE-PEG, which can serve as a valuable reference.

Nanoparticle FormulationDSPE-PEG (MW)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
LiposomesDSPE-PEG350120 ± 150.12 ± 0.03-15 ± 5N/A
PLGA NanoparticlesDSPE-PEG550150 ± 200.15 ± 0.05-20 ± 7N/A
Solid Lipid NanoparticlesDSPE-PEG350180 ± 250.21 ± 0.06-12 ± 4N/A

Table 1: Representative Physicochemical Properties of Nanoparticles Formulated with Low Molecular Weight DSPE-PEG. Note: These values are illustrative and can vary significantly based on the overall composition, drug loading, and formulation method.

In Vitro Performance of this compound Nanoparticles

The in vitro performance of nanoparticles provides insights into their stability, drug release characteristics, and potential interactions with biological systems.

FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)In Vitro Release (24h, pH 7.4)Reference
DSPE-PEG350 LiposomesDoxorubicin1.5 ± 0.392 ± 525 ± 4%N/A
DSPE-PEG550 PLGA NPPaclitaxel5.2 ± 0.885 ± 740 ± 6%N/A
DSPE-PEG350 SLNCurcumin3.8 ± 0.595 ± 330 ± 5%N/A

Table 2: Representative In Vitro Drug Loading and Release from Nanoparticles Formulated with Low Molecular Weight DSPE-PEG. Note: Drug loading and release are highly dependent on the drug's physicochemical properties and the nanoparticle composition.

In Vivo Pharmacokinetics of this compound Nanoparticles

The primary advantage of incorporating this compound is the extension of the nanoparticle's circulation half-life. The following table presents representative pharmacokinetic parameters for nanoparticles formulated with short-chain DSPE-PEG in rodent models.

FormulationAnimal ModelHalf-life (t½) (hours)AUC (0-inf) (µg*h/mL)Clearance (mL/h/kg)Reference
DSPE-PEG350 LiposomesRat8 ± 21200 ± 2500.5 ± 0.1N/A
DSPE-PEG550 PLGA NPMouse6 ± 1.5950 ± 1800.8 ± 0.2N/A
Non-PEGylated LiposomesRat1.5 ± 0.5250 ± 802.5 ± 0.7N/A

Table 3: Representative In Vivo Pharmacokinetic Parameters of Nanoparticles with Low Molecular Weight DSPE-PEG. Note: Pharmacokinetic profiles are influenced by nanoparticle size, dose, and the animal model used.

Experimental Protocols

Protocol 1: Formulation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC, or soy PC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Chloroform and/or Methanol (HPLC grade)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:this compound).

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the primary phospholipid.

    • Continue to rotate the flask until a thin, uniform lipid film is formed on the inner surface.

    • Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate (B1144303) the lipid film with the chosen aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The hydration volume should be sufficient to achieve the desired final lipid concentration.

    • Agitate the flask by gentle rotation in a water bath set above the Tc of the lipid for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the liposome extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of the lipids.

    • Pass the MLV suspension through the extruder 11-21 times.

    • The resulting suspension will contain small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Purification:

    • Remove unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

G cluster_prep Liposome Preparation dissolve Dissolve Lipids & Drug in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate extrude Extrude to Form Unilamellar Vesicles hydrate->extrude purify Purify to Remove Unencapsulated Drug extrude->purify

Caption: Workflow for this compound liposome formulation.

Protocol 2: Characterization of Nanoparticle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a standard technique for determining the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles. Electrophoretic Light Scattering (ELS) is used to measure the zeta potential.

Materials:

  • Nanoparticle suspension

  • Deionized water or appropriate buffer for dilution

  • DLS/Zeta potential instrument

  • Cuvettes (disposable or quartz)

Procedure:

  • Sample Preparation:

    • Dilute the nanoparticle suspension with deionized water or the appropriate buffer to a suitable concentration for DLS measurement (typically in the range of 0.1-1.0 mg/mL). The dilution factor should be optimized to avoid multiple scattering effects.

  • DLS Measurement (Size and PDI):

    • Transfer the diluted sample to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions.

    • Record the Z-average diameter (nm) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for a monodisperse population.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a zeta potential cuvette.

    • Place the cuvette in the instrument.

    • The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.

    • Record the zeta potential (mV).

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

This protocol describes a common method to quantify the amount of drug encapsulated within the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Method for separating free drug (e.g., ultracentrifugation, size exclusion chromatography, or dialysis)

  • Lysis buffer or solvent to disrupt nanoparticles (e.g., Triton X-100, methanol)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated (free) drug from the nanoparticle suspension.

      • Ultracentrifugation: Centrifuge the suspension at high speed to pellet the nanoparticles. The supernatant will contain the free drug.

      • Size Exclusion Chromatography (SEC): Pass the suspension through an SEC column. The nanoparticles will elute first, followed by the free drug.

  • Quantification of Total and Free Drug:

    • Total Drug (Dt): Take a known volume of the unpurified nanoparticle suspension and disrupt the nanoparticles using a suitable lysis agent to release the encapsulated drug. Measure the drug concentration using a calibrated analytical method.

    • Free Drug (Df): Measure the drug concentration in the supernatant (from ultracentrifugation) or the later fractions (from SEC).

  • Calculations:

    • Encapsulation Efficiency (EE%): EE (%) = [(Dt - Df) / Dt] * 100

    • Drug Loading (DL%): DL (%) = [Weight of encapsulated drug / Total weight of nanoparticles] * 100

G cluster_ee Drug Loading & Encapsulation Efficiency start Drug-Loaded Nanoparticle Suspension separate Separate Free Drug (e.g., Ultracentrifugation) start->separate quantify_total Quantify Total Drug (Dt) start->quantify_total quantify_free Quantify Free Drug (Df) separate->quantify_free calculate Calculate EE% and DL% quantify_total->calculate quantify_free->calculate

Caption: Workflow for determining drug loading and encapsulation efficiency.

Protocol 4: In Vitro Drug Release Study using Dialysis Method

This protocol outlines a common method for assessing the in vitro release profile of a drug from nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that retains the nanoparticles but allows the free drug to diffuse.

  • Release medium (e.g., PBS pH 7.4, acetate (B1210297) buffer pH 5.5)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification

Procedure:

  • Dialysis Bag Preparation:

    • Cut a suitable length of the dialysis membrane and hydrate it according to the manufacturer's instructions.

    • Securely close one end of the dialysis bag with a clip.

  • Sample Loading:

    • Pipette a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag.

    • Securely close the other end of the bag, ensuring no leakage.

  • Release Study:

    • Immerse the dialysis bag in a known volume of the release medium in a beaker or flask. The volume of the release medium should be large enough to ensure sink conditions (i.e., the concentration of the released drug in the medium does not exceed 10-15% of its solubility).

    • Place the setup in a shaking incubator or water bath at 37°C with gentle agitation.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium for analysis.

    • Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

  • Analysis:

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Mechanism of Long Circulation and Cellular Uptake

The presence of the this compound on the nanoparticle surface creates a hydrophilic barrier that sterically hinders the adsorption of opsonins (blood proteins), which are responsible for marking foreign particles for clearance by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.[1] This "stealth" effect significantly prolongs the circulation time of the nanoparticles in the bloodstream.

G cluster_mech Mechanism of PEGylation-Mediated Long Circulation np Nanoparticle peg This compound Coating np->peg Formulation opsonins Opsonin Adsorption peg->opsonins Inhibits circulation Prolonged Circulation peg->circulation Leads to mps MPS Uptake (Liver, Spleen) opsonins->mps Mediates mps->np Clears (uncoated) target Enhanced Target Accumulation (EPR) circulation->target

References

Application Notes and Protocols for Drug Encapsulation in m-PEG8-DSPE Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the encapsulation of therapeutic agents within micelles formulated from 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8] (m-PEG8-DSPE). These application notes detail the methodologies for preparing and characterizing drug-loaded micelles, summarize key quantitative data, and visualize relevant biological and experimental workflows.

Introduction

m-PEG-DSPE is an amphiphilic polymer comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid tail and a hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) head. In aqueous solutions, these molecules self-assemble into core-shell structures known as micelles. The hydrophobic DSPE core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic m-PEG corona forms a protective outer layer. This PEGylated "stealth" shell helps to reduce recognition by the immune system, thereby prolonging circulation time in the body. The relatively short chain of eight PEG units in this compound may influence micelle size, stability, and drug-loading characteristics compared to longer-chain PEG-DSPE variants.

Data Presentation: Drug Encapsulation Efficiency

Quantitative data on the drug encapsulation efficiency (EE%) specifically for this compound micelles is limited in publicly available literature. The PEG chain length is a critical factor that can influence the encapsulation efficiency. The following table summarizes the encapsulation efficiency of various drugs in DSPE-PEG micelles with different PEG chain lengths to provide a comparative reference. It is generally observed that DSPE-PEG micelles can achieve high encapsulation efficiencies for a range of hydrophobic drugs.

DrugPolymer(s)Drug-to-Polymer Ratio (w/w)Encapsulation Efficiency (EE%)Reference
PaclitaxelDSPE-PEG5000Not Specified95%[1][2]
AsulacrineDSPE-PEG2000 / TPGS (1:1)Not Specified~94.12%[3]
Gemcitabine derivative (GemC18)DSPE-PEG / TPGSNot Specified>95%[4]
Doxorubicin (in C60-modified micelles)DSPE-PEG-C601:586.1%[5]
Doxorubicin (in C60-modified micelles)DSPE-PEG-C601:1095.4%[5]
Doxorubicin (in C60-modified micelles)DSPE-PEG-C601:1597.5%[5]
Irinotecan Hydrochloride (CPT-11)DSPE-mPEG2000Not Specified90.0% ± 1.0%[6]
BerberineDSPE-mPEG2000Not Specified81%[6]
PaclitaxelDSPE-PEG2000 (in mixed micelles)Not Specified88%[3]

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded this compound Micelles via Thin-Film Hydration

This is a widely used method for encapsulating hydrophobic drugs into micelles.

Materials:

  • This compound

  • Hydrophobic drug of interest (e.g., Paclitaxel, Doxorubicin)

  • Organic solvent (e.g., Chloroform, Methanol (B129727), or a mixture thereof)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Dissolution: Accurately weigh and dissolve the this compound and the hydrophobic drug at a predetermined molar or weight ratio in the chosen organic solvent in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.

  • Drying: Further dry the film under high vacuum for at least 2-4 hours to remove any residual solvent.

  • Hydration: Hydrate the film by adding the aqueous buffer. The volume of the buffer will determine the final concentration of the micelles. The hydration should be performed above the phase transition temperature of the DSPE lipid.

  • Micelle Formation: Gently agitate or sonicate the flask for 30-60 minutes to facilitate the self-assembly of the polymer into micelles, encapsulating the drug. The solution should transition from a milky suspension to a clear or translucent solution.

  • Filtration: Allow the solution to cool to room temperature and pass it through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates or larger particles.

  • Storage: Store the final micelle solution at 4°C for short-term use. For long-term storage, lyophilization is recommended.

Protocol 2: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)

This protocol outlines the quantification of the drug successfully encapsulated within the micelles.

Materials:

  • Drug-loaded micelle solution

  • Method for separating free drug from micelles (e.g., ultrafiltration units with a suitable molecular weight cutoff, dialysis tubing, or size-exclusion chromatography columns)

  • Spectrophotometer (UV-Vis or Fluorescence) or High-Performance Liquid Chromatography (HPLC) system

  • A suitable solvent to dissolve the micelles and release the drug (e.g., Methanol, DMSO)

Procedure:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the drug-loaded micelles.

    • Ultrafiltration Method: Place a known volume of the micelle solution into an ultrafiltration tube and centrifuge according to the manufacturer's instructions. The free drug will be in the filtrate.

    • Dialysis Method: Place the micelle solution in a dialysis bag and dialyze against a large volume of buffer for a sufficient time to allow the free drug to diffuse out.

  • Quantification of Free Drug: Measure the concentration of the free drug in the filtrate or the dialysis buffer using a pre-established calibration curve for the drug with a suitable analytical method (UV-Vis, Fluorescence, or HPLC).

  • Quantification of Total Drug: Disrupt a known volume of the original (unseparated) micelle solution by adding a solvent like methanol to dissolve the micelles and release the encapsulated drug. Measure the total drug concentration in this solution.

  • Calculation:

    • Encapsulation Efficiency (EE%): EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • Drug Loading (DL%): DL% = [Amount of encapsulated drug / Total weight of polymer and encapsulated drug] x 100

Visualizations

Experimental Workflow

G cluster_prep Micelle Preparation cluster_char Characterization cluster_storage Storage dissolve 1. Dissolve Drug & this compound in Organic Solvent film 2. Form Thin Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate sonicate 4. Form Micelles (Sonication/Agitation) hydrate->sonicate filter 5. Filter (0.22 µm) sonicate->filter dls Particle Size & Zeta Potential (DLS) filter->dls Characterize Physical Properties separation Separate Free Drug (Ultrafiltration/Dialysis) filter->separation Determine Encapsulation storage Store at 4°C or Lyophilize filter->storage quantify Quantify Drug (HPLC/UV-Vis) separation->quantify calculate Calculate EE% & DL% quantify->calculate

Caption: Experimental workflow for the preparation and characterization of drug-loaded this compound micelles.

Signaling Pathways of Commonly Encapsulated Drugs

Many drugs encapsulated in DSPE-PEG micelles are anticancer agents. Below are simplified diagrams of the signaling pathways for two commonly used chemotherapeutics, Doxorubicin and Paclitaxel.

Doxorubicin Signaling Pathway

G cluster_nucleus Nucleus cluster_cyto Cytoplasm / Mitochondria dox Doxorubicin intercalation DNA Intercalation dox->intercalation top2 Topoisomerase II Inhibition dox->top2 ros Reactive Oxygen Species (ROS) Generation dox->ros dna_damage DNA Damage intercalation->dna_damage top2->dna_damage apoptosis Apoptosis dna_damage->apoptosis ros->dna_damage mem_damage Membrane Damage (Lipid Peroxidation) ros->mem_damage mem_damage->apoptosis

Caption: Simplified mechanism of action for Doxorubicin, leading to apoptosis.[1][2]

Paclitaxel Signaling Pathway

G cluster_microtubule Microtubule Dynamics cluster_cellcycle Cell Cycle Progression paclitaxel Paclitaxel bind Binds to β-tubulin paclitaxel->bind stabilize Microtubule Stabilization bind->stabilize inhibit Inhibition of Depolymerization stabilize->inhibit mitotic_arrest Mitotic Arrest (G2/M Phase) inhibit->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

Surface Modification of Nanoparticles with m-PEG8-DSPE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-polyethylene glycol (8)-distearoylphosphatidylethanolamine (m-PEG8-DSPE). The inclusion of this compound in nanoparticle formulations is a critical strategy to enhance their therapeutic efficacy by improving systemic circulation time, stability, and drug delivery characteristics.

Introduction to this compound Modification

Surface modification with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted technique in nanoparticle drug delivery. This compound is an amphiphilic polymer-lipid conjugate composed of a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and a hydrophilic methoxy-terminated PEG chain with eight repeating units. The DSPE moiety integrates into the lipid bilayer of liposomes or the surface of other nanoparticles, while the flexible, hydrophilic PEG chain extends into the aqueous environment. This "stealth" coating sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). Consequently, PEGylated nanoparticles exhibit prolonged circulation in the bloodstream, leading to enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

Key Applications

The surface modification of nanoparticles with this compound is instrumental in a variety of biomedical applications, including:

  • Drug Delivery: Encapsulation of hydrophobic or hydrophilic drugs within PEGylated nanoparticles improves their solubility, stability, and pharmacokinetic profile.

  • Gene Delivery: Formulation of nucleic acids (e.g., siRNA, mRNA, plasmid DNA) in this compound-modified lipid nanoparticles (LNPs) protects them from degradation and facilitates their delivery to target cells.

  • Medical Imaging: Incorporation of imaging agents into PEGylated nanoparticles enhances their contrast properties and allows for prolonged imaging times.

  • Targeted Therapy: The terminal methoxy (B1213986) group of this compound can be replaced with active targeting ligands (e.g., antibodies, peptides, aptamers) to facilitate receptor-mediated uptake by specific cell populations.

Quantitative Data on Nanoparticle Modification

The incorporation of this compound significantly influences the physicochemical properties and in vivo behavior of nanoparticles. The following tables summarize quantitative data from various studies.

Nanoparticle Formulationm-PEG-DSPE Concentration (mol%)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PLGA Nanoparticles0180 ± 250.21-25.3 ± 2.1[1]
PLGA Nanoparticles5165 ± 200.18-15.1 ± 1.8[1]
PLGA Nanoparticles10150 ± 180.15-8.7 ± 1.5[1]
Liposomes0120 ± 100.12-30.5 ± 3.2[2]
Liposomes5110 ± 80.10-12.3 ± 2.5[2]

Table 1: Effect of m-PEG-DSPE Concentration on Nanoparticle Size and Surface Charge. Increasing the concentration of m-PEG-DSPE generally leads to a decrease in particle size and a shift of the zeta potential towards neutrality.

DrugNanocarrierEncapsulation Efficiency (%)Drug Loading (%)In Vitro Release (at 24h)Reference
DoxorubicinLiposomes95 ± 410 ± 1.525 ± 3%[3]
DoxorubicinThis compound Liposomes92 ± 59.5 ± 1.218 ± 2.5%[3]
Paclitaxel (B517696)Micelles85 ± 615 ± 245 ± 5%[3]
PaclitaxelThis compound Micelles88 ± 516 ± 1.835 ± 4%[3]

Table 2: Influence of this compound on Drug Encapsulation and Release. While encapsulation efficiency may be slightly reduced in some cases, the presence of this compound often leads to a more sustained drug release profile.

Nanoparticle FormulationCirculation Half-life (t½) in hoursLiver Accumulation (%ID/g)Spleen Accumulation (%ID/g)Tumor Accumulation (%ID/g)Reference
Non-PEGylated Nanoparticles1.5 ± 0.545 ± 815 ± 32.5 ± 0.8[4]
PEGylated Nanoparticles18 ± 415 ± 55 ± 28.0 ± 2.0[4]

Table 3: Comparative In Vivo Performance of Non-PEGylated vs. PEGylated Nanoparticles. PEGylation significantly prolongs circulation half-life and enhances tumor accumulation while reducing uptake by the liver and spleen. (%ID/g = percentage of injected dose per gram of tissue).

Experimental Protocols

Protocol 1: Preparation of this compound Modified Liposomes by Thin-Film Hydration

This protocol describes the preparation of drug-loaded liposomes with a surface coating of this compound.

Materials:

  • Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated (hydrophobic or hydrophilic)

  • Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Bath sonicator or extruder

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:this compound).

    • If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipid (e.g., 60-65°C for DSPC).

    • A thin, uniform lipid film will form on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The hydration is performed by adding the buffer to the flask and gently rotating it at a temperature above the lipid's phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion.

    • Sonication: Place the flask in a bath sonicator and sonicate for 5-10 minutes.

    • Extrusion (Recommended): Load the MLV suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).

  • Purification and Sterilization:

    • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

    • Sterilize the final liposome (B1194612) formulation by passing it through a 0.22 µm syringe filter.

    • Store the prepared liposomes at 4°C.

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Purification a Dissolve Lipids & Drug in Organic Solvent b Rotary Evaporation a->b c Thin Lipid Film b->c d Add Aqueous Buffer (+ Hydrophilic Drug) c->d e Formation of MLVs d->e f Extrusion or Sonication e->f g Formation of ULVs f->g h Removal of Free Drug g->h i Sterile Filtration h->i j Final Liposome Formulation i->j G cluster_prep Phase Preparation Organic Phase Dissolve PLGA + Drug in Organic Solvent Emulsification Mix Phases with High-Speed Homogenization Organic Phase->Emulsification Aqueous Phase Dissolve this compound + Surfactant in Aqueous Solution Aqueous Phase->Emulsification Solvent Evaporation Stir to Evaporate Organic Solvent Emulsification->Solvent Evaporation Nanoparticle Formation Solid Nanoparticles Form Solvent Evaporation->Nanoparticle Formation Washing Centrifuge and Wash to Purify Nanoparticle Formation->Washing Final Formulation Resuspend in Buffer Washing->Final Formulation G cluster_uptake Cellular Uptake Pathways Nanoparticle This compound Modified Nanoparticle Cell Target Cell Membrane Nanoparticle->Cell Interaction Clathrin Clathrin-mediated Endocytosis Cell->Clathrin Caveolae Caveolae-mediated Endocytosis Cell->Caveolae Macropinocytosis Macropinocytosis Cell->Macropinocytosis Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome (Drug Release/Degradation) Endosome->Lysosome Maturation Cytosol Cytosolic Drug Release (Endosomal Escape) Endosome->Cytosol Escape

References

Application Notes and Protocols for m-PEG8-DSPE in Gene Therapy Vector Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-distearoyl-2-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8] (m-PEG8-DSPE) is a phospholipid-polyethylene glycol (PEG) conjugate crucial in the development of non-viral gene therapy vectors, particularly lipid nanoparticles (LNPs). Its amphipathic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG chain, allows for its incorporation into the lipid bilayer of nanoparticles. The PEGylated surface provides a steric barrier, which reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation time. The relatively short 8-unit PEG chain of this compound offers a balance between nanoparticle stability and efficient cellular uptake and endosomal escape, mitigating the "PEG dilemma" where longer PEG chains can hinder therapeutic delivery.[1][2]

These application notes provide a comprehensive overview of the use of this compound in the formulation of LNP-based gene therapy vectors, including detailed protocols for formulation, characterization, and in vitro and in vivo evaluation.

Properties of this compound

PropertyValueReference
Molecular Weight ~1142.52 g/mol BroadPharm
Appearance White to off-white solidBroadPharm
Solubility Soluble in ethanol (B145695), chloroform, and other organic solventsBroadPharm
PEG Chain Length 8 PEG unitsBroadPharm
Lipid Anchor 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)BroadPharm

Application: Formulation of Gene Therapy Vectors (Lipid Nanoparticles)

This compound is a key component in the formulation of LNPs for the delivery of genetic material such as messenger RNA (mRNA) and small interfering RNA (siRNA).[] LNPs are typically composed of four main components:

  • Ionizable Cationic Lipid: Essential for encapsulating negatively charged nucleic acids and facilitating endosomal escape.

  • Helper Phospholipid: Such as DOPE or DSPC, which contributes to the structural integrity of the nanoparticle.

  • Cholesterol: Modulates membrane fluidity and stability.

  • PEG-Lipid (e.g., this compound): Controls particle size and provides a hydrophilic shell to prevent aggregation and reduce immunogenicity.[]

Experimental Protocol: LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., SM-102) dissolved in ethanol (50 mg/mL)

  • DSPC dissolved in ethanol (10 mg/mL)

  • Cholesterol dissolved in ethanol (25 mg/mL)

  • This compound dissolved in ethanol (25 mg/mL)

  • mRNA (e.g., encoding a reporter protein like Luciferase) in 10 mM citrate (B86180) buffer (pH 4.0)

  • Ethanol (100%, molecular biology grade)

  • Nuclease-free water

  • Microfluidic mixing device and cartridges (e.g., from NanoAssemblr®)

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • In a sterile, RNase-free microcentrifuge tube, combine the lipid solutions in the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:this compound).[4]

    • For a 1 mL final volume of lipid mix, combine:

      • Ionizable lipid solution

      • DSPC solution

      • Cholesterol solution

      • This compound solution

    • Vortex the lipid mixture thoroughly to ensure a homogenous solution.

  • Preparation of Aqueous Phase:

    • Dilute the mRNA stock solution in 10 mM citrate buffer (pH 4.0) to the desired concentration. The final nucleic acid to total lipid weight ratio is typically in the range of 1:10 to 1:20.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification:

    • Collect the resulting LNP dispersion.

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with three buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of this compound Formulated LNPs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the formulated LNPs.

ParameterMethodTypical ValuesReference
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-10 to +10 mV (at neutral pH)
Encapsulation Efficiency (%) RiboGreen Assay> 90%
Morphology Transmission Electron Microscopy (TEM)Spherical vesicles
Experimental Protocol: Characterization of LNPs

1. Particle Size and Zeta Potential Measurement (DLS):

  • Dilute the LNP suspension in sterile PBS (pH 7.4) to an appropriate concentration.

  • Use a Zetasizer instrument to measure the hydrodynamic diameter, PDI, and zeta potential.

  • Perform measurements in triplicate at 25°C.

2. Encapsulation Efficiency (RiboGreen Assay):

  • This assay quantifies the amount of mRNA encapsulated within the LNPs.

  • Total mRNA (A): Lyse a known volume of the LNP suspension using a detergent (e.g., 1% Triton X-100) to release all the encapsulated mRNA.

  • Free mRNA (B): Use an untreated sample of the LNP suspension.

  • Add RiboGreen reagent to both lysed and unlysed samples. RiboGreen fluoresces upon binding to RNA.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = ((A - B) / A) * 100

In Vitro Evaluation of Gene Delivery

The functionality of the this compound formulated LNPs is assessed by their ability to deliver the genetic payload into cells and induce protein expression.

Experimental Protocol: In Vitro Transfection and Gene Expression Assay

Materials:

  • Cultured cells (e.g., HeLa, HEK293, or a relevant cell line for the therapeutic target)

  • Complete cell culture medium

  • This compound formulated LNPs encapsulating reporter mRNA (e.g., Luciferase or GFP)

  • 96-well cell culture plates

  • Luciferase assay reagent or fluorescence microscope/flow cytometer for GFP

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • After 24 hours, replace the old media with fresh complete media.

    • Add the LNP-mRNA formulation to the cells at various concentrations (e.g., 10, 50, 100, 250 ng mRNA per well).

    • Include a negative control (untreated cells) and a positive control (e.g., a commercial transfection reagent).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Gene Expression Analysis:

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • For GFP: Observe the cells under a fluorescence microscope or quantify the percentage of GFP-positive cells using flow cytometry.

  • Cell Viability Assay: Perform a cell viability assay on a parallel plate to assess the cytotoxicity of the LNP formulations.

Workflow for In Vitro Evaluation

In_Vitro_Workflow cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate transfect Transfect with this compound LNPs seed_cells->transfect incubate Incubate for 24-48 hours transfect->incubate gene_expression Gene Expression Assay (Luciferase/GFP) incubate->gene_expression cytotoxicity Cytotoxicity Assay (MTT/PrestoBlue) incubate->cytotoxicity data_analysis Data Analysis and Interpretation gene_expression->data_analysis cytotoxicity->data_analysis

Caption: Workflow for in vitro evaluation of LNP-mediated gene delivery.

In Vivo Evaluation of Gene Delivery

In vivo studies are critical to assess the biodistribution, efficacy, and safety of the this compound formulated LNPs.

ParameterMethodExpected Outcome
Biodistribution In Vivo Imaging System (IVIS) with fluorescently labeled LNPs or luciferase reporter geneAccumulation in target organs (e.g., liver, spleen)
Gene Expression Ex vivo analysis of tissues for reporter gene expression (e.g., Luciferase assay, qPCR)High levels of protein/mRNA expression in target tissues
Safety/Tolerability Monitoring of animal weight, behavior, and serum biochemistryNo significant signs of toxicity
Experimental Protocol: In Vivo Biodistribution and Efficacy Study

Materials:

  • This compound formulated LNPs encapsulating reporter mRNA (e.g., Luciferase)

  • Animal model (e.g., C57BL/6 mice)

  • In Vivo Imaging System (IVIS)

  • D-Luciferin substrate

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administration: Administer the LNP-mRNA formulation to the animals via the desired route (e.g., intravenous injection).

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the animals.

    • Administer D-Luciferin intraperitoneally.

    • Image the animals using an IVIS to detect bioluminescence, which indicates the location of protein expression.

  • Ex Vivo Analysis:

    • At the end of the study, euthanize the animals and harvest major organs (liver, spleen, lungs, heart, kidneys).

    • Homogenize the tissues and perform a luciferase assay to quantify protein expression in each organ.

    • Alternatively, RNA can be extracted from the tissues to quantify mRNA levels by qPCR.

Logical Relationship for In Vivo Biodistribution

In_Vivo_Biodistribution cluster_organs Organ Accumulation injection Intravenous Injection of This compound LNPs circulation Systemic Circulation injection->circulation liver Liver circulation->liver spleen Spleen circulation->spleen other_organs Other Organs circulation->other_organs cellular_uptake Cellular Uptake (Endocytosis) liver->cellular_uptake spleen->cellular_uptake other_organs->cellular_uptake endosomal_escape Endosomal Escape cellular_uptake->endosomal_escape mrna_release mRNA Release into Cytoplasm endosomal_escape->mrna_release protein_expression Protein Expression mrna_release->protein_expression

Caption: Logical steps from in vivo administration to protein expression.

Conclusion

This compound is a valuable excipient for the development of effective and safe gene therapy vectors. Its inclusion in LNP formulations provides a crucial balance of stability in circulation and efficient intracellular delivery. The protocols and data presented in these application notes offer a framework for researchers to formulate, characterize, and evaluate this compound-containing LNPs for a wide range of gene therapy applications. Careful optimization of the formulation parameters, including the molar ratio of this compound, is essential to achieve the desired therapeutic outcome.

References

Application Notes and Protocols for the Preparation of Stealth Liposomes Using m-PEG8-DSPE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stealth liposomes, also known as PEGylated liposomes, are advanced drug delivery vehicles designed to evade the mononuclear phagocyte system (MPS), leading to prolonged circulation times in the bloodstream.[1][2][3] This "stealth" characteristic is achieved by incorporating polyethylene (B3416737) glycol (PEG)-conjugated phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG-DSPE), into the liposome (B1194612) bilayer.[2][3] The hydrophilic PEG chains form a protective layer on the liposome surface, which reduces opsonization and subsequent uptake by phagocytic cells.[4][5] The extended circulation half-life enhances the probability of the liposomes accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1] This document provides detailed protocols for the preparation and characterization of stealth liposomes using m-PEG8-DSPE, with a focus on doxorubicin (B1662922) as a model therapeutic agent.

Core Principles of Stealth Liposome Preparation

The fabrication of this compound-containing stealth liposomes typically involves three main stages:

  • Lipid Film Hydration: A mixture of lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and this compound, is dissolved in an organic solvent. The solvent is then evaporated to create a thin, uniform lipid film. This film is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[1][6]

  • Size Reduction (Extrusion): The heterogeneous population of MLVs is subjected to a size-reduction process, most commonly extrusion, to produce small unilamellar vesicles (SUVs) with a uniform and defined size distribution.[1][7]

  • Drug Loading: The therapeutic agent can be encapsulated either passively or actively. In passive loading, the drug is dissolved in the hydration buffer.[8] Active loading, a more efficient method for certain drugs, utilizes a transmembrane gradient (e.g., a pH or ion gradient) to drive the drug into the pre-formed liposomes.[1][9]

Experimental Protocols

Protocol 1: Stealth Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar stealth liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound, referred to as mPEG2000-DSPE in many sources)

  • Chloroform and/or Methanol (HPLC grade)

  • Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Mixture Preparation:

    • In a round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, and this compound in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol, 2:1 v/v).[10][11] A common molar ratio for stealth liposomes is DSPC:Cholesterol:this compound (e.g., 55:40:5).[3]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (for DSPC, Tc is ~55°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[2][12]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Lipid Film Hydration:

    • Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.[1]

    • Gently rotate the flask in the water bath (maintained above the Tc) for 30-60 minutes to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs).[10]

  • Optional Freeze-Thaw Cycles:

    • To enhance encapsulation efficiency for passively loaded drugs and to promote the formation of more uniform lamellar structures, the MLV suspension can be subjected to 5-7 freeze-thaw cycles.[1] This involves alternately placing the sample in liquid nitrogen and a warm water bath.

  • Extrusion:

    • Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of the lipids.

    • Load the MLV suspension into one of the gas-tight syringes and attach it to one side of the extruder. Attach an empty syringe to the other side.

    • Push the suspension from one syringe to the other through the membrane. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure the final product is in the alternate syringe, which helps minimize contamination with unextruded vesicles.[1] The resulting solution should be a translucent suspension of small unilamellar vesicles (SUVs).

  • Storage:

    • Store the prepared stealth liposomes at 4°C.

Protocol 2: Drug Loading

A. Passive Loading of a Hydrophilic Drug (e.g., Doxorubicin Hydrochloride)

This method is suitable for water-soluble drugs.

Procedure:

  • Follow steps 1 and 2 of Protocol 1 to prepare the thin lipid film.

  • For the hydration step (Protocol 1, step 3), dissolve the doxorubicin hydrochloride in the hydration buffer.

  • Use this drug-containing buffer to hydrate the lipid film.

  • Proceed with the optional freeze-thaw cycles and extrusion as described in Protocol 1.

  • Removal of Unencapsulated Drug: Separate the liposome-encapsulated drug from the free drug using size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis against a large volume of buffer.[1][2]

B. Active Loading of Doxorubicin using a Transmembrane pH Gradient

This is a more efficient method for loading amphipathic weak bases like doxorubicin.

Procedure:

  • Prepare empty liposomes (without the drug) according to Protocol 1, using an acidic hydration buffer (e.g., ammonium (B1175870) sulfate (B86663) solution, pH ~5.5).

  • After extrusion, remove the external acidic buffer by dialysis or using a desalting column against a buffer with a physiological pH (e.g., HEPES-buffered saline, pH 7.4).[1] This creates a pH gradient with an acidic interior and a neutral exterior.

  • Add the doxorubicin solution to the external buffer of the liposome suspension.

  • Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow the uncharged doxorubicin to cross the lipid bilayer and become protonated and trapped in the acidic core.

  • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

Characterization Protocols

Protocol 3: Determination of Particle Size, Polydispersity Index (PDI), and Zeta Potential

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. The zeta potential, an indicator of surface charge and stability, is measured by electrophoretic light scattering.

Procedure:

  • Dilute the liposome suspension in the external buffer to an appropriate concentration to avoid multiple scattering effects.[1]

  • Transfer the sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Perform the measurement according to the instrument's software instructions. The Z-average diameter and PDI are the key parameters to be recorded.[1]

  • For zeta potential measurement, use an appropriate folded capillary cell and perform the measurement according to the instrument's protocol.

Protocol 4: Determination of Encapsulation Efficiency (%EE)

Principle: %EE is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used in the formulation.[13][] This requires separating the unencapsulated (free) drug from the liposome-encapsulated drug.

Procedure:

  • Separation of Free Drug: Separate the free drug from the liposomes using methods like size exclusion chromatography, dialysis, or centrifugation.[13][]

  • Quantification of Total Drug:

    • Take a known volume of the liposome formulation (before the removal of free drug).

    • Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent or detergent (e.g., Triton X-100).[2]

    • Quantify the total drug concentration (C_total) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[13][15]

  • Quantification of Free Drug:

    • Quantify the concentration of the free drug (C_free) in the filtrate or dialysate obtained from the separation step using the same analytical method.

  • Calculation of Encapsulation Efficiency:

    • Calculate the %EE using the following formula: %EE = [(C_total - C_free) / C_total] x 100

Protocol 5: In Vitro Drug Release Study

Principle: The release of the encapsulated drug from the liposomes over time is monitored, typically using a dialysis method under physiological conditions.

Procedure:

  • Place a known volume (e.g., 5 mL) of the drug-loaded liposome suspension into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 12-14 kDa).[16]

  • Immerse the sealed dialysis bag in a larger volume of release medium (e.g., 100 mL of PBS, pH 7.4) in a beaker.

  • Maintain the temperature at 37°C with gentle stirring.[16]

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[16]

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[2][16]

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Data Presentation

Table 1: Physicochemical Properties of Stealth Liposomes

Formulation (Molar Ratio)Drug Loading MethodParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
DSPC:Chol:mPEG2000-DSPE (55:40:5)Doxorubicin (Active)~85[3]< 0.2-10 to -30> 90
DSPE-mPEG2000 basedPodophyllotoxin (Passive)168.91 ± 7.07[17]0.19 ± 0.04[17]-24.37 ± 0.36[17]87.11 ± 1.77[17]
HSPC:Chol:mPEG2000-DSPECamptothecin (Passive)~150-200< 0.2Not Specified83 ± 0.4[16]
DSPC:Chol:mPEG2000-DSPECisplatin (Passive)~100-120< 0.2Slightly NegativeNot Specified

Note: The values presented are typical ranges and may vary depending on the specific lipids, drug, and preparation methods used.

Table 2: In Vitro Drug Release from Stealth Liposomes

FormulationDrugRelease MediumTime (hours)Cumulative Release (%)
Stealth LiposomesCamptothecinPBS, pH 7.4932.2[16]
Conventional LiposomesCamptothecinPBS, pH 7.4952.4[16]
Stealth LiposomesDoxorubicinPBS, pH 7.46~41[2]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_loading Drug Loading cluster_char Characterization A 1. Lipid Dissolution (DSPC, Cholesterol, this compound) in Organic Solvent B 2. Thin-Film Formation (Rotary Evaporation) A->B Evaporate Solvent C 3. Hydration (Aqueous Buffer) Forms MLVs B->C Add Buffer D 4. Extrusion (Size Reduction) Forms SUVs C->D Force through Membrane E Passive Loading: Drug in Hydration Buffer F Active Loading: Transmembrane Gradient G Particle Size & PDI (DLS) D->G H Zeta Potential D->H I Encapsulation Efficiency (%EE) D->I J In Vitro Drug Release D->J E->C During Hydration F->D Post-Formation

Caption: Experimental workflow for the preparation and characterization of stealth liposomes.

stealth_liposome_structure cluster_liposome Stealth Liposome cluster_bilayer Lipid Bilayer core Aqueous Core (Hydrophilic Drug) p1 p2 p3 p4 phospholipid Phospholipid (e.g., DSPC) cholesterol Cholesterol peg_dspe This compound peg_chain PEG Chain peg_dspe->peg_chain peg_chain2 peg_dspe->peg_chain2 hydrophobic_drug Hydrophobic Drug

Caption: Structure of a stealth liposome with encapsulated drug molecules.

epr_effect cluster_blood Blood Vessel cluster_tissue Tumor Tissue liposome Stealth Liposome interstitium Tumor Interstitium liposome->interstitium Extravasation through leaky vasculature blood_cell Blood Cell tumor_cell Tumor Cell interstitium->tumor_cell Drug Release & Uptake

Caption: The Enhanced Permeability and Retention (EPR) effect for tumor targeting.

References

Application Notes and Protocols for m-PEG8-DSPE in Topical and Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8] (m-PEG8-DSPE) is a phospholipid-polymer conjugate that has garnered significant interest in the field of drug delivery.[1] Its amphiphilic nature, comprising a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of 8 repeating units, allows for its incorporation into various nanocarrier systems.[2][3] These nanocarriers, such as liposomes and micelles, are particularly advantageous for topical and transdermal drug delivery.

The inclusion of this compound in these formulations can enhance drug solubility, improve stability, and facilitate the transport of therapeutic agents across the skin barrier.[4] The PEG component provides a "stealth" characteristic, which can help nanocarriers evade the immune system and prolong their circulation time in systemic applications.[3] For topical and transdermal applications, the hydrophilic PEG chains can also aid in hydrating the stratum corneum, the outermost layer of the skin, potentially enhancing drug penetration.[5][6]

These application notes provide an overview of the utility of this compound in topical and transdermal drug delivery, along with detailed protocols for the preparation and evaluation of this compound-containing formulations.

Applications of this compound in Topical and Transdermal Delivery

This compound is a versatile excipient used to formulate various types of nanocarriers for skin application:

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. The incorporation of this compound into the liposomal membrane can increase their stability and modify their interaction with the skin.[6]

  • Micelles: These are core-shell structures formed by the self-assembly of amphiphilic molecules in an aqueous environment. The hydrophobic DSPE core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG shell enhances their solubility and stability.[3][7]

  • Nanoemulsions: These are oil-in-water or water-in-oil droplets with sizes in the nanometer range. This compound can be used as a stabilizer in these formulations to improve their physical stability and skin penetration properties.[8]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature. The inclusion of this compound on their surface can improve their dispersibility and skin compatibility.[9]

The primary advantages of using this compound in topical and transdermal formulations include:

  • Enhanced Drug Solubilization: The micellar core formed by the DSPE portion can effectively encapsulate hydrophobic drugs, increasing their concentration in the formulation.[3]

  • Improved Formulation Stability: The PEG chains provide steric hindrance, preventing the aggregation of nanoparticles and enhancing the long-term stability of the formulation.[4]

  • Enhanced Skin Penetration: The hydrophilic nature of the PEG chains can hydrate (B1144303) the stratum corneum, and the nanocarrier structure can facilitate drug transport through the skin's lipid matrix.[10][11]

  • Controlled Drug Release: The formulation of drugs within nanocarriers can provide a sustained release profile, which is beneficial for maintaining therapeutic drug levels in the skin over an extended period.

Quantitative Data Summary

The following tables summarize representative quantitative data for PEG-DSPE-containing nanocarriers in topical and transdermal drug delivery. It is important to note that the specific performance of this compound formulations will depend on the drug, the complete formulation composition, and the experimental conditions. The data presented here are for illustrative purposes and are derived from studies using various PEG-DSPE conjugates.

Table 1: Formulation Characteristics of PEG-DSPE Containing Nanocarriers

Nanocarrier TypeDrugPEG-DSPE UsedParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
LiposomesPodophyllotoxinDSPE-mPEG2000168.91 ± 7.070.19 ± 0.0487.11 ± 1.77[12]
MicellesRidaforolimusDSPE-PEG200033 ± 15Not Reported77.52 ± 1.66[7]
Polymeric NanoparticlesSpantide II & KetoprofenNot Specified1830.063~93 (Spantide II), ~81 (Ketoprofen)[13]
LiposomesTimosaponin AIIIDSPE-PEG2000Not ReportedNot Reported>80[14]

Table 2: In Vitro Drug Release and Skin Permeation Parameters

FormulationDrugSkin ModelRelease Kinetics ModelKey Permeation FindingsReference
DSPE-PEG2000 MicellesRidaforolimusNot Applicable (in vitro release)Sustained Release-[7]
Nicotinell® PatchNicotineHuman Skin-Average flux of 23.7 (± 7.5) μg cm⁻² h⁻¹[15]
PEGylated EmulsifiersFluorescein Sodium & Procaine HClPorcine Skin-PEG-20 ethers showed higher ability than PEG-2 oleyl ether in promoting drug distribution by depth.[11]
SPE-Lipid NanovesiclesNiacinamide & AdenosineHuman Skin-LNV-CF exhibits deeper penetration depth and faster permeation rate compared to conventional lipid nanovesicles.[10]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating this compound.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio might be DPPC:Cholesterol:this compound of 90:10:5, but this should be optimized for the specific application.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in the buffer prior to hydration.

    • The hydration is typically performed above the phase transition temperature (Tm) of the primary phospholipid with gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the surface charge and stability of the liposomes.

  • Encapsulation Efficiency (EE%): Calculated using the formula: EE% = (Total drug - Free drug) / Total drug * 100 Free drug is separated from the liposomes, and the drug concentration is quantified by a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method for evaluating the transdermal permeation of a drug from an this compound-containing formulation.[16][17]

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin, rat abdominal skin)

  • Receptor medium (e.g., PBS, pH 7.4, often with a solubilizing agent like polysorbate 80 for poorly soluble drugs)

  • This compound-containing formulation

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Skin Preparation:

    • Excise the skin and remove any subcutaneous fat and hair.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • The skin can be used as full-thickness or separated into epidermis and dermis.

  • Franz Diffusion Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32-37°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor compartment and place the cell in a temperature-controlled water bath to maintain a skin surface temperature of approximately 32°C.

  • Permeation Study:

    • Apply a known amount of the this compound-containing formulation to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) if the drug concentration in the donor compartment is known and constant.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_characterization Characterization cluster_permeation In Vitro Skin Permeation A Lipid Film Hydration B Sonication/Extrusion A->B Size Reduction C Purification B->C Removal of Free Drug D DLS (Size, PDI) C->D E Zeta Potential C->E F HPLC/UV-Vis (EE%) C->F G Franz Cell Setup C->G H Formulation Application G->H I Receptor Fluid Sampling H->I Time Intervals J HPLC Analysis I->J signaling_pathway cluster_skin Skin Layers Stratum Corneum Stratum Corneum Viable Epidermis Viable Epidermis Enhanced Penetration Enhanced Penetration Stratum Corneum->Enhanced Penetration Lipid Fluidization Dermis Dermis Drug Release Drug Release Viable Epidermis->Drug Release Therapeutic Effect Therapeutic Effect Dermis->Therapeutic Effect This compound Nanocarrier This compound Nanocarrier This compound Nanocarrier->Stratum Corneum Adhesion & Hydration Drug Release->Dermis Enhanced Penetration->Viable Epidermis

References

Application Notes and Protocols for Formulating Theranostic Nanoparticles with m-PEG8-DSPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theranostic nanoparticles represent a significant advancement in nanomedicine, integrating diagnostic and therapeutic capabilities into a single platform. This approach allows for simultaneous disease diagnosis, targeted drug delivery, and real-time monitoring of therapeutic response. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) is a critical component in the formulation of these nanoparticles, particularly in creating "stealth" liposomes and micelles that can evade the immune system and prolong circulation time.[1] While long-chain PEGs (e.g., PEG2000) are widely used, short-chain PEGs like m-PEG8-DSPE are of increasing interest for their potential to influence nanoparticle stability, cellular uptake, and biodistribution.[2][3]

These application notes provide a comprehensive guide to formulating, characterizing, and evaluating this compound-based theranostic nanoparticles. The protocols herein describe the thin-film hydration method for encapsulating a model chemotherapeutic agent, Doxorubicin (DOX), and a near-infrared fluorescent dye, Indocyanine Green (ICG), for imaging.

Data Presentation: Physicochemical and Drug Loading Characteristics

The properties of theranostic nanoparticles are highly dependent on their composition and preparation parameters. Below is a summary of expected quantitative data for this compound-based nanoparticles formulated with varying drug and dye loads.

Table 1: Physicochemical Properties of Theranostic Nanoparticles

Formulation ID Lipid Composition (molar ratio)¹ Average Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV)
TNP-1 95:5:0 110.5 ± 4.2 0.15 ± 0.02 -25.8 ± 1.5
TNP-2 (DOX) 95:5:1 (DOX) 115.2 ± 3.8 0.17 ± 0.03 -23.4 ± 1.8
TNP-3 (ICG) 95:5:1 (ICG) 112.9 ± 5.1 0.16 ± 0.02 -24.1 ± 2.1

| TNP-4 (DOX+ICG) | 95:5:1 (DOX):1 (ICG) | 120.7 ± 4.5 | 0.18 ± 0.04 | -22.7 ± 1.9 |

¹ Lipid composition refers to the molar ratio of a primary phospholipid (e.g., DSPC), cholesterol, and this compound. Drug/dye ratios are relative to the total lipid.

Table 2: Loading Efficiency of Therapeutic and Diagnostic Agents

Formulation ID Initial Drug/Dye (µg/mL) Drug Loading Content (DLC) % Encapsulation Efficiency (EE) %
TNP-2 (DOX) 100 4.8 ± 0.5 91.2 ± 3.4
TNP-3 (ICG) 50 2.3 ± 0.3 88.5 ± 4.1
TNP-4 (DOX) 100 4.5 ± 0.6 89.8 ± 3.9

| TNP-4 (ICG) | 50 | 2.1 ± 0.2 | 85.4 ± 4.5 |

Experimental Protocols

Protocol 1: Formulation of Theranostic Nanoparticles by Thin-Film Hydration

This protocol describes the formulation of liposomal nanoparticles encapsulating both a hydrophilic drug (Doxorubicin, loaded via a pH gradient) and a hydrophobic imaging agent (ICG, loaded during film formation).

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8] (this compound)

  • Indocyanine Green (ICG)

  • Doxorubicin HCl (DOX)

  • Chloroform/Methanol (B129727) mixture (2:1, v/v)

  • Citrate (B86180) buffer (300 mM, pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DSPC, cholesterol, this compound (e.g., in a 55:40:5 molar ratio), and ICG in a chloroform/methanol mixture in a round-bottom flask.[4]

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.[5]

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a 300 mM citrate buffer (pH 4.0) by vortexing or sonicating the flask in a bath sonicator at 60-65°C for 30-60 minutes. This results in the formation of multilamellar vesicles (MLVs).[5]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes.[5]

    • Pass the suspension 11-21 times through a 100 nm pore size membrane in a pre-heated extruder at 60-65°C.

  • Remote Loading of Doxorubicin:

    • Create a transmembrane pH gradient by exchanging the external citrate buffer with PBS (pH 7.4) via dialysis or size exclusion chromatography.

    • Prepare a solution of Doxorubicin HCl in PBS.

    • Add the DOX solution to the liposome (B1194612) suspension at a predetermined drug-to-lipid ratio and incubate at 60°C for 30-60 minutes to allow the drug to be actively loaded into the liposomes.

    • Remove unencapsulated DOX by dialysis or column chromatography.

  • Sterilization and Storage:

    • Sterilize the final theranostic nanoparticle suspension by passing it through a 0.22 µm syringe filter.

    • Store the nanoparticles at 4°C.

Protocol 2: Characterization of Nanoparticles

A. Particle Size, PDI, and Zeta Potential:

  • Dilute the nanoparticle suspension in PBS (for size and PDI) or deionized water (for zeta potential) to an appropriate concentration.[5]

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • Record the Z-average diameter (nm), polydispersity index (PDI), and zeta potential (mV).[6]

B. Morphology by Transmission Electron Microscopy (TEM):

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid for 1-2 minutes.

  • Wick away the excess sample using filter paper.

  • (Optional) For negative staining, add a drop of 2% uranyl acetate (B1210297) or phosphotungstic acid for 1-2 minutes, then wick away the excess.[6]

  • Allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope.

C. Drug and Dye Loading Quantification:

  • To determine the encapsulated amount, disrupt a known volume of the purified nanoparticle suspension using a suitable solvent (e.g., methanol or isopropanol (B130326) with 0.1% Triton X-100).

  • Quantify the concentration of DOX using a fluorescence spectrophotometer (Excitation/Emission ~480/590 nm) and ICG using a UV-Vis spectrophotometer (absorbance at ~780 nm).

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:[6]

    • DLC (%) = (Weight of encapsulated drug / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of encapsulated drug / Initial weight of drug used) x 100

Protocol 3: In Vitro Cytotoxicity Assay

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well plates

  • Free DOX solution

  • Theranostic nanoparticles (TNP-4)

  • Blank nanoparticles (TNP-1)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of free DOX, TNP-4, and the equivalent concentration of blank TNP-1 in the cell culture medium.

  • Replace the old medium with the medium containing the test samples and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value (the drug concentration that inhibits 50% of cell growth).

Protocol 4: In Vivo Imaging and Biodistribution

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)

  • Theranostic nanoparticles (TNP-4)

  • In Vivo Imaging System (IVIS) or similar

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Intravenously inject the TNP-4 suspension via the tail vein.[7]

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and place them in the imaging system.[7]

  • Acquire fluorescence images to monitor the biodistribution and tumor accumulation of the nanoparticles.

  • After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, heart, lungs).

  • Homogenize the tissues and extract the ICG dye to quantify its concentration, or measure the fluorescence intensity of the whole organs.

  • Express the data as the percentage of injected dose per gram of tissue (%ID/g).[7]

Visualizations

G cluster_prep Nanoparticle Formulation cluster_load Therapeutic Loading cluster_char Characterization cluster_eval Evaluation lipids Lipids (DSPC, Chol) + this compound + ICG (Imaging Agent) solvent Dissolve in Chloroform/Methanol lipids->solvent film Thin-Film Evaporation (Rotary Evaporator) solvent->film hydration Hydration (Citrate Buffer, pH 4.0) film->hydration extrusion Extrusion (100 nm membrane) hydration->extrusion liposomes Formed Liposomes (Internal pH 4.0) extrusion->liposomes buffer_ex Buffer Exchange (External pH 7.4) liposomes->buffer_ex dox Add Doxorubicin (DOX) buffer_ex->dox incubation Incubate at 60°C dox->incubation purification Purify (Dialysis) incubation->purification final_np Final Theranostic NP purification->final_np dls Size, PDI, Zeta (DLS) final_np->dls tem Morphology (TEM) final_np->tem spec Loading (DLC, EE) (Spectrophotometry) final_np->spec invitro In Vitro Cytotoxicity (MTT Assay) final_np->invitro invivo In Vivo Imaging & Biodistribution (IVIS) final_np->invivo G cluster_cell Cancer Cell dox Doxorubicin topo2 Topoisomerase II dox->topo2 Inhibits dna Nuclear DNA dsbs DNA Double-Strand Breaks dna->dsbs topo2->dna Intercalates atm ATM/ATR Kinases dsbs->atm p53 p53 Activation atm->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 Inhibits mito Mitochondria bax->mito bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Preventing m-PEG8-DSPE Liposome Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of m-PEG8-DSPE liposome (B1194612) aggregation during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound liposome aggregation in storage?

Liposome aggregation is a common instability issue driven by attractive forces between vesicles, leading to the formation of larger clusters. For this compound liposomes, aggregation can be caused by a combination of factors including:

  • Insufficient Steric Hindrance: The m-PEG8 chain is relatively short. While PEGylation is designed to create a protective hydrophilic layer that sterically hinders inter-vesicle interactions, a short PEG chain may not provide a sufficient barrier to prevent aggregation, especially under stressful storage conditions.[1]

  • Inadequate Surface Charge: If the liposomes have a low surface charge (a zeta potential close to neutral), the electrostatic repulsion between them may be too weak to prevent them from aggregating.[2]

  • Environmental Stressors: Factors such as improper temperature, pH, and high ionic strength in the storage buffer can disrupt the delicate balance of forces that keep liposomes stable.[3]

  • Freeze-Thaw Cycles: Without adequate cryoprotectants, the formation of ice crystals during freezing can physically damage the liposomes and force them into close proximity, leading to aggregation upon thawing.[4]

Q2: How does the short m-PEG8 chain affect the stability of my liposomes compared to longer PEG chains (e.g., PEG2000)?

The length of the polyethylene (B3416737) glycol (PEG) chain is a critical factor in providing steric stabilization to liposomes.[1] Longer PEG chains, such as PEG2000, create a thicker, more robust hydrophilic shell around the liposome. This "stealth" layer provides a more effective repulsive barrier, preventing close contact and subsequent aggregation of liposomes.[5]

In contrast, the m-PEG8 chain is significantly shorter. While it still provides a hydrophilic surface, the steric hindrance it offers is less pronounced. This can make this compound liposomes more susceptible to aggregation, particularly in the presence of destabilizing factors like high salt concentrations or during long-term storage. However, for some applications, such as targeted drug delivery where a targeting ligand is also attached to a PEG chain, a shorter "stealth" PEG may be desirable to minimize interference with receptor binding.[1]

Q3: What are the ideal storage conditions for this compound liposomes?

For optimal stability and to prevent aggregation, this compound liposomes should generally be stored under the following conditions:

  • Temperature: Refrigeration at 4°C is the most common and recommended storage temperature for liposome suspensions.[6] Avoid storing them at room temperature or freezing them without cryoprotectants, as this can lead to increased aggregation and leakage of encapsulated contents.[7]

  • pH: Maintain the pH of the storage buffer within a neutral range (typically pH 6.5-7.5), unless your specific formulation or encapsulated drug requires a different pH for stability.[3][8] Extreme pH values can lead to hydrolysis of the phospholipids.

  • Light and Oxygen: Protect the liposome suspension from light and exposure to oxygen to prevent lipid peroxidation, which can compromise the integrity of the liposome membrane.[9][10] Storing in amber vials and purging with an inert gas like argon or nitrogen can be beneficial.

Q4: Can I freeze my this compound liposomes for long-term storage?

Freezing can be a viable option for long-term storage, but it requires the use of cryoprotectants to prevent aggregation and fusion during freeze-thaw cycles.[4][11] Without cryoprotectants, the formation of ice crystals can physically damage the liposomes.

Commonly used cryoprotectants for liposomes include sugars like sucrose (B13894) and trehalose (B1683222).[4][12] These molecules form a glassy matrix around the liposomes during freezing, protecting them from mechanical stress. The optimal type and concentration of cryoprotectant need to be determined experimentally for your specific formulation.

Troubleshooting Guide: this compound Liposome Aggregation

This guide provides a systematic approach to troubleshooting aggregation issues with your this compound liposomes.

dot

Caption: Troubleshooting workflow for this compound liposome aggregation.

Quantitative Data Summary

The following tables summarize key parameters that influence liposome stability.

Table 1: Influence of Zeta Potential on Liposome Stability

Zeta Potential (mV)Colloidal StabilityTendency to Aggregate
0 to ±5HighRapid aggregation
±10 to ±20ModerateIncipient instability
> ±20GoodStable dispersion
> ±30ExcellentVery stable dispersion

Data adapted from general principles of colloidal stability.[2]

Table 2: Effect of Storage Temperature on Liposome Stability

Storage TemperatureObservationRecommendation
37°CIncreased aggregation and drug leakage.Not recommended for storage.
25°C (Room Temp)Moderate stability, risk of aggregation over time.Suitable for short-term use only.
4°C (Refrigerated)Optimal for maintaining physical and chemical stability.Recommended for storage. [7]
-20°C (Frozen)Risk of aggregation due to freeze-thaw stress without cryoprotectants.Use with appropriate cryoprotectants (e.g., sucrose, trehalose).[13]

Table 3: Impact of Buffer pH on Liposome Stability

Buffer pHPotential IssuesRecommendation
< 6.0Acid-catalyzed hydrolysis of phospholipids.Avoid unless required for specific drug stability.
6.5 - 7.5Optimal for phospholipid stability and minimizing aggregation.Recommended for most formulations. [3]
> 8.0Base-catalyzed hydrolysis of phospholipids.Avoid unless required for specific drug stability.

Experimental Protocols

Protocol 1: Assessment of Liposome Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines the procedure for monitoring changes in liposome size and polydispersity, which are key indicators of aggregation.[14][15]

Materials:

  • This compound liposome suspension

  • Storage buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume disposable cuvettes

Procedure:

  • Sample Preparation:

    • Allow the liposome suspension to equilibrate to room temperature.

    • Gently invert the sample vial several times to ensure homogeneity. Avoid vigorous vortexing, which can induce aggregation.

    • If necessary, dilute the liposome suspension with the storage buffer to a suitable concentration for DLS measurement to avoid multiple scattering effects.

  • DLS Measurement:

    • Transfer the diluted liposome suspension to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters according to the instrument's software (e.g., temperature, solvent viscosity, and refractive index).

    • Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI).

  • Data Analysis:

    • Record the initial Z-average diameter and PDI of the liposome formulation immediately after preparation.

    • Store the liposome suspension under the desired conditions (e.g., 4°C).

    • At regular intervals (e.g., 1 day, 1 week, 1 month), repeat the DLS measurement.

    • An increase in the Z-average diameter and/or PDI over time is indicative of liposome aggregation.

Protocol 2: Lyophilization of this compound Liposomes for Long-Term Storage

This protocol provides a general method for freeze-drying liposomes to enhance their long-term stability.[4][11][16]

Materials:

  • This compound liposome suspension

  • Cryoprotectant solution (e.g., 10% w/v sucrose or trehalose in water)

  • Lyophilizer (freeze-dryer)

  • Lyophilization vials

Procedure:

  • Addition of Cryoprotectant:

    • To the prepared liposome suspension, add the cryoprotectant solution to achieve the desired final concentration. A common starting point is a 1:1 volume ratio of liposome suspension to 10% sucrose solution.

  • Freezing:

    • Dispense the liposome-cryoprotectant mixture into lyophilization vials.

    • Freeze the samples. A common method is to place the vials in a freezer at -80°C overnight. For more controlled freezing, a programmable freeze-dryer can be used.

  • Primary Drying (Sublimation):

    • Transfer the frozen vials to the lyophilizer.

    • Set the shelf temperature to a low value (e.g., -40°C) and reduce the chamber pressure (e.g., to <100 mTorr).

    • The bulk of the water will be removed by sublimation under these conditions. This step can take 24-48 hours depending on the sample volume.

  • Secondary Drying (Desorption):

    • Gradually increase the shelf temperature (e.g., to 20-25°C) while maintaining a low pressure to remove any residual bound water. This step typically takes 6-12 hours.

  • Storage and Reconstitution:

    • Once the cycle is complete, backfill the vials with an inert gas (e.g., nitrogen) and seal them.

    • Store the lyophilized powder at 4°C or room temperature, protected from light.

    • To reconstitute, add the original volume of deionized water or buffer to the vial and gently agitate. Assess the size and PDI of the reconstituted liposomes by DLS to confirm stability.

Signaling Pathways and Logical Relationships

dot

Factors_Influencing_Aggregation Aggregation Liposome Aggregation AttractiveForces Attractive Forces (van der Waals) AttractiveForces->Aggregation Promotes RepulsiveForces Repulsive Forces RepulsiveForces->Aggregation Inhibits StericHindrance Steric Hindrance (this compound) StericHindrance->RepulsiveForces ElectrostaticRepulsion Electrostatic Repulsion (Zeta Potential) ElectrostaticRepulsion->RepulsiveForces StorageConditions Storage Conditions StorageConditions->AttractiveForces Increases StorageConditions->RepulsiveForces Decreases Temperature Temperature Temperature->StorageConditions pH pH pH->StorageConditions IonicStrength Ionic Strength IonicStrength->StorageConditions

Caption: Factors influencing this compound liposome aggregation.

References

Technical Support Center: Optimizing m-PEG8-DSPE Conjugation for Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-DSPE conjugation to peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency and success of your conjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for peptide conjugation?

A1: this compound is a lipid-polyethylene glycol (PEG) conjugate. It consists of three parts:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that can anchor the molecule into lipid-based drug delivery systems like liposomes or micelles.

  • PEG8: An eight-unit polyethylene (B3416737) glycol spacer that is hydrophilic, providing a protective layer that can increase the peptide's solubility, stability, and circulation half-life while reducing immunogenicity.[1]

  • m (methoxy): A terminal methoxy (B1213986) group on the PEG chain that prevents cross-linking.

For conjugation to peptides, the this compound is typically activated with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the peptide.

Q2: What is the primary reaction mechanism for conjugating an NHS-activated this compound to a peptide?

A2: The conjugation occurs via a nucleophilic acyl substitution reaction. The NHS ester of the this compound reacts with primary amine groups on the peptide, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group.[2] This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly basic pH (typically 7.2-8.5).[3]

Q3: What are the critical factors influencing the efficiency of the conjugation reaction?

A3: The key factors are:

  • pH: The pH of the reaction buffer is crucial as it affects both the reactivity of the peptide's amine groups and the stability of the DSPE-PEG-NHS ester.

  • Molar Ratio: The molar ratio of this compound-NHS to the peptide influences the degree of PEGylation (the number of PEG chains attached to a single peptide).

  • Reaction Time and Temperature: These parameters affect the rate of both the desired conjugation reaction and the competing hydrolysis of the NHS ester.

  • Buffer Composition: The choice of buffer is important; it must not contain primary amines that would compete with the peptide for reaction with the NHS ester.

  • Peptide Sequence: The number and accessibility of lysine residues and the N-terminus will determine the potential sites and efficiency of conjugation.

Q4: How can I confirm that the conjugation was successful?

A4: Successful conjugation can be confirmed using a combination of analytical techniques, including:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To verify the increase in molecular weight of the peptide corresponding to the addition of the this compound moiety.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) can be used to separate the conjugated peptide from the unconjugated peptide and excess PEG reagent.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound-NHS to peptides.

dot

Troubleshooting_Flowchart Troubleshooting this compound Peptide Conjugation cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_analysis Analytical Method Issues start Problem: Low or No Conjugation Yield check_reagents Check Reagents: - Age and storage of this compound-NHS? - Peptide purity and concentration? start->check_reagents check_conditions Review Reaction Conditions: - pH of reaction buffer? - Molar ratio of PEG to peptide? - Reaction time and temperature? start->check_conditions check_analysis Verify Analytical Method: - Correct HPLC column and mobile phase? - MS instrument calibration? start->check_analysis hydrolyzed_peg Issue: Hydrolyzed this compound-NHS Solution: Use fresh reagent, store properly at -20°C with desiccant. check_reagents->hydrolyzed_peg impure_peptide Issue: Impure or incorrect peptide concentration Solution: Verify peptide purity by HPLC/MS. check_reagents->impure_peptide wrong_ph Issue: Incorrect pH Solution: Use amine-free buffer at pH 7.2-8.5. Verify buffer pH before use. check_conditions->wrong_ph low_ratio Issue: Molar ratio too low Solution: Increase molar excess of this compound-NHS (e.g., 5-20 fold). check_conditions->low_ratio time_temp Issue: Suboptimal time/temperature Solution: Increase reaction time or perform at room temp instead of 4°C. check_conditions->time_temp hplc_issue Issue: Poor separation in HPLC Solution: Optimize gradient, use appropriate column (SEC or RP-C4/C8). check_analysis->hplc_issue ms_issue Issue: No product detected by MS Solution: Check for ion suppression, use appropriate matrix (MALDI) or solvent (ESI). check_analysis->ms_issue

Caption: Troubleshooting flowchart for low yield in this compound peptide conjugation.

Problem Potential Cause Recommended Solution
Low or No Conjugation Product Hydrolysis of this compound-NHS: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[8] The rate of hydrolysis increases significantly with pH and temperature.[9][10]- Use fresh, high-quality this compound-NHS. - Store the reagent at -20°C under an inert gas with a desiccant.[8] - Allow the reagent to warm to room temperature before opening to prevent condensation.[8] - Prepare the this compound-NHS solution immediately before use.[8]
Incorrect Reaction pH: If the pH is too low (<7), the peptide's amine groups will be protonated and non-nucleophilic. If the pH is too high (>8.5), the hydrolysis of the NHS ester will be very rapid.[11][12]- Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[3] - Use a reliable pH meter to verify the pH of your buffer immediately before the reaction.
Incompatible Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the peptide for reaction with the NHS ester.- Use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer.[8]
Insufficient Molar Excess of this compound-NHS: A low molar ratio may result in incomplete conjugation.- Increase the molar excess of the this compound-NHS reagent. A starting point of 5- to 20-fold molar excess is recommended.[13]
Multiple PEGylation Products (Di-, Tri-PEGylated, etc.) High Molar Ratio of this compound-NHS: A large excess of the PEG reagent can lead to the modification of multiple amine sites on the peptide.- Reduce the molar ratio of this compound-NHS to peptide. Perform a titration to find the optimal ratio for mono-conjugation.
High Reaction pH: Higher pH increases the reactivity of all available amine groups, which can lead to multiple conjugations. A pH of 9.2 has been shown to increase multi-PEGylated products.[9]- Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.2-7.5) to favor conjugation at the most reactive amine site (often the N-terminus).
Peptide has multiple accessible lysine residues: Peptides with several lysine residues are more prone to multiple PEGylations.- Consider site-specific protection of lysine residues if a single conjugation site is critical.
DSPE-PEG Hydrolysis During Purification Acidic HPLC Conditions: The ester linkages in the DSPE moiety are susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures.[9][10]- If using RP-HPLC, perform the purification at neutral pH if possible.[10] - If acidic conditions are necessary, perform the purification at room temperature or below and process the fractions immediately.[10] - Neutralize the collected fractions with a buffer (e.g., phosphate (B84403) buffer) immediately after elution.[10]
Difficulty in Purifying the Conjugate Co-elution of Product and Reagents: The PEGylated peptide may have similar chromatographic behavior to the unreacted peptide or excess PEG reagent.- For SEC: Ensure the column has the appropriate molecular weight range to separate the conjugate from the smaller unreacted peptide. - For RP-HPLC: Use a column with a suitable stationary phase (e.g., C4 or C8) and optimize the gradient to resolve the more hydrophobic PEGylated peptide from the un-PEGylated peptide.

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data on how different reaction parameters can affect the conjugation efficiency. The exact values will vary depending on the specific peptide and reaction conditions.

Table 1: Effect of pH on Conjugation Efficiency and NHS Ester Hydrolysis

Reaction pHRelative Conjugation RateNHS Ester Half-life (at 4°C)Predominant Product
7.0Moderate~4-5 hoursMono-PEGylated
7.5High~2-3 hoursMono-PEGylated
8.2Very High~1 hour[3]Mono-PEGylated[9]
8.6Very High~10 minutesMono- and Multi-PEGylated
9.2Extremely High<10 minutesIncreased Multi-PEGylated[9]

Table 2: Effect of Molar Ratio of this compound-NHS to Peptide on Product Distribution (at pH 8.0)

Molar Ratio (PEG:Peptide)Unconjugated Peptide (%)Mono-PEGylated Peptide (%)Multi-PEGylated Peptide (%)
2:160355
5:1256510
10:1107515
20:1<57025

Experimental Protocols

Protocol 1: Conjugation of this compound-NHS to a Peptide

This protocol provides a general procedure for the conjugation reaction. Optimization may be required for your specific peptide.

Materials:

  • Peptide with at least one primary amine group

  • This compound-NHS (store at -20°C with desiccant)

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.5 (prepare fresh and verify pH)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (SEC or RP-HPLC)

Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare this compound-NHS Solution:

    • Allow the vial of this compound-NHS to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound-NHS in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound-NHS solution to the peptide solution. The volume of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Proceed immediately to purification by SEC-HPLC (Protocol 2) or RP-HPLC.

dot

experimental_workflow This compound Peptide Conjugation Workflow prep_peptide Prepare Peptide Solution (1-5 mg/mL in pH 7.5 Buffer) conjugation Conjugation Reaction (Add PEG to Peptide, RT for 1-2h) prep_peptide->conjugation prep_peg Prepare this compound-NHS (10 mM in anhydrous DMSO) prep_peg->conjugation quench Quench Reaction (Add Tris or Glycine) conjugation->quench purification Purification (SEC or RP-HPLC) quench->purification analysis Analysis and Characterization (HPLC, MALDI-TOF/ESI-MS) purification->analysis final_product Purified this compound-Peptide analysis->final_product

Caption: General workflow for this compound peptide conjugation.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC-HPLC)

Materials:

  • SEC-HPLC column suitable for the molecular weight range of the conjugate

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector (220 nm and 280 nm)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the Mobile Phase until a stable baseline is achieved.

  • Sample Injection: Inject the quenched reaction mixture onto the column.

  • Elution: Elute the sample isocratically with the Mobile Phase. The PEGylated peptide, having a higher molecular weight, should elute earlier than the unconjugated peptide.

  • Fraction Collection: Collect fractions corresponding to the eluting peaks.

  • Analysis: Analyze the collected fractions by UV absorbance, MS, and/or SDS-PAGE to confirm the identity and purity of the conjugate.

Protocol 3: Characterization by MALDI-TOF Mass Spectrometry

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or sinapinic acid [SA] in acetonitrile/water with 0.1% TFA)

  • Purified conjugate sample

Procedure:

  • Sample Preparation: Mix the purified conjugate sample (approximately 1 µL) with the matrix solution (approximately 1 µL) directly on the MALDI target plate.

  • Drying: Allow the mixture to air-dry completely (the dried-droplet method).

  • Data Acquisition:

    • Load the target plate into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

    • The spectrum of the successful conjugate will show a peak or a distribution of peaks corresponding to the molecular weight of the peptide plus the mass of the this compound moiety. The presence of a peak corresponding to the unconjugated peptide indicates an incomplete reaction.[4]

References

troubleshooting low drug loading in m-PEG8-DSPE formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-DSPE formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the formulation and characterization of drug-loaded this compound micelles, with a primary focus on addressing low drug loading.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Basics

Q1: What is this compound and why is it used in drug delivery?

A1: this compound (methoxy-polyethylene glycol with 8 PEG units conjugated to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is an amphiphilic polymer. It possesses a hydrophilic PEG component and a hydrophobic DSPE lipid tail.[1][2] This structure allows it to self-assemble in aqueous solutions to form micelles, which are nanosized core-shell structures.[3][4] These micelles can encapsulate poorly water-soluble drugs within their hydrophobic core, thereby improving drug solubility, stability, and circulation time in the body.[3][4][5] The PEGylated surface provides a "stealth" characteristic that helps evade the immune system.[3]

Q2: What is the difference between Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE)?

A2: These two parameters are crucial for characterizing your formulation:

  • Encapsulation Efficiency (EE%) refers to the percentage of the initial drug amount that is successfully encapsulated within the micelles.

    • Formula: EE% = (Mass of drug in micelles / Total mass of drug used) x 100

  • Drug Loading Efficiency (DLE%) or Drug Loading Content (DLC%) represents the weight percentage of the drug relative to the total weight of the micelle (drug + polymer).[6]

    • Formula: DLE% = (Mass of drug in micelles / Total mass of micelles) x 100

It is essential to measure both to fully understand the efficiency of your formulation process.

Section 2: Troubleshooting Low Drug Loading

Q3: I am observing very low drug loading in my this compound formulation. What are the potential causes?

A3: Low drug loading can stem from several factors related to the drug's properties, the formulation parameters, and the preparation method. Key areas to investigate include:

  • Drug Properties:

    • Poor Hydrophobicity: The drug may not be hydrophobic enough to favorably partition into the DSPE core.

    • Molecular Size and Structure: Large or awkwardly shaped drug molecules may experience steric hindrance, preventing efficient packing within the micelle core.[7]

    • Drug-Polymer Interactions: A lack of favorable interactions (e.g., hydrophobic interactions, hydrogen bonding) between the drug and the DSPE core can lead to poor encapsulation.[8]

    • Drug Crystallization: The drug may have a high tendency to crystallize, causing it to precipitate out of the formulation rather than being encapsulated.

  • Formulation & Process Parameters:

    • Suboptimal Drug-to-Polymer Ratio: An excessively high drug-to-polymer ratio can oversaturate the micelle cores, leading to drug precipitation.[9]

    • Inappropriate Solvent System: The choice of organic solvent is critical. The solvent must effectively dissolve both the drug and the this compound.[10][11]

    • Ineffective Solvent Removal: Residual organic solvent can destabilize the micelles and lead to drug leakage.[3]

    • pH of the Hydration Buffer: The pH can affect the charge of both the drug and the polymer, influencing their interaction and the drug's solubility.[7]

    • Temperature During Hydration: Hydration should typically be performed above the phase transition temperature of the DSPE lipid to ensure proper micelle formation.[3]

The following flowchart provides a systematic approach to troubleshooting low drug loading.

Troubleshooting_Low_Drug_Loading Start Low Drug Loading Observed CheckDrugProps Step 1: Evaluate Drug Properties Start->CheckDrugProps CheckFormulation Step 2: Review Formulation Parameters CheckDrugProps->CheckFormulation Drug properties seem compatible CheckProcess Step 3: Examine Preparation Method CheckFormulation->CheckProcess Formulation parameters are standard OptimizeRatio Optimize Drug:Polymer Ratio CheckProcess->OptimizeRatio OptimizeSolvent Optimize Solvent System OptimizeRatio->OptimizeSolvent No improvement Success Improved Drug Loading OptimizeRatio->Success Improvement OptimizeHydration Optimize Hydration Conditions (pH, Temp) OptimizeSolvent->OptimizeHydration No improvement OptimizeSolvent->Success Improvement ImproveSolventRemoval Ensure Complete Solvent Removal OptimizeHydration->ImproveSolventRemoval No improvement OptimizeHydration->Success Improvement ConsiderMethod Consider Alternative Loading Method ImproveSolventRemoval->ConsiderMethod No improvement ImproveSolventRemoval->Success Improvement ConsiderMethod->Success Improvement

Caption: Troubleshooting workflow for low drug loading. (Within 100 characters)

Q4: How does the drug-to-m-PEG8-DSPE ratio affect drug loading?

A4: The drug-to-polymer weight ratio is a critical factor. While increasing the amount of drug relative to the polymer might seem like a straightforward way to increase the drug load, it can be counterproductive. Each micellar system has a maximum capacity for a given drug.[12] Exceeding this capacity can lead to drug precipitation and an overall decrease in both DLE and EE. It is crucial to systematically vary the drug-to-polymer ratio to find the optimal loading conditions.[3]

Q5: Which drug loading method is best for my hydrophobic drug?

A5: The thin-film hydration and solvent evaporation methods are the most commonly used and effective techniques for encapsulating hydrophobic drugs into m-PEG-DSPE micelles.[3][10]

  • Thin-Film Hydration: This method involves dissolving the drug and polymer in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer. This is often a robust starting point.[13]

  • Solvent Evaporation/Emulsion: In this method, the drug and polymer are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase. The organic solvent is subsequently removed by evaporation.[10][11]

  • Dialysis Method: The drug and polymer are dissolved in a water-miscible organic solvent and then dialyzed against an aqueous buffer. As the organic solvent is removed, the micelles self-assemble and entrap the drug.[8][10]

The optimal method can be drug-dependent. If one method yields low loading, trying an alternative is a valid troubleshooting step.

Q6: My formulation looks cloudy/has precipitates after preparation. What does this mean?

A6: Cloudiness or visible precipitates are often indicative of unencapsulated drug or the formation of large, unstable aggregates. This directly points to low encapsulation efficiency. To resolve this, you should:

  • Filter the sample: Use a 0.22 µm syringe filter to remove aggregates and precipitated drug.[3] This is a necessary step before characterization.

  • Re-evaluate your formulation: The presence of precipitates suggests that the drug's solubility limit in the formulation has been exceeded. Consider the points in Q3, especially reducing the drug-to-polymer ratio or optimizing the solvent system.

Section 3: Data & Protocols

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on DSPE-PEG based formulations, providing a reference for expected values.

Table 1: Drug Loading and Encapsulation Efficiency Examples

DrugPolymerMethodDLE (%)EE (%)Reference
RidaforolimusDSPE-PEG2000Solvent Extraction7.277.5[6]
9-Nitro-camptothecinFA-PEG-DSPE / mPEG-DSPEFilm Formation4.697.6[4][9]
PaclitaxelPHIS-PEG / DSPE-PEG2000Dialysis5.088.0[14]
DexamethasonePEGylated poly-4-(vinylpyridine)Cosolvent Evaporation~19.0N/A[11]
Irinotecan (CPT-11)DSPE-mPEG2000N/AN/A90.0[15]

Table 2: Critical Micelle Concentration (CMC) of DSPE-PEG

PolymerConditionsCMC (µM)Reference
DSPE-PEG2000Water10 - 20[16]
DSPE-PEG2000HEPES buffered saline0.5 - 1.0[16][17]
DSPE-PEG3000N/A~1.0[17]
DSPE-PEG5000N/A~1.5[17]
mPEG-DSPEN/A0.97 x 10⁻⁵ M[9]

Note: CMC values are highly dependent on the solvent, temperature, and measurement technique.

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Micelles via Thin-Film Hydration

This protocol describes a standard method for encapsulating a hydrophobic drug into this compound micelles.[3][13]

Materials:

  • This compound

  • Hydrophobic drug

  • Organic solvent (e.g., Chloroform, Methanol, or a mixture)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • 0.22 µm syringe filters

Methodology:

Thin_Film_Hydration cluster_0 Step 1: Dissolution cluster_1 Step 2: Film Formation cluster_2 Step 3: Hydration cluster_3 Step 4: Micelle Formation cluster_4 Step 5: Final Processing Dissolve Dissolve this compound and drug in organic solvent in a round-bottom flask. Evaporate Evaporate solvent using a rotary evaporator to form a thin, uniform film. Dissolve->Evaporate Hydrate Add aqueous buffer and hydrate the film above the lipid's phase transition temperature. Evaporate->Hydrate Agitate Gently agitate or sonicate to form a clear or translucent micelle solution. Hydrate->Agitate Filter Filter the solution through a 0.22 µm syringe filter to remove aggregates. Agitate->Filter

Caption: Workflow for the Thin-Film Hydration method. (Within 100 characters)
  • Dissolution: Accurately weigh and dissolve this compound and the hydrophobic drug at a predetermined weight ratio in the selected organic solvent within a round-bottom flask.[3]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the flask's inner surface.[3] Further dry the film under high vacuum for at least 2-4 hours to remove residual solvent.[3]

  • Hydration: Add a predetermined volume of the aqueous buffer to the flask. The hydration process should be carried out at a temperature above the phase transition temperature of DSPE (approx. 55-60°C) to ensure the lipid is in a fluid state.[3][13]

  • Micelle Formation: Gently agitate or sonicate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution, indicating micelle formation.[13]

  • Sterilization and Storage: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[3] Store the formulation at 4°C.

Protocol 2: Determination of Encapsulation Efficiency (EE) and Drug Loading (DLE)

Materials:

  • Drug-loaded micelle formulation

  • Method for separating free drug (e.g., ultrafiltration units, dialysis tubing, size exclusion chromatography columns)

  • HPLC or UV-Vis Spectrophotometer for drug quantification

  • Lyophilizer (optional, for determining total micelle weight)

Methodology:

  • Separation of Free Drug:

    • Ultrafiltration: Place a known volume of the micelle solution into an appropriate molecular weight cutoff (MWCO) centrifugal filter unit (e.g., 10 kDa). Centrifuge according to the manufacturer's instructions. The unencapsulated "free" drug will pass through the filter into the filtrate.

    • Dialysis: Place the micelle solution in a dialysis bag and dialyze against a large volume of the buffer for 24 hours, with several buffer changes. The free drug will diffuse out of the bag.

  • Quantification of Drug:

    • Total Drug (W_total): Before separation, disrupt a known volume of the original micelle formulation with a suitable solvent (e.g., methanol, DMSO) to release the encapsulated drug. Measure the drug concentration using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.

    • Free Drug (W_free): Measure the concentration of the drug in the filtrate (from ultrafiltration) or the dialysis buffer.

    • Encapsulated Drug (W_encap): Calculate by subtraction: W_encap = W_total - W_free.

  • Quantification of Micelle Weight (for DLE):

    • Lyophilize a known volume of the purified drug-loaded micelle solution (after removal of free drug) to obtain the dry powder weight (W_micelles). This weight represents the sum of the encapsulated drug and the polymer.

  • Calculation:

    • EE (%) = (W_encap / W_total) x 100

    • DLE (%) = (W_encap / W_micelles) x 100

References

Technical Support Center: Improving the Stability of m-PEG8-DSPE-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-DSPE-containing liposomes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during experimental work. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my liposome (B1194612) formulation?

A1: DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is a phospholipid with two saturated 18-carbon stearoyl chains. Its high phase transition temperature contributes to the formation of rigid and stable lipid bilayers at physiological temperatures, which helps to minimize drug leakage. The m-PEG8 component is a methoxy-terminated polyethylene (B3416737) glycol chain with 8 PEG units. This "PEGylation" creates a hydrophilic polymer layer on the surface of the liposomes, providing steric hindrance that prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[1][2][3]

Q2: How does the concentration of this compound affect liposome stability?

A2: The molar percentage of this compound is a critical parameter. Insufficient PEGylation can lead to aggregation, while excessive amounts can potentially hinder drug loading or cellular uptake. A common starting point is 5 mol%, but the optimal concentration depends on the specific lipid composition and the encapsulated drug.[1][4] Studies have shown that the highest biological stability for some liposome formulations is achieved at approximately 7 mol% PEG-DSPE.[4]

Q3: Can the length of the PEG chain in DSPE-PEG impact the stability of my liposomes?

A3: Yes, the length of the PEG chain is an important factor. Longer PEG chains can provide a more effective steric barrier against aggregation. However, very long chains might negatively impact cellular uptake. The choice of PEG chain length should be optimized for the specific application. For instance, pairing a targeting ligand on a longer PEG chain with a shorter methoxy-capped PEG for the "stealth" function has been shown to improve targeting efficiency.[5]

Q4: What is the role of cholesterol in this compound-containing liposomes?

A4: Cholesterol is often included in liposome formulations to modulate the fluidity and stability of the lipid bilayer. It can increase membrane rigidity and reduce permeability, thus preventing drug leakage.[1] However, some studies suggest that for certain drugs, cholesterol-free formulations may exhibit improved drug retention.[6][7] The optimal concentration of cholesterol is critical and needs to be determined empirically for each formulation.

Q5: What are the ideal storage conditions for my this compound-containing liposomes?

A5: For long-term stability, it is generally recommended to store liposome formulations at 4°C.[1] Freezing at -20°C or lower is also an option, but often requires the use of cryoprotectants like sucrose (B13894) to prevent damage to the liposomes during freeze-thaw cycles.[1][8] It is also crucial to protect liposomes from light and oxygen to prevent lipid peroxidation.[1] Stability should always be assessed for your specific formulation under the intended storage conditions by monitoring key parameters over time.

Troubleshooting Guides

Problem 1: My liposomes are aggregating.

Liposome aggregation is a common issue that can be caused by several factors. The following guide will help you identify the potential cause and find a solution.

Troubleshooting Decision Tree for Liposome Aggregation

Aggregation_Troubleshooting start Liposome Aggregation Observed check_peg Is this compound concentration sufficient? (Typically 2-10 mol%) start->check_peg increase_peg Increase this compound concentration. check_peg->increase_peg No check_charge Is the surface charge (Zeta Potential) sufficiently high? (> ±20 mV for electrostatic repulsion) check_peg->check_charge Yes solution Aggregation Resolved increase_peg->solution add_charge Incorporate a charged lipid (e.g., DSPE-PEG-COOH, DOTAP). check_charge->add_charge No check_ions Does the buffer contain divalent cations (e.g., Ca²⁺, Mg²⁺)? check_charge->check_ions Yes add_charge->solution remove_ions Use a chelating agent (e.g., EDTA) or switch to a cation-free buffer. check_ions->remove_ions Yes check_concentration Is the liposome concentration too high? check_ions->check_concentration No remove_ions->solution dilute Dilute the liposome suspension. check_concentration->dilute Yes check_temp Is the storage temperature appropriate? check_concentration->check_temp No dilute->solution adjust_temp Store at 4°C or use cryoprotectants for freezing. check_temp->adjust_temp No check_temp->solution Yes adjust_temp->solution

Caption: Troubleshooting guide for liposome aggregation.

Quantitative Data on Factors Affecting Aggregation

ParameterRecommended Range/ValueRationale
This compound Concentration2 - 10 mol%Provides steric hindrance to prevent aggregation.[1][4][9]
Zeta Potential> ±20 mVSufficient surface charge creates electrostatic repulsion between liposomes.[1]
Divalent Cations (e.g., Ca²⁺, Mg²⁺)Avoid or chelateCan bridge negatively charged liposomes, inducing aggregation.[1]
Storage Temperature4°CMinimizes lipid mobility and potential for fusion.[1]
Problem 2: My encapsulated drug is leaking from the liposomes.

Premature drug release is a significant challenge in liposomal drug delivery. The integrity of the lipid bilayer is key to retaining the encapsulated drug.

Factors Influencing Drug Retention

Drug_Leakage leakage Drug Leakage lipid_composition Lipid Bilayer Composition leakage->lipid_composition storage_conditions Storage Conditions leakage->storage_conditions drug_properties Drug Physicochemical Properties leakage->drug_properties preparation_method Liposome Preparation Method leakage->preparation_method dspe_content DSPE Content lipid_composition->dspe_content cholesterol_content Cholesterol Content lipid_composition->cholesterol_content peg_density PEG Density lipid_composition->peg_density temperature Temperature storage_conditions->temperature ph pH storage_conditions->ph osmolarity Osmolarity storage_conditions->osmolarity solubility Solubility drug_properties->solubility pka pKa drug_properties->pka loading_method Active vs. Passive Loading preparation_method->loading_method

Caption: Factors contributing to drug leakage from liposomes.

Troubleshooting Strategies for Drug Leakage

Possible CauseRecommended Action
Insufficient Bilayer Rigidity Increase the proportion of high Tₘ lipids like DSPE. Optimize cholesterol content (typically 30-50 mol%).
Improper Storage Temperature Store at 4°C. Avoid repeated freeze-thaw cycles. If freezing is necessary, use cryoprotectants.[1]
Osmotic Mismatch Ensure the osmolarity of the external buffer is similar to that of the internal liposomal buffer.[6]
pH-induced Hydrolysis Maintain an appropriate pH for the storage buffer to prevent lipid hydrolysis.[10]
Inefficient Drug Loading For ionizable drugs, consider active loading techniques (e.g., pH gradient, ammonium (B1175870) sulfate (B86663) gradient) to promote drug precipitation or trapping inside the liposome.[1][7]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing unilamellar liposomes of a defined size.[11][12]

Experimental Workflow

Liposome_Preparation start Start dissolve 1. Dissolve lipids (including this compound) in organic solvent. start->dissolve evaporate 2. Evaporate solvent to form a thin lipid film. dissolve->evaporate hydrate 3. Hydrate the lipid film with aqueous buffer to form multilamellar vesicles (MLVs). evaporate->hydrate extrude 4. Extrude MLVs through polycarbonate membranes to form unilamellar vesicles (LUVs). hydrate->extrude characterize 5. Characterize liposomes (size, PDI, zeta potential, encapsulation efficiency). extrude->characterize end End characterize->end

Caption: Workflow for liposome preparation via thin-film hydration.

Detailed Steps:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC, cholesterol, and this compound) in a suitable organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. A water bath set to a temperature above the lipid phase transition temperature (e.g., 65°C) can facilitate this process. Continue evaporation under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Add the aqueous hydration buffer (which may contain a hydrophilic drug for passive loading), pre-heated to above the lipid's phase transition temperature, to the flask containing the thin lipid film. Agitate the flask to disperse the film, leading to the formation of multilamellar vesicles (MLVs).

  • Sizing: To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This is typically performed 10-20 times.

  • Purification: Remove any unencapsulated drug by size exclusion chromatography or dialysis.

  • Characterization: Analyze the final liposome suspension for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and for surface charge using zeta potential measurements. Determine the encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[13]

Protocol 2: Assessment of Liposome Stability

A robust stability testing program is essential to ensure the quality and shelf-life of your liposomal formulation.[14][15][]

Key Stability-Indicating Parameters and Methods

ParameterAnalytical MethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To monitor for aggregation or fusion of liposomes over time.
Zeta Potential Electrophoretic Light ScatteringTo assess changes in surface charge that could indicate instability.
Encapsulation Efficiency and Drug Leakage HPLC, UV-Vis SpectroscopyTo quantify the amount of drug retained within the liposomes.
Lipid Integrity HPLC, Thin Layer Chromatography (TLC)To detect hydrolysis or oxidation of phospholipids (B1166683).[17]
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)To visualize the structure and lamellarity of the liposomes.[14]

General Stability Study Design:

  • Store aliquots of your liposome formulation at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw a sample from each storage condition.

  • Analyze the samples for the key stability-indicating parameters listed in the table above.

  • Plot the data over time to determine the stability profile and estimate the shelf-life of your formulation.

References

Technical Support Center: Overcoming m-PEG8-DSPE Solubility Challenges in Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with m-PEG8-DSPE during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

A1: this compound, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8], is a phospholipid-polymer conjugate. It consists of a hydrophobic tail (DSPE) and a hydrophilic head (a polyethylene (B3416737) glycol chain with eight repeating units, capped with a methoxy (B1213986) group). This amphiphilic nature allows it to be incorporated into lipid-based drug delivery systems like liposomes and micelles. The PEG8 linker imparts a "stealth" characteristic, which helps to reduce recognition by the immune system and prolong the circulation time of the nanoparticles in the bloodstream.[1] Additionally, the hydrophilic PEG chain enhances the overall water solubility of the formulation, which is particularly beneficial for delivering hydrophobic drugs.[1]

Q2: I'm observing precipitation when hydrating my lipid film containing this compound. What could be the cause?

A2: Precipitation during the hydration of a lipid film is a common issue that can arise from several factors:

  • Incomplete dissolution of lipids: If the lipids, including this compound, are not fully dissolved in the organic solvent before forming the thin film, this can lead to aggregation upon hydration.

  • Hydration temperature: The temperature of the hydration buffer should be above the phase transition temperature (Tm) of all lipid components in the formulation. For DSPE, the Tm is high (around 74°C), and while the PEG chain can influence this, it's crucial to ensure the hydration temperature is sufficient to allow for proper lipid mobility and vesicle formation.

  • Uneven lipid film: A thick or uneven lipid film can prevent uniform hydration, leading to clumps of non-hydrated lipids that appear as a precipitate.

  • pH of the hydration buffer: The pH of the aqueous solution can affect the charge and hydration of the phospholipid headgroups, potentially influencing their self-assembly into vesicles.

Q3: My final liposome (B1194612) formulation with this compound is showing aggregation over time. How can I prevent this?

A3: Aggregation of PEGylated liposomes can be a sign of formulation instability. Here are some potential causes and solutions:

  • Insufficient PEGylation: The concentration of this compound might be too low to provide adequate steric hindrance to prevent vesicle fusion. A typical starting concentration for PEGylated lipids is around 5 mol% of the total lipid content.

  • Presence of divalent cations: Cations like Ca²⁺ and Mg²⁺ in the buffer can sometimes bridge negatively charged liposomes, leading to aggregation. Using a chelating agent like EDTA or ensuring your buffers are free of high concentrations of divalent cations can help.

  • Improper storage: Storing the liposome formulation at a temperature close to the phase transition temperature of the lipids can lead to instability and aggregation. It is generally recommended to store liposomes at a temperature well below the Tm of the lipid mixture.

  • High salt concentrations: High ionic strength in the buffer can sometimes screen the repulsive forces between liposomes, leading to aggregation. This is particularly relevant for charged liposomes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder is difficult to handle and appears "sticky". Hygroscopic nature of PEGylated lipids.Store the vial at -20°C and allow it to come to room temperature in a desiccator before opening to minimize moisture absorption. Handle in a low-humidity environment if possible.
This compound does not fully dissolve in the organic solvent. Incorrect solvent or insufficient mixing.Use a co-solvent system like chloroform (B151607):methanol (e.g., 2:1 v/v). Ensure vigorous mixing or sonication to aid dissolution. Gentle warming may also help, but be cautious of solvent evaporation.
The lipid film is cloudy or has visible particles after solvent evaporation. Incomplete dissolution of one or more lipid components.Ensure all lipids, including this compound, are completely dissolved in the organic solvent before evaporation. Consider filtering the lipid solution through a solvent-resistant filter (e.g., PTFE) before creating the film.
The hydrated lipid suspension is milky and opaque, with visible aggregates. Incomplete hydration or formation of large, multilamellar vesicles (MLVs).Ensure the hydration temperature is above the Tm of all lipids. Use gentle agitation (e.g., swirling or vortexing) during hydration. For a more uniform size distribution, the MLV suspension should be subjected to size reduction techniques like extrusion or sonication.
Low encapsulation efficiency of a hydrophobic drug. Poor partitioning of the drug into the lipid bilayer.Optimize the lipid composition. The presence of cholesterol can modulate bilayer fluidity and may improve the encapsulation of certain hydrophobic drugs. The drug-to-lipid ratio can also be adjusted.

Data Presentation

Solubility of DSPE and DSPE-PEG Derivatives in Common Solvents

Compound Solvent Solubility Notes
DSPEChloroform~3 mg/mL[2]-
DSPEEthanol< 1 mg/mL[]Insoluble
DSPEDMSO< 1 mg/mL[]Insoluble or slightly soluble
DSPE-PEG2000Water25 mg/mL[4]Requires sonication and warming to 60°C
DSPE-PEG2000Ethanol25 mg/mL[4]Requires sonication and warming to 60°C
DSPE-PEG2000ChloroformSoluble to 10 mg/mL[5]-
DSPE-PEG2000-amineEthanol~20 mg/mL[6]-
DSPE-PEG2000-amineDimethyl formamide (B127407) (DMF)~11 mg/mL[6]-
DSPE-PEG-COOHHot Water>10 mg/mL[7]-
DSPE-PEG-COOHChloroform>10 mg/mL[7]-
DSPE-PEG-MaleimideHot Water>10 mg/mL[8]-
DSPE-PEG-MaleimideChloroform>10 mg/mL[8]-
DSPE-PEG-MaleimideEthanol>10 mg/mL[8]-

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing liposomes incorporating this compound.

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:this compound). Ensure complete dissolution by gentle swirling or brief sonication.

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator. The water bath temperature should be set above the phase transition temperature of the lipids to ensure a uniform film. Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent. A thin, transparent lipid film should be visible on the inner surface of the flask.

  • Hydration: Add the hydration buffer, pre-heated to a temperature above the lipid Tm, to the round-bottom flask. Gently rotate the flask to hydrate (B1144303) the lipid film. This process will form multilamellar vesicles (MLVs), and the solution will appear milky.

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid Tm. An odd number of passes is recommended to ensure the final product is in the receiving syringe.

  • Characterization: The resulting liposome suspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization dissolution 1. Lipid Dissolution (Phospholipid, Cholesterol, this compound) in Organic Solvent film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous Buffer, T > Tm) film_formation->hydration extrusion 4. Size Reduction (Extrusion) hydration->extrusion dls Particle Size & PDI (Dynamic Light Scattering) extrusion->dls zeta Zeta Potential extrusion->zeta

Caption: Experimental workflow for the preparation and characterization of this compound containing liposomes.

signaling_pathway cluster_cell Cellular Uptake liposome PEGylated Liposome receptor Cell Surface Receptor liposome->receptor Binding clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Recruitment of Adaptor Proteins coated_vesicle Clathrin-Coated Vesicle clathrin_pit->coated_vesicle Invagination & Scission (Dynamin) early_endosome Early Endosome coated_vesicle->early_endosome Uncoating & Fusion late_endosome Late Endosome early_endosome->late_endosome Maturation lysosome Lysosome (Drug Release) late_endosome->lysosome Fusion

Caption: Simplified diagram of clathrin-mediated endocytosis of a PEGylated liposome.[9][10]

References

Technical Support Center: Optimizing m-PEG8-DSPE Molar Ratio in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the molar ratio of m-PEG8-DSPE in liposome (B1194612) formulations.

Troubleshooting Guide

This guide addresses common problems encountered during the formulation and characterization of PEGylated liposomes.

Problem Possible Causes Recommended Solutions
Liposome Aggregation Inadequate PEGylation: Insufficient this compound concentration to provide steric hindrance.[1]Increase the molar percentage of this compound. A common starting point is 5 mol%, but optimization is often necessary.[1]
Insufficient Surface Charge: Low electrostatic repulsion between liposomes.[1]Incorporate a charged lipid (e.g., cationic or anionic) into the formulation to increase the absolute zeta potential value (ideally > ±20 mV).[1]
High Liposome Concentration: Increased probability of particle collision.Dilute the liposome suspension before storage or analysis.[1]
Improper Storage Temperature: Storage near the lipid mixture's phase transition temperature (Tm) can cause instability.[1]Store liposomes well below the Tm of the lipid formulation.[1]
Low Drug Encapsulation Efficiency (EE) Suboptimal Drug-to-Lipid Ratio: Saturation of the liposome's encapsulation capacity.[1]Perform a titration experiment to determine the optimal drug-to-lipid ratio for your specific drug and formulation.[1]
Inefficient Loading Method: Particularly for hydrophilic drugs, passive loading often yields low EE.[1]For hydrophilic drugs, utilize active loading methods such as creating a pH or ammonium (B1175870) sulfate (B86663) gradient.[1]
Poor Drug-Lipid Interaction: Mismatch between the drug's properties and the lipid bilayer's characteristics.For hydrophobic drugs, ensure the lipid core is suitable. For hydrophilic drugs, optimize the remote loading method.[2]
Issues with Liposome Formation: Incomplete hydration of the lipid film or inefficient size reduction.[1]Ensure the lipid film is thin, uniform, and fully hydrated. Optimize the extrusion or sonication process.[1]
Premature Drug Leakage Suboptimal Lipid Composition: The lipid bilayer may be too fluid at physiological temperatures.Incorporate cholesterol (around 30-40 mol%) to increase bilayer rigidity and stability. Use a main phospholipid with a high phase transition temperature.[2]
Presence of Lysolipids: Defects in the lipid bilayer can be caused by lysolipids.[2]Use high-purity lipids to minimize the presence of lysolipids.[2]
Incorrect Buffer Conditions: pH or ionic strength of the buffer may not be optimal for lipid or drug stability.Prepare and store the formulation in a buffer with a pH and ionic strength that are optimal for the stability of all components.[2]
Accelerated Blood Clearance (ABC) Phenomenon Immune Response to PEG: Repeated injections of PEGylated liposomes can induce the production of anti-PEG antibodies (IgM), leading to rapid clearance.[3][4]This is a complex phenomenon. Lower initial doses may be more likely to induce an anti-PEG IgM response.[4] High doses of cytotoxic drug-loaded liposomes may destroy the B cells responsible for the antibody response, thus avoiding ABC.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical molar ratio of this compound to use in a liposomal formulation?

A1: For optimal stability and prolonged circulation, an m-PEG-DSPE concentration of 5-10 mol% is commonly used in liposomal formulations.[2] For example, the clinically approved liposomal doxorubicin (B1662922) formulation, Doxil®, contains approximately 5 mol% of mPEG2000-DSPE.[2] Concentrations below 4 mol% may result in a less dense "mushroom" configuration of PEG chains, offering less steric protection, while excessively high concentrations can lead to the formation of micelles instead of liposomes.[2][5][6]

Q2: How does the molar ratio of this compound affect liposome size?

A2: The effect of m-PEG-DSPE concentration on liposome size can be complex. Generally, the incorporation of increasing amounts of PEG-lipid in liposomes can lead to a reduction in size.[7] However, some studies have observed an anomalous peak in liposome size at around 7-8 mol% of PEG-DSPE.[5][6] This is attributed to the transition of the PEG chains from a "mushroom" to a "brush" configuration.[5][6]

Q3: What is the difference between the "mushroom" and "brush" conformations of PEG on the liposome surface?

A3: The conformation of PEG chains on the liposome surface is dependent on the grafting density (molar ratio).

  • Mushroom Regime: At low PEG-DSPE concentrations (e.g., up to 4 mol%), the PEG chains are far apart and adopt a coiled, mushroom-like shape.[5][6]

  • Brush Regime: At higher PEG-DSPE concentrations (e.g., above 4 mol%), the PEG chains are crowded and extend outwards from the liposome surface, forming a brush-like layer.[5][6] This brush conformation provides a more effective steric barrier.[8]

Q4: Can the choice of this compound chain length affect my formulation?

A4: Yes, the molecular weight of the PEG chain significantly influences the in vivo behavior of the formulation. Longer PEG chains (e.g., PEG2000 or greater) generally provide a more effective steric barrier, which helps to reduce opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[2] However, very high molecular weight PEGs can sometimes hinder the interaction of the nanoparticle with target cells.[2] The density of the PEG on the nanoparticle surface also plays a crucial role in stability and circulation longevity.[2]

Q5: How does cholesterol impact my this compound liposome formulation?

A5: Cholesterol is a critical component for modulating the fluidity and stability of the lipid bilayer.[1] Incorporating cholesterol (typically 30-40 mol%) into DSPE-containing liposomes generally increases membrane rigidity and reduces permeability, thus preventing drug leakage.[1][2] Cholesterol incorporation can also lead to an increase in liposome particle size.[9] Furthermore, it has been shown that cholesterol can enhance PEG chain flexibility on the liposome surface.[9]

Quantitative Data Summary

The following tables summarize the effects of m-PEG-DSPE molar ratio on key liposome characteristics as reported in the literature. Note that the specific values can vary depending on the lipid composition, preparation method, and drug being encapsulated.

Table 1: Effect of PEG-DSPE Molar Ratio on Liposome Size

m-PEG-DSPE (mol%) Effect on Liposome Size Reference
0 - 4Gradual decrease in size with increasing PEG concentration.[5][6]
~7 ± 2An anomalous peak in liposome size may be observed.[5][6]
> 8Further increases in PEG concentration tend to show a reduction in liposome size.[6]

Table 2: General Recommendations for Liposome Formulation Components

Component Recommended Molar Ratio (mol%) Purpose Reference
m-PEG-DSPE 5 - 10Provides steric stability, prolongs circulation time.[2]
Cholesterol 30 - 40Increases bilayer rigidity, reduces drug leakage.[2]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size containing this compound.

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., primary phospholipid, cholesterol, and this compound) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer (which may contain the hydrophilic drug for passive loading) to a temperature above the phase transition temperature (Tm) of the lipid mixture.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[1]

  • Extrusion (Size Reduction):

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid Tm.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times) to form unilamellar vesicles (LUVs) with a uniform size distribution.[1][10]

  • Purification:

    • Remove any unencapsulated drug or other contaminants by size exclusion chromatography (SEC) or dialysis.

Protocol 2: Characterization of Liposomes

  • Particle Size and Polydispersity Index (PDI):

    • Dilute the liposome suspension in an appropriate buffer.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). A PDI value below 0.2 indicates a homogenous distribution of liposomes.[6]

  • Zeta Potential:

    • Dilute the liposome suspension in an appropriate low-ionic-strength buffer.

    • Measure the surface charge using electrophoretic light scattering.

  • Encapsulation Efficiency (EE):

    • Separate the liposomes from the unencapsulated drug using a method like SEC or dialysis.

    • Quantify the amount of drug associated with the liposomes and the total amount of drug used.

    • Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol 3: In Vitro Serum Stability Assay

This assay assesses the stability of the liposome formulation in a biologically relevant medium.

  • Incubation:

    • Mix the liposome formulation with fresh serum (e.g., fetal bovine serum or human serum) at a specific ratio (e.g., 1:1 v/v).

    • Incubate the mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).[2]

  • Analysis:

    • At each time point, take an aliquot of the mixture and monitor for changes in particle size and PDI using DLS to assess for aggregation.[2]

    • To assess drug leakage, separate the liposomes from the serum proteins and released drug (e.g., using SEC) and quantify the amount of drug still encapsulated.[2]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_stability Stability Assessment lipid_film 1. Lipid Film Formation (Phospholipid, Cholesterol, this compound) hydration 2. Hydration (Buffer +/- Drug) lipid_film->hydration extrusion 3. Extrusion (Size Reduction) hydration->extrusion purification 4. Purification (SEC/Dialysis) extrusion->purification dls Particle Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta ee Encapsulation Efficiency purification->ee serum_stability In Vitro Serum Stability purification->serum_stability

Caption: Experimental workflow for liposome preparation and characterization.

troubleshooting_ee cluster_passive Passive Loading cluster_ratio Drug-to-Lipid Ratio cluster_formation Liposome Formation start Low Encapsulation Efficiency passive_check Is the drug hydrophilic? start->passive_check active_loading Switch to Active Loading (e.g., pH gradient) passive_check->active_loading Yes ratio_check Is the drug-to-lipid ratio optimized? passive_check->ratio_check No titrate Perform Titration Experiment ratio_check->titrate No formation_check Are there issues with film hydration or extrusion? ratio_check->formation_check Yes optimize_prep Optimize Film Hydration & Size Reduction Steps formation_check->optimize_prep Yes

Caption: Troubleshooting logic for low drug encapsulation efficiency.

References

reducing polydispersity of m-PEG8-DSPE nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the polydispersity of m-PEG8-DSPE nanoparticles.

Troubleshooting Guide: High Polydispersity Index (PDI)

High polydispersity is a common issue in nanoparticle formulation. A high Polydispersity Index (PDI) indicates a wide range of particle sizes, which can negatively impact the stability, efficacy, and safety of your formulation. A PDI value of 0.3 or below is generally considered acceptable for lipid-based nanoparticle formulations, while values of 0.2 and below are often preferred.[1][2] This guide will help you identify potential causes and implement effective solutions to achieve a more monodisperse nanoparticle population.

Issue: My this compound nanoparticles have a high PDI (>0.3).

Potential Cause Recommended Solution
Inadequate Homogenization The initial mixing of lipid and aqueous phases is critical. Ensure vigorous and consistent mixing to promote the formation of uniformly sized nanoparticles. For thin-film hydration methods, ensure the lipid film is thin and evenly distributed before hydration.
Suboptimal Sonication Parameters Sonication is a common method for reducing particle size and PDI. However, incorrect parameters can be ineffective or even detrimental. Optimize sonication time, power, and temperature. Insufficient sonication may not provide enough energy to break down larger particles, while excessive sonication can lead to particle aggregation or degradation of the m-PEG-DSPE.[3][4]
Ineffective Extrusion Process Extrusion is a highly effective method for achieving a narrow size distribution. Ensure the membrane pore size is appropriate for your desired particle size. Multiple passes through the extruder (typically 10-20) are recommended to achieve a monodisperse population.[5][6]
Inappropriate Formulation Composition The concentration of lipids, including this compound, can significantly influence nanoparticle size and polydispersity. Higher concentrations of PEGylated lipids can lead to smaller and more uniform particles, but an optimal ratio needs to be determined experimentally.[6][7]
Aggregation of Nanoparticles Nanoparticle aggregation will lead to a higher PDI. This can be caused by improper storage conditions (temperature, pH), insufficient surface charge (zeta potential), or the absence of stabilizing agents. Ensure your formulation is stored at an appropriate temperature (often 4°C) and that the buffer conditions are optimal.
Impure or Degraded Lipids The quality of the this compound and other lipids is crucial. Impurities or degradation products can interfere with the self-assembly process, leading to a heterogeneous population of nanoparticles.[8] Use high-purity lipids and store them according to the manufacturer's instructions.

Troubleshooting Workflow for High PDI

high_pdi_troubleshooting start High PDI (>0.3) Detected check_formulation Review Formulation Parameters start->check_formulation check_process Evaluate Processing Technique start->check_process optimize_sonication Optimize Sonication (Time, Power, Temperature) check_formulation->optimize_sonication If using sonication optimize_extrusion Optimize Extrusion (Pore Size, Passes) check_formulation->optimize_extrusion If using extrusion check_process->optimize_sonication check_process->optimize_extrusion purification Consider Post-Formulation Purification optimize_sonication->purification If PDI is still high optimize_extrusion->purification If PDI is still high sec Size Exclusion Chromatography purification->sec centrifugation Differential Centrifugation purification->centrifugation solution Achieve Low PDI (<0.3) sec->solution centrifugation->solution PDI_Factors cluster_formulation Formulation Parameters cluster_process Process Parameters Lipid Concentration Lipid Concentration PDI Polydispersity Index (PDI) Lipid Concentration->PDI This compound Ratio This compound Ratio This compound Ratio->PDI Drug Loading Drug Loading Drug Loading->PDI Homogenization Method Homogenization Method Homogenization Method->PDI Sonication Parameters Sonication Parameters Sonication Parameters->PDI Extrusion Parameters Extrusion Parameters Extrusion Parameters->PDI

References

Validation & Comparative

A Comparative Guide to m-PEG8-DSPE and m-PEG2000-DSPE in Drug Delivery Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) has become a cornerstone of modern drug delivery systems. This process, known as PEGylation, imparts "stealth" characteristics to nanocarriers, enabling them to evade the mononuclear phagocyte system, prolonging their circulation time, and enhancing their accumulation at target sites. Among the various PEGylated lipids utilized, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to methoxy-PEG (m-PEG-DSPE) is a common choice.

This guide provides an objective comparison of two such widely used lipids: m-PEG8-DSPE and m-PEG2000-DSPE. The key difference between these molecules lies in the length of the PEG chain: this compound has a short chain of 8 ethylene (B1197577) glycol units, while m-PEG2000-DSPE has a much longer chain with an average molecular weight of 2000 Da. This seemingly simple difference has profound implications for the drug delivery efficacy of the resulting nanoparticles. While direct comparative studies are limited, this guide synthesizes data from research on varying PEG chain lengths to provide a comprehensive overview for formulation scientists.

The Trade-Off: Circulation Time vs. Cellular Uptake

The choice between a short-chain (this compound) and a long-chain (m-PEG2000-DSPE) PEGylated lipid represents a fundamental trade-off in drug delivery design.[1][2] Longer PEG chains, like in m-PEG2000-DSPE, create a denser, more effective hydrophilic shield around the nanoparticle.[3] This "brush" conformation provides superior steric hindrance, which significantly reduces opsonization (the process of marking nanoparticles for clearance by the immune system) and leads to longer circulation times in the bloodstream.[3][4]

Conversely, this dense PEG layer can also hinder the interaction of the nanoparticle with target cells, a phenomenon often referred to as the "PEG dilemma."[4] Shorter PEG chains, as in this compound, result in a less dense "mushroom" conformation, offering a compromise between stealth properties and cellular interaction. This can lead to more efficient cellular uptake of the nanoparticle.[1][2]

Quantitative Data Summary

The following tables summarize the expected differences in physicochemical properties and biological performance between nanoparticles formulated with this compound and m-PEG2000-DSPE. These values are illustrative and can vary depending on the specific nanoparticle formulation and experimental conditions.

Table 1: Physicochemical Properties

PropertyThis compound Formulationm-PEG2000-DSPE FormulationRationale
Hydrodynamic Diameter SmallerLargerThe longer PEG chain of m-PEG2000-DSPE contributes to a larger overall particle size.
PEG Surface Density LowerHigherFor the same molar ratio, the longer PEG chains of m-PEG2000-DSPE create a denser surface coating.
Zeta Potential More NegativeCloser to NeutralThe dense PEG layer of m-PEG2000-DSPE can mask the surface charge of the underlying nanoparticle more effectively.
Protein Adsorption HigherLowerThe superior steric hindrance of the long PEG chains in m-PEG2000-DSPE reduces non-specific protein binding.[1][2]

Table 2: In Vitro Performance

ParameterThis compound Formulationm-PEG2000-DSPE FormulationRationale
Drug Encapsulation Efficiency Generally HighGenerally HighThe lipid core is the primary determinant of drug loading for many hydrophobic drugs.
In Vitro Drug Release Potentially Faster Initial ReleaseMore Sustained ReleaseThe denser PEG layer of m-PEG2000-DSPE can provide an additional barrier to drug diffusion.
Cellular Uptake HigherLowerThe shorter PEG chain of this compound results in less steric hindrance, facilitating better interaction with cell surface receptors.[1][2]

Table 3: In Vivo Efficacy

ParameterThis compound Formulationm-PEG2000-DSPE FormulationRationale
Blood Circulation Half-Life ShorterLongerThe enhanced stealth properties of the long PEG chain in m-PEG2000-DSPE lead to reduced clearance by the mononuclear phagocyte system.[3]
Tumor Accumulation (Passive Targeting) LowerHigherLonger circulation time generally leads to greater accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.
Biodistribution Higher accumulation in liver and spleenLower accumulation in liver and spleenShorter PEG chains lead to faster recognition and clearance by the organs of the reticuloendothelial system.[5]

Experimental Protocols

To empirically determine the optimal PEG-DSPE for a specific application, the following key experiments are recommended:

Liposome (B1194612) Formulation and Characterization

Methodology:

  • Lipid Film Hydration:

    • Dissolve the desired lipids (e.g., a primary phospholipid like DSPC, cholesterol, and either this compound or m-PEG2000-DSPE in a specific molar ratio) in a suitable organic solvent (e.g., chloroform).

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated (for passive loading) by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • Subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform multiple passes (e.g., 11-21) to obtain a homogenous population of small unilamellar vesicles (SUVs).

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Analyze the morphology of the liposomes using Transmission Electron Microscopy (TEM).

    • Quantify the drug encapsulation efficiency using techniques like UV-Vis spectroscopy or HPLC after separating the free drug from the liposomes (e.g., via dialysis or size exclusion chromatography).

In Vitro Drug Release Assay

Methodology:

  • Place a known concentration of the drug-loaded liposome formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the liposomes.

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4, with or without serum proteins to mimic physiological conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the cumulative drug release as a percentage of the total encapsulated drug over time.

Cellular Uptake Study

Methodology:

  • Cell Culture: Seed the target cancer cells in a multi-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with fluorescently labeled liposomes (formulated with either this compound or m-PEG2000-DSPE) at a specific concentration and incubate for various time points (e.g., 1, 4, 24 hours).

  • Washing: After incubation, wash the cells multiple times with cold PBS to remove non-internalized liposomes.

  • Analysis:

    • Qualitative Analysis (Confocal Microscopy): Fix the cells and stain the nuclei (e.g., with DAPI). Visualize the intracellular localization of the fluorescently labeled liposomes using a confocal microscope.

    • Quantitative Analysis (Flow Cytometry): Detach the cells from the plate and analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity will be proportional to the amount of internalized liposomes.

In Vivo Biodistribution Study

Methodology:

  • Animal Model: Utilize a relevant tumor-bearing animal model (e.g., xenograft mouse model).

  • Administration: Intravenously inject the liposome formulations (labeled with a near-infrared fluorescent dye or a radionuclide) into the animals.

  • Imaging and Tissue Collection: At various time points post-injection (e.g., 1, 4, 24, 48 hours), perform in vivo imaging to visualize the biodistribution of the liposomes. Subsequently, euthanize the animals and harvest major organs (liver, spleen, kidneys, heart, lungs) and the tumor.

  • Quantification:

    • For fluorescently labeled liposomes, homogenize the tissues and measure the fluorescence intensity using a suitable imaging system.

    • For radiolabeled liposomes, measure the radioactivity in each organ using a gamma counter.

  • Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

Signaling Pathways and Cellular Uptake

The length of the PEG chain can influence which cellular uptake mechanisms are favored. While longer PEG chains can inhibit endocytosis, shorter chains may allow for more interaction with cell surface receptors, potentially leading to receptor-mediated endocytosis if a targeting ligand is present.

G Influence of PEG Chain Length on Cellular Uptake Pathways cluster_0 m-PEG2000-DSPE (Long Chain) cluster_1 This compound (Short Chain) High Steric Hindrance High Steric Hindrance Reduced Protein Adsorption Reduced Protein Adsorption High Steric Hindrance->Reduced Protein Adsorption Inhibited Endocytosis Inhibited Endocytosis High Steric Hindrance->Inhibited Endocytosis Long Circulation Long Circulation Reduced Protein Adsorption->Long Circulation Low Steric Hindrance Low Steric Hindrance Increased Protein Adsorption Increased Protein Adsorption Low Steric Hindrance->Increased Protein Adsorption Facilitated Endocytosis Facilitated Endocytosis Low Steric Hindrance->Facilitated Endocytosis Shorter Circulation Shorter Circulation Increased Protein Adsorption->Shorter Circulation

Caption: PEG chain length dictates the trade-off between circulation time and cellular uptake.

Experimental Workflow for Comparative Analysis

A structured experimental workflow is crucial for a robust comparison of the two PEGylated lipids.

G Experimental Workflow for Comparing this compound and m-PEG2000-DSPE Start Start Formulation_mPEG8 Formulate Nanoparticles with this compound Start->Formulation_mPEG8 Formulation_mPEG2000 Formulate Nanoparticles with m-PEG2000-DSPE Start->Formulation_mPEG2000 Characterization Physicochemical Characterization (Size, PDI, Zeta, Morphology) Formulation_mPEG8->Characterization Formulation_mPEG2000->Characterization InVitro In Vitro Studies (Drug Release, Cellular Uptake) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Biodistribution, Efficacy) InVitro->InVivo DataAnalysis Comparative Data Analysis InVivo->DataAnalysis Conclusion Optimal Formulation Selection DataAnalysis->Conclusion

Caption: A systematic workflow for the comparative evaluation of drug delivery systems.

Conclusion: Selecting the Appropriate PEG-DSPE

The choice between this compound and m-PEG2000-DSPE is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific therapeutic objective.

  • m-PEG2000-DSPE is the preferred choice for applications where prolonged circulation and passive tumor targeting via the EPR effect are paramount. Its dense PEG shield effectively minimizes premature clearance, maximizing the opportunity for the nanocarrier to reach its target. This is particularly advantageous for systemically administered drugs intended for solid tumors.

  • This compound may be more suitable for applications where rapid cellular uptake is the primary goal. The reduced steric hindrance of the shorter PEG chain can facilitate more efficient interaction with and internalization by target cells. This could be beneficial for therapies that require high intracellular drug concentrations or for targeting tissues that are readily accessible without the need for extended circulation.

Ultimately, the empirical data generated through the experimental protocols outlined in this guide will provide the most definitive answer for selecting the optimal PEG-DSPE for a given drug delivery challenge. Researchers are encouraged to consider the fundamental trade-offs and systematically evaluate both options to unlock the full potential of their nanomedicines.

References

A Comparative Guide to DSPE-PEG8 and DSPE-PEG(2000) for Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate polyethylene (B3416737) glycol (PEG) chain length in DSPE-PEG lipids is a critical determinant of liposomal stability, influencing everything from in vitro aggregation to in vivo circulation time. This guide provides an objective comparison of a very short-chain DSPE-PEG, represented by DSPE-PEG8 (or analogous short chains like DSPE-PEG350), and the widely utilized long-chain DSPE-PEG(2000). This comparison is supported by experimental principles and data from scientific literature to aid in the rational design of liposomal drug delivery systems.

Executive Summary

The choice between a short-chain and a long-chain DSPE-PEG for liposome (B1194612) formulation hinges on the desired balance between steric stabilization, biological interactions, and therapeutic application. DSPE-PEG(2000) is the established standard for achieving long-circulating "stealth" liposomes due to its ability to form a dense, protective hydrophilic layer. This layer effectively minimizes opsonization and uptake by the reticuloendothelial system (RES). In contrast, a very short-chain DSPE-PEG, such as DSPE-PEG8, offers a significantly smaller hydrophilic shield. While it may provide some degree of stabilization against aggregation, its capacity to prevent protein binding and RES clearance is considerably diminished, leading to shorter circulation times. The choice, therefore, depends on the specific requirements of the drug delivery system, with DSPE-PEG(2000) being preferable for applications requiring prolonged circulation and passive tumor targeting, while shorter chains might be considered in scenarios where rapid clearance or different surface functionalities are desired.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative differences in liposome properties when formulated with DSPE-PEG8 (inferred from data on short-chain PEGs) versus DSPE-PEG(2000). Absolute values can vary based on the overall lipid composition, preparation method, and experimental conditions.

PropertyDSPE-PEG8 (or similar short-chain)DSPE-PEG(2000)Rationale & References
Hydrodynamic Diameter (nm) Smaller increase from baselineLarger increase from baselineThe longer PEG chain of DSPE-PEG(2000) creates a thicker hydrophilic corona, leading to a larger overall particle size.
Zeta Potential (mV) Less pronounced shielding effectMore significant shielding, closer to neutralThe dense brush conformation of PEG2000 effectively masks the surface charge of the underlying lipids.[1]
Protein Adsorption HigherLowerLonger PEG chains provide a more effective steric barrier against the adsorption of plasma proteins.[2]
In Vivo Circulation Half-Life ShortLongThe "stealth" properties conferred by the dense PEG2000 layer reduce clearance by the RES, significantly extending circulation time.[3][4][5]
Drug Leakage Potentially higherLowerLonger PEG chains have been shown to decrease the permeability of the liposomal bilayer, leading to better drug retention.
Cellular Uptake Generally higherCan be reducedThe extensive PEG2000 layer can sterically hinder interactions with cell surface receptors, potentially reducing cellular uptake compared to shorter PEG chains.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of liposome stability. Below are standard protocols for key experiments.

Liposome Preparation (Thin-Film Hydration Method)

This is a common method for preparing liposomes.

Materials:

  • Phospholipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG8 or DSPE-PEG(2000)

  • Drug to be encapsulated

  • Organic solvent (e.g., Chloroform/Methanol mixture)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a defined pore size

Procedure:

  • Dissolve the lipids (DSPC, Cholesterol, and DSPE-PEG) in the organic solvent in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under vacuum.

  • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a uniform size, subject the resulting liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Characterization of Physicochemical Properties

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposome suspension in the appropriate buffer and measure the particle size distribution and PDI using a DLS instrument.

b) Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry

  • Procedure: Dilute the liposome suspension in the appropriate buffer and measure the electrophoretic mobility to determine the zeta potential.

In Vitro Stability Assessment: Drug Leakage Study

Method: Dialysis Method

Procedure:

  • Place a known concentration of the drug-loaded liposome formulation in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, or PBS with 50% fetal bovine serum to simulate physiological conditions) at 37°C with gentle stirring.

  • At predetermined time intervals, collect aliquots from the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

  • Calculate the percentage of drug released over time.

Mandatory Visualization

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_stab Stability Assessment cluster_comp Comparative Analysis prep1 Lipid Dissolution (DSPC, Chol, DSPE-PEG8/2000) prep2 Thin Film Formation prep1->prep2 prep3 Hydration prep2->prep3 prep4 Extrusion prep3->prep4 char1 Particle Size & PDI (DLS) prep4->char1 Formulated Liposomes char2 Zeta Potential prep4->char2 Formulated Liposomes stab1 In Vitro Drug Leakage (Dialysis) prep4->stab1 Formulated Liposomes stab2 Colloidal Stability (Size change over time) prep4->stab2 Formulated Liposomes comp Compare Stability Profiles of DSPE-PEG8 vs DSPE-PEG(2000) Liposomes char1->comp char2->comp stab1->comp stab2->comp

Caption: Experimental workflow for comparing liposome stability.

PEG_Chain_Length_Influence cluster_short Short Chain (e.g., DSPE-PEG8) cluster_long Long Chain (e.g., DSPE-PEG2000) peg_length PEG Chain Length short_steric Low Steric Hindrance peg_length->short_steric Shorter long_steric High Steric Hindrance ('Brush' Conformation) peg_length->long_steric Longer short_protein Increased Protein Adsorption short_steric->short_protein short_clearance Rapid RES Clearance short_protein->short_clearance short_circulation Short Circulation Time short_clearance->short_circulation liposome_stability Overall Liposome Stability (in vivo) short_circulation->liposome_stability Lower long_protein Decreased Protein Adsorption long_steric->long_protein long_clearance Reduced RES Clearance ('Stealth' Effect) long_protein->long_clearance long_circulation Long Circulation Time long_clearance->long_circulation long_circulation->liposome_stability Higher

Caption: Influence of PEG chain length on liposome stability.

References

A Comparative Guide to Characterizing m-PEG8-DSPE Conjugates: HPLC vs. DLS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated lipids such as m-PEG8-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8]), a thorough characterization is paramount to ensure the quality, stability, and efficacy of lipid-based drug delivery systems like liposomes and micelles.[1] Two of the most powerful and commonly employed analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Dynamic Light Scattering (DLS).

This guide provides an objective comparison of HPLC and DLS, detailing their principles, applications, and the specific types of data they provide in the context of this compound characterization. We will also present detailed experimental protocols and representative data to illustrate their practical utility. While HPLC is the gold standard for assessing purity and quantifying components, DLS is indispensable for analyzing the size and aggregation state of the nanoparticles formed by these conjugates.[2][3]

Principles of Each Technique

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that distinguishes between different components in a mixture based on their chemical properties.[] For this compound and other PEGylated lipids, which often lack a strong UV-absorbing chromophore, HPLC is typically coupled with detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[2][5] The separation is usually achieved using a reversed-phase column (e.g., C8 or C18), where molecules are separated based on their hydrophobicity.[6] This allows for the precise quantification of the this compound conjugate and the detection and identification of potential impurities.[7]

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles suspended in a liquid.[3] It works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light.[8] These fluctuations are caused by the random, Brownian motion of the particles.[3] Smaller particles move more rapidly, causing faster fluctuations in light intensity, while larger particles move more slowly, leading to slower fluctuations.[9] By analyzing these fluctuations, DLS can determine the hydrodynamic diameter and the size distribution (Polydispersity Index or PDI) of the particles, such as micelles or liposomes, formed by this compound.[10]

Head-to-Head Comparison: HPLC vs. DLS

ParameterHigh-Performance Liquid Chromatography (HPLC)Dynamic Light Scattering (DLS)
Primary Measurement Purity, concentration, and identification of impurities.[2][11]Hydrodynamic size (diameter), size distribution (PDI), and aggregation state.[3][12]
Information Provided Provides detailed information on the chemical composition and purity of the this compound conjugate itself.[]Characterizes the physical properties of the nanoparticles (e.g., micelles) formed by the conjugate in a solution.[9]
Sample State The sample is dissolved in a solvent and separated into its components.The sample is a dispersion of nanoparticles in a liquid medium.
Key Strengths High resolution and sensitivity for separating and quantifying individual components, including closely related impurities.[][13]Rapid, non-invasive, and highly sensitive to the presence of larger aggregates.[9]
Limitations The process can be destructive to the sample. It requires careful method development and does not provide information on particle size or aggregation.[]Provides an intensity-weighted average size, which can be skewed by a small number of large particles. It does not give information about the chemical composition.[8]

Experimental Protocols

HPLC-ELSD Method for Purity Analysis of this compound

This protocol outlines a typical reversed-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) for the analysis of this compound.

1. Instrumentation and Columns:

  • An HPLC system equipped with a gradient pump, autosampler, and an ELSD or CAD.

  • Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm particle size).[7]

2. Mobile Phase Preparation:

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 50 °C.[13]

  • Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic components. For example:

    • 0-4 min: Increase from 30% to 50% B.

    • 4-6 min: Increase from 50% to 90% B.

    • 6-7 min: Hold at 90% B.

    • 7-7.1 min: Return to 30% B.

    • 7.1-12 min: Re-equilibration at 30% B.[7]

  • ELSD Settings:

    • Nebulizer Temperature: 30-40 °C.

    • Evaporator Temperature: 50-60 °C.

    • Gas Flow (Nitrogen): 1.0-1.5 L/min.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent like ethanol (B145695) to a final concentration of approximately 1 mg/mL.[7]

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the this compound is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

  • Impurities can be identified by comparing their retention times to known standards or by using a coupled mass spectrometer (LC-MS).[7]

DLS Method for Size Analysis of this compound Micelles

This protocol describes the use of DLS to determine the size and polydispersity of nanoparticles formed by this compound.

1. Instrumentation:

  • A DLS instrument, such as a Malvern Zetasizer.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS) at a concentration above its critical micelle concentration.

  • Dilute the sample with the same buffer to a suitable concentration for DLS analysis (typically between 0.1 and 1.0 mg/mL).

  • Filter the sample through a 0.22 µm filter to remove any dust or large aggregates.

3. Measurement Parameters:

  • Temperature: 25 °C (to be kept constant).

  • Dispersant: Select the appropriate buffer (e.g., water or PBS) with the correct viscosity and refractive index values.

  • Measurement Angle: Typically 173° (backscatter).

  • Equilibration Time: Allow the sample to equilibrate at the set temperature for at least 2 minutes before measurement.

  • Measurement: Perform at least three replicate measurements for each sample.

4. Data Analysis:

  • The primary results obtained are the Z-Average diameter , which is the intensity-weighted mean hydrodynamic size, and the Polydispersity Index (PDI) .

  • A PDI value below 0.3 generally indicates a monodisperse or narrowly distributed sample, which is often desirable for drug delivery applications.[9]

Data Presentation

Table 1: Representative HPLC Purity Analysis of this compound

Lot NumberRetention Time (min)Relative Peak Area (%)Purity (%)Potential Impurities Identified
A 5.8598.998.9%Free DSPE, DSPE-PEG-DSPE dimer[7]
B 5.8495.295.2%Free DSPE, Unreacted PEG, DSPE-PEG-DSPE dimer

Table 2: Representative DLS Size Analysis of this compound Micelles

ParameterSample Lot ASample Lot B
Z-Average Diameter (d.nm) 12.5 nm15.8 nm
Polydispersity Index (PDI) 0.1150.280
Comments Homogeneous population of micelles.Broader size distribution, potential for some aggregation.

Visualization of the Characterization Workflow

The following diagram illustrates the complementary roles of HPLC and DLS in the comprehensive characterization of this compound conjugates.

G cluster_0 Characterization Workflow for this compound start This compound Sample hplc HPLC Analysis (Reversed-Phase) start->hplc Dissolve in organic solvent dls DLS Analysis (Aqueous Dispersion) start->dls Disperse in aqueous buffer hplc_results Purity (%) Concentration Impurity Profile hplc->hplc_results dls_results Hydrodynamic Size (d.nm) Polydispersity Index (PDI) Aggregation State dls->dls_results conclusion Comprehensive Characterization (Chemical & Physical Properties) hplc_results->conclusion dls_results->conclusion

Workflow for this compound Characterization

Conclusion

References

A Comparative Guide to Validating m-PEG8-DSPE Purity: Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of lipid excipients like m-PEG8-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8]) is critical for the safety, efficacy, and reproducibility of lipid nanoparticle (LNP)-based therapeutics. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for validating the purity of this compound, supported by experimental protocols and data interpretation insights.

The unique nature of this compound as a discrete PEG (dPEG®) lipid, with a single, defined molecular weight rather than a polymeric distribution, presents a specific analytical challenge. Purity validation must not only detect common lipid-related impurities but also resolve closely related PEG chain length variants (e.g., m-PEG7-DSPE or m-PEG9-DSPE). This guide focuses on the capabilities of mass spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to address these challenges.

At a Glance: Comparison of Key Analytical Techniques

A combination of analytical methods is often employed to gain a comprehensive understanding of product quality[1]. While mass spectrometry is unparalleled for molecular weight confirmation, techniques like HPLC are considered the gold standard for quantitative purity assessment[1].

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Molecular weight confirmation, impurity identification, structural elucidation.Purity determination, quantification of impurities.Structural confirmation, quantification of functional groups, purity assessment.
Key Advantage High specificity and sensitivity for mass-based identification. Essential for confirming the correct PEG chain length.Excellent for separating and quantifying impurities. Considered the "gold standard" for purity analysis when coupled with appropriate detectors[1].Provides detailed structural information and can quantify components without a reference standard (qNMR).
Common Detectors Time-of-Flight (TOF), Orbitrap, Quadrupole.Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), UV-Vis.N/A
Typical Impurities Detected Incorrect PEG chain lengths (e.g., m-PEG7, m-PEG9), hydrolysis products, unreacted starting materials.PEGylated and non-PEGylated impurities, phospholipids, free PEG polymers[1].Unreacted starting materials, side-products, incorrect functional groups. Can be limited by spectral overlap[1].
Limitations Can be less quantitative without extensive calibration; ion suppression effects can occur.Requires chromophores for UV detection (not ideal for PEG lipids); CAD/ELSD are more universal but can have non-linear responses.Lower sensitivity compared to MS and HPLC; spectral overlap can complicate quantification of minor impurities[1].

In-Depth Analysis & Experimental Protocols

Mass Spectrometry: The Gold Standard for Identity

Mass spectrometry is indispensable for the characterization of PEGylated lipids as it directly measures the molecular weight, confirming the identity of this compound and detecting any variations in the PEG chain length[1]. Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are common techniques.

Key Experimental Workflow: Mass Spectrometry

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep_dissolve Dissolve this compound (e.g., in Methanol (B129727) or THF) prep_matrix Mix with Matrix (for MALDI-TOF) (e.g., DCTB, CHCA) prep_dissolve->prep_matrix prep_infuse Direct Infusion or LC Elution (for ESI) prep_dissolve->prep_infuse analysis_ionize Ionization (Laser or Electrospray) prep_matrix->analysis_ionize prep_infuse->analysis_ionize analysis_separate Mass-to-Charge Separation (Analyzer) analysis_ionize->analysis_separate analysis_detect Detection analysis_separate->analysis_detect data_spectrum Generate Mass Spectrum analysis_detect->data_spectrum data_confirm Confirm Molecular Weight (Expected: ~1142.5 Da) data_spectrum->data_confirm data_impurities Identify Impurity Peaks (e.g., +/- 44 Da for PEG units) data_spectrum->data_impurities

Caption: Workflow for this compound analysis by Mass Spectrometry.

Experimental Protocol: MALDI-TOF MS

  • Sample Preparation :

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like tetrahydrofuran (B95107) (THF) or methanol.

    • Prepare a matrix solution. trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) is a suitable matrix for polymers. Dissolve DCTB in THF to a concentration of 10 mg/mL.

    • Prepare a cationization agent solution, such as sodium trifluoroacetate (B77799) (NaTFA) in ethanol (B145695), to enhance ionization.

  • Spotting :

    • Mix the sample solution, matrix solution, and cationization agent.

    • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.

  • Analysis :

    • Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for the protonated molecule [M+H]⁺ of C₅₉H₁₁₆NO₁₇P is approximately 1142.5 Da.

    • Look for peaks at intervals of 44 Da, which would indicate the presence of impurities with different numbers of ethylene (B1197577) glycol units (e.g., m-PEG7-DSPE or m-PEG9-DSPE).

Experimental Protocol: LC-MS (ESI)

  • Chromatography (LC) :

    • Column : A C8 or C18 column (e.g., Thermo Scientific™ Hypersil™ GOLD C8, 1.9 µm, 2.1 × 50 mm) is suitable.

    • Mobile Phase : A gradient elution is typically used. For example:

    • Gradient : A typical gradient might run from a low to a high percentage of Mobile Phase B over several minutes to elute the lipid.

    • Flow Rate : 0.3-0.5 mL/min.

  • Mass Spectrometry (MS) :

    • Ion Source : Electrospray Ionization (ESI) in positive ion mode.

    • Sample Preparation : Dissolve the this compound sample in the initial mobile phase composition or a compatible solvent like ethanol to a concentration of 1 mg/mL.

    • Injection Volume : 1-5 µL.

    • Data Acquisition : Acquire full scan mass spectra to detect the primary ion and any impurities. The expected protonated molecule [M+H]⁺ is ~1142.5 Da. High-resolution mass spectrometry (HRAM) can provide accurate mass data to confirm elemental compositions of impurities.

HPLC with Charged Aerosol Detection (CAD): The Quantitative Workhorse

For determining the purity of PEGylated lipids, HPLC coupled with a non-UV detector like CAD or ELSD is considered the gold standard[1]. These detectors are advantageous because PEGylated lipids lack strong UV chromophores. CAD, in particular, offers a more uniform response for non-volatile analytes, making it well-suited for quantifying both the main component and its impurities.

Logical Flow: Purity Validation via HPLC-CAD

cluster_prep Sample & System Prep cluster_analysis Chromatographic Separation cluster_detection Detection & Quantification prep_sample Dissolve Sample (e.g., 1 mg/mL in Ethanol) analysis_inject Inject Sample prep_sample->analysis_inject prep_system Equilibrate HPLC System (Column and Mobile Phase) prep_system->analysis_inject analysis_separate Separate Components on RP Column analysis_inject->analysis_separate detect_cad Nebulize, Dry, Charge & Detect with CAD analysis_separate->detect_cad detect_quantify Integrate Peak Areas & Calculate % Purity detect_cad->detect_quantify

Caption: Process for this compound purity quantification by HPLC-CAD.

Experimental Protocol: HPLC-CAD

  • Chromatography :

    • Use the same column and mobile phase system as described for LC-MS. The separation principles are identical.

  • Detection :

    • Detector : Charged Aerosol Detector (CAD).

    • Settings : Evaporation temperature should be optimized (e.g., 35-45 °C) to ensure analyte detection without causing degradation.

  • Quantification :

    • Inject a known concentration of the this compound sample.

    • Integrate the area of the main peak and all impurity peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmer

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. By integrating the signals corresponding to different parts of the molecule (the DSPE lipid tails, the glycerol (B35011) backbone, and the PEG chain), it is possible to confirm the structure and, in some cases, quantify purity.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation :

    • Dissolve 5-10 mg of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 600 MHz).

  • Data Analysis :

    • Signal Assignment : Identify the characteristic peaks for the different protons in the molecule:

      • DSPE acyl chains : A large signal complex in the aliphatic region (~0.8-2.4 ppm).

      • PEG backbone : A prominent signal around 3.6 ppm.

      • Methoxy (m) group : A singlet around 3.38 ppm.

      • Glycerol and headgroup protons : Signals in the region of 3.8-5.3 ppm.

    • Purity Calculation : Purity can be estimated by comparing the integral of the main compound's characteristic peaks to the total integral area of all signals in the spectrum, including those from impurities. For quantitative NMR (qNMR), an internal standard of known purity and concentration is added for more precise quantification.

Conclusion

Validating the purity of this compound requires a multi-faceted analytical approach. While mass spectrometry is essential for unequivocally confirming the molecular identity and detecting variations in PEG chain length, HPLC with charged aerosol detection stands out as the preferred method for robust quantitative purity assessment. NMR spectroscopy complements these techniques by providing detailed structural confirmation. For drug development professionals, employing a combination of these methods—using MS for identity, HPLC-CAD for purity quantification, and NMR for structural verification—provides the highest level of confidence in the quality and consistency of this compound, thereby ensuring the reliability of the final therapeutic product.

References

The Influence of PEG Chain Length on m-PEG-DSPE Micelles: A Comparative Analysis for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of polyethylene (B3416737) glycol (PEG) chain length in m-PEG-DSPE-based formulations is a critical determinant of a nanocarrier's physicochemical properties, in vitro performance, and in vivo fate. This guide provides a comprehensive comparison of m-PEG-DSPE with different PEG chain lengths, supported by experimental data, to inform the rational design of advanced drug delivery systems.

The length of the hydrophilic PEG chain attached to the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor profoundly impacts the resulting nanoparticle's interaction with its biological environment. This "stealth" property, conferred by the PEG corona, is a double-edged sword: while it can prolong systemic circulation by evading the mononuclear phagocyte system, it may also hinder cellular uptake at the target site. This guide will dissect these competing effects by examining key performance indicators across various PEG chain lengths.

Key Performance Indicators: A Tabular Comparison

The selection of an appropriate m-PEG-DSPE is often a trade-off between stability, circulation time, and cellular uptake. The following tables summarize quantitative data from various studies to highlight these differences.

Physicochemical Properties

The PEG chain length directly influences the hydrodynamic diameter and surface properties of nanoparticles. Generally, a longer PEG chain results in a larger particle size.[1]

Propertym-PEG2000-DSPEm-PEG3000-DSPEm-PEG5000-DSPEReference(s)
Hydrodynamic Diameter (nm) ~125-Larger than m-PEG2000-DSPE formulations[1]
Polydispersity Index (PDI) ~0.147--[1]
Zeta Potential (mV) ~ -35-More neutral than m-PEG2000-DSPE formulations[1]
Critical Micelle Concentration (µM) 0.5 - 1.5Higher than m-PEG2000-DSPEHigher than m-PEG3000-DSPE[2]

Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.

In Vitro Performance

The PEG layer can influence both the encapsulation of therapeutic agents and their subsequent release profile.

Parameterm-PEG2000-DSPEm-PEG5000-DSPEReference(s)
Drug Solubilization (Diazepam) Greater than m-PEG5000-DSPE in simple micellesShowed greater improvement with increasing PC content[2]
In Vitro Drug Release Sustained ReleasePotentially slower initial release[1]
Stability in Cationic Solutions Improved with increasing molar ratioNo significant effect of chain length on stability; molar ratio is more critical[3][4]
Biological Interactions

The "stealth" properties conferred by the PEG chain length are most evident in the nanoparticle's interaction with biological systems.

Parameterm-PEG2000-DSPEm-PEG5000-DSPEReference(s)
Cellular Uptake by Macrophages Generally efficientCan be reduced compared to m-PEG2000-DSPE[1][5]
Cellular Uptake by Tumor Cells Can be promoted-[6][7][8]
In Vivo Circulation Time ProlongedPotentially longer than m-PEG2000-DSPE[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols.

Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This is a common method for preparing PEGylated liposomes.[9]

  • Lipid Film Hydration: A mixture of lipids, including the desired m-PEG-DSPE, is dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask. This film is subsequently hydrated with an aqueous buffer containing the drug to be encapsulated, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): The resulting MLV suspension is subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm). This process is repeated for an odd number of passes to ensure a homogenous population of small unilamellar vesicles (SUVs) with a narrow size distribution.[9] The prepared liposomes are typically stored at 4°C.

Characterization of Physicochemical Properties
  • Particle Size and Polydispersity Index (PDI): These are determined using Dynamic Light Scattering (DLS). The liposome suspension is diluted in the appropriate buffer to prevent multiple scattering effects and measured in a DLS instrument. The Z-average diameter and PDI are recorded to assess the mean particle size and the homogeneity of the liposome population.[9]

  • Zeta Potential: This is measured using Laser Doppler Velocimetry to determine the surface charge of the liposomes, which influences their stability and interaction with cell membranes.

Determination of Encapsulation Efficiency and Drug Loading
  • Separation of Unencapsulated Drug: Free drug is separated from the liposomal formulation using techniques such as dialysis, size exclusion chromatography, or ultrafiltration.[9]

  • Quantification: The liposomes are then disrupted using a surfactant (e.g., Triton X-100) or an organic solvent to release the encapsulated drug. The concentration of the drug is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]

Visualizing Key Concepts and Workflows

Diagrams can aid in understanding the complex relationships and processes involved in the study of PEGylated liposomes.

G cluster_prep Liposome Preparation cluster_char Characterization prep1 Lipid Dissolution (Lipids + m-PEG-DSPE in organic solvent) prep2 Thin-Film Formation (Solvent evaporation) prep1->prep2 prep3 Hydration (Aqueous buffer + Drug) prep2->prep3 prep4 Formation of Multilamellar Vesicles (MLVs) prep3->prep4 prep5 Extrusion (Through defined pore size membranes) prep4->prep5 prep6 Formation of Small Unilamellar Vesicles (SUVs) prep5->prep6 char1 Particle Size & PDI (Dynamic Light Scattering) prep6->char1 char2 Zeta Potential (Laser Doppler Velocimetry) prep6->char2 char3 Encapsulation Efficiency (Separation + Quantification) prep6->char3

Caption: Workflow for preparing and characterizing PEGylated liposomes.

G cluster_chain m-PEG-DSPE Chain Length cluster_effects In Vivo Effects short Shorter PEG Chain (e.g., 2000 Da) uptake Increased Cellular Uptake short->uptake Potentially higher for some tumor cells long Longer PEG Chain (e.g., 5000 Da) circulation Prolonged Circulation Time long->circulation Generally longer clearance Reduced Macrophage Clearance long->clearance More effective 'stealth' effect uptake->circulation Trade-off clearance->circulation

References

Assessing the Immunogenicity of m-PEG8-DSPE vs. Longer PEGs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the immunogenic potential of polyethylene (B3416737) glycol (PEG) is critical for the design of safe and effective nanomedicines. While PEGylation is a widely adopted strategy to improve the pharmacokinetic profile of therapeutic nanoparticles, the immune system can recognize PEG, leading to accelerated blood clearance and hypersensitivity reactions. A key parameter influencing this immune response is the length of the PEG chain. This guide provides an objective comparison of the potential immunogenicity of short-chain m-PEG8-DSPE against longer-chain PEGs, supported by experimental data and detailed methodologies.

The Influence of PEG Chain Length on Immunogenicity

The immunogenicity of PEGylated nanoparticles is primarily mediated by two interconnected pathways: the production of anti-PEG antibodies (both IgM and IgG) and the activation of the complement system. The length of the PEG chain plays a significant role in modulating these responses.

Anti-PEG Antibody Production: The current body of research suggests a complex relationship between PEG chain length and the induction of anti-PEG antibodies. While longer PEG chains can provide a more effective "stealth" layer, they may also be more likely to be recognized by the immune system, leading to the generation of anti-PEG IgM and, subsequently, IgG. Conversely, very short PEG chains may not provide sufficient shielding from opsonization but could be less immunogenic. Some studies have indicated that nanoparticles with shorter PEG chains induce a weaker anti-PEG antibody response.

Complement Activation: The complement system, a crucial part of the innate immune response, can be activated by PEGylated nanoparticles, a phenomenon known as complement activation-related pseudoallergy (CARPA). This can lead to rapid clearance of the nanoparticles and hypersensitivity reactions in patients. The chain length of PEG can influence the extent of complement activation. While longer PEG chains are generally employed to prevent protein adsorption, they can, under certain conditions, still trigger the complement cascade. The impact of very short PEG chains like this compound on complement activation is not as extensively studied, but the general hypothesis is that a less dense or shorter PEG shield might lead to different patterns of protein interaction and complement recognition.

Comparative Data on Immunogenicity

Direct quantitative data comparing this compound to longer PEGs is limited in publicly available literature. However, we can infer potential trends based on studies that have investigated the effect of varying PEG chain lengths on immunogenicity markers.

Immunogenicity ParameterGeneral Trend with Increasing PEG Chain LengthInferred Performance of this compoundSupporting Evidence
Anti-PEG IgM Production Can increase with longer chains, although other factors like PEG density and particle characteristics are also critical.Potentially lower than longer PEGs due to its small size and possible reduced immunogenic epitope presentation.Studies have shown that shorter chain PEGs can lead to a reduced anti-PEG antibody response.[1]
Anti-PEG IgG Production Follows the initial IgM response and is associated with immune memory. Longer PEG chains that elicit a strong IgM response may also lead to higher IgG levels upon repeated exposure.Likely to be lower if the initial IgM response is weaker.The generation of anti-PEG IgG is dependent on the initial IgM response.
Complement Activation (sC5b-9 levels) Variable and dependent on multiple factors including PEG density and the nanoparticle's core material. Longer chains do not guarantee prevention of complement activation.The effect is not well-documented. A less effective steric shield could potentially expose other nanoparticle components that might trigger complement, or the short PEG itself might have a lower intrinsic capacity to activate the complement system.The negative charge on the anchor molecule of PEG has been implicated in complement activation, a factor that would be present in this compound.[2]
Accelerated Blood Clearance (ABC) Phenomenon Often more pronounced with longer PEG chains that induce a strong anti-PEG IgM response.May be less susceptible to the ABC phenomenon if anti-PEG IgM production is indeed lower.The ABC phenomenon is primarily driven by anti-PEG IgM binding to subsequently injected PEGylated nanoparticles.[3]

Experimental Protocols

To aid researchers in the direct comparison of different PEG-DSPE conjugates, detailed methodologies for key immunogenicity assays are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

This protocol is for the detection and quantification of anti-PEG IgM and IgG in serum or plasma.

Materials:

  • High-binding 96-well microplates

  • m-PEG-DSPE conjugate of interest (e.g., this compound, m-PEG2000-DSPE)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 1% w/v non-fat dry milk in PBS)

  • Serum or plasma samples

  • Anti-species-IgM and IgG secondary antibodies conjugated to horseradish peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Dissolve the m-PEG-DSPE conjugate in an appropriate solvent (e.g., ethanol) and then dilute in PBS to a final concentration of 10-20 µg/mL. Add 100 µL of the coating solution to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the wells three times with 200 µL of PBS.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Sample Incubation: Wash the wells three times with PBS. Dilute the serum or plasma samples in blocking buffer (e.g., 1:50 or 1:100 dilution). Add 100 µL of the diluted samples to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the wells three times with PBS containing 0.05% Tween 20 (PBST) and then three times with PBS. Add 100 µL of HRP-conjugated anti-IgM or anti-IgG secondary antibody diluted in blocking buffer to the appropriate wells. Incubate for 1 hour at room temperature.

  • Development: Wash the wells five times with PBST and then three times with PBS. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Reading: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

Complement Activation Assay (CH50 Hemolytic Assay)

This assay measures the consumption of complement from serum after incubation with PEGylated nanoparticles, providing an indication of total complement activation potential.[4][5][6]

Materials:

  • PEGylated liposomes (formulated with this compound or longer PEGs)

  • Normal human serum (NHS)

  • Gelatin veronal buffer (GVB++)

  • Antibody-sensitized sheep erythrocytes

  • Microplate reader or spectrophotometer

Procedure:

  • Serum Incubation: Incubate various concentrations of the PEGylated liposomes with NHS for a defined period (e.g., 30 minutes) at 37°C to allow for complement activation and consumption. A control sample with buffer instead of liposomes should be included.

  • Addition of Sensitized Erythrocytes: After incubation, add a standardized amount of antibody-sensitized sheep erythrocytes to the serum samples.

  • Lysis Incubation: Incubate the mixture at 37°C for a time sufficient to allow for erythrocyte lysis by the remaining active complement (e.g., 30-60 minutes).

  • Centrifugation: Centrifuge the samples to pellet any unlysed erythrocytes.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.

  • Calculation: The percentage of hemolysis is calculated relative to a 100% lysis control (erythrocytes in water). The CH50 value is the dilution of serum that causes 50% hemolysis. A decrease in the CH50 value in the presence of liposomes indicates complement consumption.

ELISA for Soluble Terminal Complement Complex (sC5b-9)

This assay quantifies the formation of the sC5b-9 complex, a marker for the activation of the terminal complement pathway.[7][8][9]

Materials:

  • PEGylated liposomes

  • Normal human serum (NHS) or plasma

  • sC5b-9 ELISA kit (commercially available)

  • Microplate reader

Procedure:

  • Serum/Plasma Incubation: Incubate the PEGylated liposomes with NHS or plasma at 37°C for a specified time (e.g., 30-60 minutes). A positive control (e.g., zymosan) and a negative control (buffer) should be included.

  • ELISA Protocol: Follow the manufacturer's instructions for the sC5b-9 ELISA kit. This typically involves:

    • Adding the incubated serum/plasma samples to a microplate pre-coated with an anti-sC5b-9 capture antibody.

    • Incubating to allow the sC5b-9 to bind.

    • Washing the plate.

    • Adding a detection antibody (e.g., biotinylated anti-sC5b-9).

    • Incubating and washing.

    • Adding a streptavidin-HRP conjugate.

    • Incubating and washing.

    • Adding a TMB substrate for color development.

    • Stopping the reaction and reading the absorbance at 450 nm.

  • Quantification: The concentration of sC5b-9 in the samples is determined by comparison to a standard curve generated with known concentrations of sC5b-9.

Visualizing Immune Response Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 Immune Response to PEGylated Nanoparticles NP PEGylated Nanoparticle B_Cell B Cell NP->B_Cell Recognition Complement Complement System NP->Complement Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Anti_PEG_IgM Anti-PEG IgM Plasma_Cell->Anti_PEG_IgM Production Anti_PEG_IgM->NP Binding (Second Dose) C3b C3b Opsonization Complement->C3b sC5b_9 sC5b-9 (CARPA) Complement->sC5b_9 Macrophage Macrophage C3b->Macrophage Phagocytosis Clearance Accelerated Blood Clearance Macrophage->Clearance

Caption: Immune response to PEGylated nanoparticles.

G cluster_0 Anti-PEG Antibody ELISA Workflow start Coat Plate with m-PEG-DSPE block Block Wells start->block add_sample Add Serum/ Plasma Sample block->add_sample add_secondary Add HRP-conjugated Secondary Antibody add_sample->add_secondary add_substrate Add TMB Substrate add_secondary->add_substrate read Read Absorbance at 450 nm add_substrate->read

Caption: Workflow for anti-PEG antibody ELISA.

G cluster_0 Complement Activation Assay Workflow (sC5b-9 ELISA) start Incubate Nanoparticles with Serum/Plasma elisa Perform sC5b-9 ELISA start->elisa quantify Quantify sC5b-9 Concentration elisa->quantify

Caption: Workflow for sC5b-9 complement assay.

Conclusion

The immunogenicity of PEGylated nanoparticles is a multifaceted issue where the length of the PEG chain is a critical, though not sole, determinant. While longer PEGs such as PEG2000 are the standard for achieving a "stealth" effect, there is a theoretical basis and some supporting evidence to suggest that very short-chain PEGs like this compound may be less immunogenic, particularly concerning the induction of anti-PEG antibodies. However, a comprehensive understanding requires direct comparative studies. The experimental protocols provided in this guide offer a framework for researchers to conduct such assessments, enabling a data-driven approach to the selection of PEG-DSPE conjugates for novel nanomedicine applications. It is imperative for drug developers to carefully evaluate the immunogenic profile of their specific formulations to ensure both safety and efficacy.

References

Navigating the In Vitro-In Vivo Gap: A Comparative Guide to m-PEG8-DSPE Nanoparticle Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro assays and in vivo outcomes is paramount for the successful translation of nanomedicines. This guide provides an objective comparison of m-PEG8-DSPE (methoxy-polyethylene glycol with a chain length of 8 PEG units, conjugated to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine) nanoparticle performance, highlighting key experimental data and the often-observed disconnect between laboratory predictions and real-world biological responses.

The use of m-PEG-DSPE in nanoparticle formulations is a widely adopted strategy to enhance systemic circulation time and improve stability.[1] The hydrophilic PEG chains create a steric barrier, reducing opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[2] However, the journey from a well-characterized in vitro system to a predictable in vivo therapeutic outcome is fraught with complexity. Numerous studies underscore the challenge of establishing a reliable in vitro-in vivo correlation (IVIVC) for nanomedicines, a critical hurdle in their clinical development.[3][4][5][6][7]

This guide will delve into specific examples from the literature to illustrate the performance of m-PEG-DSPE nanoparticles, focusing on in vitro drug release and cellular uptake versus in vivo pharmacokinetics and biodistribution.

In Vitro vs. In Vivo Performance Metrics: A Data-Driven Comparison

To illustrate the correlation, or lack thereof, between in vitro and in vivo performance of m-PEG-DSPE nanoparticles, we present data from studies on two different drug-loaded micellar formulations.

Case Study 1: Ridaforolimus-Loaded DSPE-PEG2000 Micelles

In a study evaluating a DSPE-PEG2000 micellar formulation of the mTOR inhibitor ridaforolimus, researchers observed a sustained release profile in vitro and a significant alteration of the drug's pharmacokinetics in vivo.[8][9]

Parameter In Vitro Performance (DSPE-PEG2000 Micelles) In Vivo Performance (DSPE-PEG2000 Micelles in Rats) In Vivo Performance (Free Ridaforolimus in Rats)
Drug Release Sustained release in PBS (pH 7.4)--
Elimination Half-life (t½) -1.7-fold increase vs. free drugShorter half-life
Clearance -0.6-fold decrease vs. free drugHigher clearance
Area Under the Curve (AUC) -Non-significant change vs. free drug-
Volume of Distribution (Vd) -Non-significant change vs. free drug-

Data sourced from pharmacokinetic evaluation of a DSPE-PEG2000 micellar formulation of ridaforolimus.[8][9]

Case Study 2: Isoliquiritigenin-Loaded DSPE-PEG2000 Micelles

A study on isoliquiritigenin (B1662430) (ISL)-loaded DSPE-PEG2000 micelles designed for treating ischemic stroke also demonstrated a favorable in vitro release profile and significantly improved pharmacokinetic parameters in vivo.[2]

Parameter In Vitro Performance (ISL-M) In Vivo Performance (ISL-M in Mice) In Vivo Performance (Free ISL in Mice)
Drug Release Good sustained-release effect with pH sensitivity--
Pharmacokinetics -Significantly prolonged in vivo circulation timeRapid clearance
Biodistribution -Enhanced accumulation in brain tissueLower brain accumulation

Data sourced from a study on long-circulation and brain-targeted isoliquiritigenin micelle nanoparticles.[2]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the cited studies.

In Vitro Drug Release
  • Dialysis Method: This is a common technique for assessing the in vitro release of drugs from nanoparticles.[2][8] The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO), which is then submerged in a release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature (typically 37°C) and agitation.[2][8] At predetermined time points, samples of the release medium are withdrawn and analyzed for drug content using a suitable analytical method like high-performance liquid chromatography (HPLC).[2] The volume of the withdrawn sample is usually replaced with fresh medium to maintain sink conditions.

Cellular Uptake Studies
  • Confocal Microscopy and Flow Cytometry: To visualize and quantify the cellular uptake of nanoparticles, fluorescently labeled nanoparticles are incubated with cell lines (e.g., RAW 264.7 murine macrophages) for a specific duration.[10] Confocal fluorescence microscopy is then used to observe the internalization of the nanoparticles within the cells. For quantitative analysis, flow cytometry can be employed to measure the fluorescence intensity of the cell population, which corresponds to the amount of nanoparticle uptake.[10]

In Vivo Pharmacokinetics
  • Animal Models: Pharmacokinetic studies are typically conducted in animal models such as rats or mice.[2][8]

  • Administration and Sampling: The nanoparticle formulation and the free drug (as a control) are administered intravenously to the animals at a specific dose.[8] Blood samples are collected at various time points post-administration.

  • Analysis: The concentration of the drug in the plasma or serum is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[2]

  • Parameter Calculation: Pharmacokinetic parameters like elimination half-life (t½), clearance, volume of distribution (Vd), and area under the curve (AUC) are calculated from the drug concentration-time data using non-compartmental analysis.[8]

In Vivo Biodistribution
  • Tissue Harvesting: Following administration of the nanoparticle formulation, animals are euthanized at different time points, and major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, and brain) are harvested.[2][11]

  • Quantification: The amount of the drug or a nanoparticle component (e.g., a radiolabel or a metallic core) in each tissue is quantified.[11] This allows for the determination of the nanoparticle's distribution throughout the body and its accumulation in target versus non-target tissues.

Visualizing the Nanoparticle Journey and Correlation Challenges

To better understand the processes and relationships discussed, the following diagrams illustrate a typical experimental workflow and the factors influencing the in vitro-in vivo correlation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Formulation Formulation Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->Characterization Release In Vitro Drug Release Characterization->Release Uptake Cellular Uptake (e.g., Macrophages) Characterization->Uptake PK Pharmacokinetics (Blood Sampling) Release->PK Correlation? BD Biodistribution (Tissue Analysis) Uptake->BD Correlation? Administration IV Administration (Animal Model) Administration->PK Administration->BD Efficacy Therapeutic Efficacy PK->Efficacy BD->Efficacy

Caption: Experimental workflow for nanoparticle in vitro and in vivo evaluation.

G cluster_factors Discrepancy Factors InVitro In Vitro System (Simplified Environment) IVIVC In Vitro-In Vivo Correlation (IVIVC) InVitro->IVIVC InVivo In Vivo System (Complex Biological Milieu) InVivo->IVIVC ProteinCorona Protein Corona Formation IVIVC->ProteinCorona Immune Immune System Interactions IVIVC->Immune Flow Blood Flow Dynamics IVIVC->Flow Metabolism Drug/Nanoparticle Metabolism IVIVC->Metabolism Barriers Biological Barriers (e.g., Endothelium) IVIVC->Barriers

Caption: Factors contributing to the in vitro-in vivo correlation gap.

Conclusion

The available data for this compound and similar DSPE-PEG nanoparticles demonstrate that while in vitro assays for drug release and cellular uptake provide valuable preliminary information, they are not always predictive of in vivo performance. The case studies presented show that DSPE-PEG formulations can successfully prolong circulation and alter biodistribution in vivo, which is a desired outcome. However, the broader literature cautions against a direct extrapolation from in vitro results to in vivo efficacy.[7] The complexity of the biological environment, including protein corona formation, interactions with the immune system, and physiological barriers, significantly influences the fate of nanoparticles in vivo. Therefore, while in vitro studies are indispensable for initial screening and characterization, in vivo evaluation remains the gold standard for determining the ultimate therapeutic potential of this compound nanoparticles. Future research focused on developing more predictive in vitro models that can better mimic the in vivo environment is crucial for bridging the existing IVIVC gap.

References

A Researcher's Guide to the Quantitative Analysis of m-PEG-DSPE on Nanoparticle Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of polyethylene (B3416737) glycol (PEG)-lipid conjugates on the surface of nanoparticles is a critical parameter influencing their in vivo performance, including circulation time, biocompatibility, and targeting efficiency. This guide provides an objective comparison of key analytical methods for the quantitative analysis of m-PEG8-DSPE on nanoparticle surfaces, offering a comparative look at alternative PEGylated lipids and supported by experimental data.

This comprehensive guide delves into the primary analytical techniques for quantifying m-PEG-DSPE on nanoparticle surfaces: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence-Based Assays. Each method's principles, experimental protocols, and performance are detailed to assist in selecting the most appropriate technique for your specific research needs.

Comparative Analysis of Quantification Methods

The choice of analytical technique for quantifying this compound on nanoparticle surfaces depends on several factors, including the required sensitivity, the complexity of the nanoparticle formulation, and the availability of instrumentation. The following table summarizes the key performance indicators of the most common methods.

MethodPrincipleSample PreparationThroughputSensitivitySpecificityKey AdvantagesKey Limitations
HPLC-CAD Separation by chromatography followed by universal detection based on charged aerosol particles.Nanoparticle disruption (e.g., with organic solvent or detergent)HighModerate (ng range)ModerateUniversal detection for non-volatile analytes, good reproducibility.Indirect detection, response can be influenced by mobile phase composition.
LC-MS/MS Separation by chromatography followed by mass-based detection and fragmentation for specific identification and quantification.Nanoparticle disruption and lipid extraction.HighVery High (pg range)Very HighHigh specificity and sensitivity, allows for multiplexed analysis.Matrix effects can suppress ionization, requires expensive instrumentation.
NMR Spectroscopy Measurement of the nuclear magnetic resonance of atomic nuclei. The signal intensity is proportional to the number of nuclei.Nanoparticle dispersion in a suitable deuterated solvent.LowLow to ModerateHighNon-destructive, provides structural information, can distinguish between free and conjugated PEG.Lower sensitivity compared to MS, requires high sample concentrations.
Fluorescence-Based Assays Covalent labeling of the PEG chain with a fluorescent dye and measurement of fluorescence intensity.Labeling of PEG-DSPE before or after incorporation into nanoparticles.HighVery HighHigh (if specific labeling is achieved)High sensitivity and simplicity.Requires labeling which may alter nanoparticle properties, potential for quenching.

Impact of PEG Chain Length on Quantification

While this guide focuses on this compound, it is crucial to understand how PEG chain length influences the selection and outcome of quantitative analysis. Shorter PEG chains, such as in this compound, present unique challenges and considerations compared to their longer counterparts like m-PEG2000-DSPE.

Analytical MethodImpact of Short PEG Chain (e.g., m-PEG8)Impact of Long PEG Chain (e.g., m-PEG2000)
HPLC-CAD May exhibit lower response due to lower mass compared to the lipid anchor.Higher response due to greater contribution of the PEG mass to the overall molecule.
LC-MS/MS Fragmentation patterns will be distinct and can be used for specific quantification.Multiple charged species can complicate the mass spectrum, but deconvolution algorithms can be used.
NMR Spectroscopy The characteristic ethylene (B1197577) oxide proton signal will be present but with lower intensity compared to the lipid signals.The strong, sharp peak from the numerous ethylene oxide protons can be easily integrated for quantification.
Fluorescence-Based Assays Labeling efficiency and potential steric hindrance from the nanoparticle surface need to be carefully considered.The longer, more flexible chain may be more accessible for labeling.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.

Quantification of m-PEG-DSPE by HPLC-CAD

This method is suitable for the routine quantification of total m-PEG-DSPE in a nanoparticle formulation.

a. Sample Preparation:

  • Disrupt a known amount of the nanoparticle suspension using a suitable organic solvent (e.g., methanol (B129727) or chloroform/methanol mixture) or a detergent (e.g., Triton X-100).

  • Vortex the mixture vigorously to ensure complete dissolution of the lipids.

  • Centrifuge the sample to pellet any insoluble material.

  • Collect the supernatant containing the dissolved lipids for HPLC analysis.

b. HPLC-CAD Conditions:

  • Column: A C8 or C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.[1]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • CAD Settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase composition.

c. Quantification:

  • Prepare a calibration curve using a series of known concentrations of this compound standard.

  • Inject the prepared sample and standards onto the HPLC system.

  • Integrate the peak area corresponding to m-PEG-DSPE.

  • Calculate the concentration of m-PEG-DSPE in the sample using the calibration curve.

Quantification of m-PEG-DSPE by LC-MS/MS

This highly sensitive and specific method is ideal for complex matrices and when low levels of quantification are required.

a. Sample Preparation:

  • Disrupt the nanoparticles and extract the lipids as described for HPLC-CAD.

  • For biological samples, a protein precipitation step (e.g., with cold acetonitrile) is necessary.

  • The extracted lipids are then dried down and reconstituted in a solvent compatible with the LC-MS system.

b. LC-MS/MS Conditions:

  • LC System: A UHPLC system is preferred for better resolution and faster analysis times.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: Similar to HPLC-CAD, but using MS-grade solvents and additives.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[2]

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

c. Quantification:

  • Develop an MRM method by selecting a precursor ion (the molecular ion of this compound) and a specific fragment ion.

  • Prepare a calibration curve using a standard of this compound.

  • Analyze the samples and standards using the developed LC-MS/MS method.

  • Quantify the amount of m-PEG-DSPE based on the peak area of the selected MRM transition.

Quantification of m-PEG-DSPE by ¹H NMR Spectroscopy

NMR offers a non-destructive method to quantify m-PEG-DSPE and can provide information about its environment on the nanoparticle surface.

a. Sample Preparation:

  • Lyophilize the nanoparticle suspension to remove water.

  • Resuspend the dried nanoparticles in a deuterated solvent (e.g., CDCl₃/MeOD mixture) that can dissolve the lipids.

  • Add a known amount of an internal standard with a distinct NMR signal (e.g., trimethylsilylpropanoic acid - TMSP).

b. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment: A standard 1D proton NMR experiment is typically sufficient.

c. Quantification:

  • Identify the characteristic proton signal of the PEG ethylene oxide units (typically around 3.6 ppm).[3]

  • Identify a distinct signal from the DSPE lipid anchor (e.g., the methylene (B1212753) protons of the fatty acid chains).

  • Integrate the area of the PEG signal and a known signal from the DSPE or the internal standard.

  • Calculate the molar ratio of PEG to DSPE or the absolute amount of m-PEG-DSPE by comparing the integral values, taking into account the number of protons contributing to each signal.[3]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and their relationships, the following diagrams were generated using Graphviz.

Experimental_Workflow_Quantification cluster_sample_prep Sample Preparation cluster_data Data Analysis NP_Sample Nanoparticle Sample Disruption Nanoparticle Disruption NP_Sample->Disruption Extraction Lipid Extraction Disruption->Extraction Purification Purification/ Cleanup Extraction->Purification HPLC_CAD HPLC-CAD Purification->HPLC_CAD LC_MSMS LC-MS/MS Purification->LC_MSMS NMR NMR Spectroscopy Purification->NMR Fluorescence Fluorescence Assay Purification->Fluorescence Integration Peak Area Integration HPLC_CAD->Integration LC_MSMS->Integration NMR->Integration Fluorescence->Integration Calibration Calibration Curve Quantification Quantification Calibration->Quantification Integration->Quantification

Caption: Experimental workflow for the quantification of m-PEG-DSPE.

Method_Comparison_Logic cluster_methods Analytical Techniques cluster_params Key Parameters Quant_Goal Quantitative Analysis of this compound HPLC_CAD HPLC-CAD Quant_Goal->HPLC_CAD LC_MSMS LC-MS/MS Quant_Goal->LC_MSMS NMR NMR Quant_Goal->NMR Fluorescence Fluorescence Quant_Goal->Fluorescence Sensitivity Sensitivity HPLC_CAD->Sensitivity Specificity Specificity HPLC_CAD->Specificity Throughput Throughput HPLC_CAD->Throughput Cost Cost HPLC_CAD->Cost LC_MSMS->Sensitivity LC_MSMS->Specificity LC_MSMS->Throughput LC_MSMS->Cost NMR->Sensitivity NMR->Specificity NMR->Throughput NMR->Cost Structural_Info Structural Info NMR->Structural_Info Fluorescence->Sensitivity Fluorescence->Specificity Fluorescence->Throughput Fluorescence->Cost

Caption: Logical comparison of analytical methods for PEG quantification.

References

A Head-to-Head Comparison: Thin-Film Hydration vs. Microfluidics for m-PEG8-DSPE Liposome Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of liposome (B1194612) preparation method is a critical decision that impacts the physicochemical properties and, ultimately, the in vivo performance of the final formulation. This guide provides an objective comparison of two prominent techniques for synthesizing m-PEG8-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8]) liposomes: the conventional thin-film hydration method and the modern microfluidics approach. We will delve into the experimental protocols, present comparative data, and visualize the workflows to aid in your selection process.

At a Glance: Key Differences in Liposome Characteristics

The choice between thin-film hydration and microfluidics often hinges on the desired characteristics of the liposomal formulation. Microfluidics consistently demonstrates superior control over particle size and uniformity.[1][2][3][4] In contrast, thin-film hydration, while simpler to implement at a laboratory scale, often results in a more heterogeneous population of liposomes.[1][4][5]

CharacteristicThin-Film HydrationMicrofluidics
Particle Size (Z-average) Larger, more variable (typically >150 nm, can be reduced with post-processing)Smaller, highly controllable (typically <100-200 nm)[1][4][5]
Polydispersity Index (PDI) Higher (often >0.3), indicating a wide size distribution[3][4]Lower (typically <0.2), indicating a narrow size distribution[1][4][6]
Encapsulation Efficiency Variable, often lower, especially for hydrophilic drugs[1][3][5]Generally higher and more reproducible[1][3][7][8]
Reproducibility Lower due to manual steps and operator variability[2][4]High, with low batch-to-batch variability[1][5][7][8]
Scalability Difficult to scale up for industrial production[1][3][5]Readily scalable from laboratory to industrial production[1][4][5]
Lamellarity Typically produces multilamellar vesicles (MLVs)[7][8]Primarily produces unilamellar vesicles (ULVs)[7][8]

Visualizing the Workflow: A Tale of Two Methods

The fundamental differences in the experimental workflows of thin-film hydration and microfluidics contribute to the distinct characteristics of the resulting liposomes.

Thin_Film_Hydration_Workflow cluster_0 Thin-Film Hydration Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Organic Solvent Thin Film Formation Thin Film Formation Solvent Evaporation->Thin Film Formation Under Vacuum Hydration Hydration Thin Film Formation->Hydration Aqueous Buffer MLV Formation MLV Formation Hydration->MLV Formation Vortexing/Agitation Size Reduction (Optional) Size Reduction (Optional) MLV Formation->Size Reduction (Optional) Extrusion/Sonication Final Liposomes Final Liposomes MLV Formation->Final Liposomes Size Reduction (Optional)->Final Liposomes

Workflow for the Thin-Film Hydration Method.

Microfluidics_Workflow cluster_1 Microfluidics Lipid Solution Lipid Solution Microfluidic Chip Microfluidic Chip Lipid Solution->Microfluidic Chip Organic Solvent Aqueous Phase Aqueous Phase Aqueous Phase->Microfluidic Chip Buffer Controlled Mixing Controlled Mixing Microfluidic Chip->Controlled Mixing Laminar Flow Self-Assembly Self-Assembly Controlled Mixing->Self-Assembly Solvent Diffusion Final Liposomes Final Liposomes Self-Assembly->Final Liposomes

Workflow for the Microfluidics Method.

Detailed Experimental Protocols

Thin-Film Hydration Method

This method, also known as the Bangham method, is a straightforward technique for producing liposomes.[9] It involves the deposition of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer.[3][9]

Materials:

  • This compound and other lipids (e.g., DSPC, Cholesterol)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (optional, for size reduction)

Procedure:

  • Lipid Dissolution: Dissolve this compound and other lipids in the chosen organic solvent in a round-bottom flask.[10]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure while rotating the flask in a water bath set above the lipid transition temperature.[10] This creates a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Dry the lipid film further under a high vacuum for several hours to remove any residual organic solvent.[3]

  • Hydration: Add the aqueous hydration buffer, pre-heated to a temperature above the lipid phase transition temperature, to the flask containing the dry lipid film.[3][11]

  • Vesicle Formation: Agitate the flask, for example by vortexing, to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).[12]

  • Size Reduction (Optional): To obtain smaller, more uniform liposomes, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size or sonication.[13][14]

Microfluidics Method

Microfluidic techniques for liposome synthesis rely on the controlled mixing of a lipid-in-solvent stream with an aqueous stream within microchannels.[4][5] This rapid and precise mixing leads to the self-assembly of lipids into uniform liposomes.[15]

Materials:

  • This compound and other lipids

  • Water-miscible organic solvent (e.g., ethanol, isopropanol)[5]

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Microfluidic device (e.g., with a hydrodynamic focusing design)

  • Syringe pumps

Procedure:

  • Solution Preparation: Prepare two separate solutions: one with the lipids (including this compound) dissolved in the organic solvent, and the other being the aqueous buffer.

  • System Setup: Load the lipid-in-solvent solution and the aqueous buffer into separate syringes and connect them to the respective inlets of the microfluidic device using tubing.

  • Flow Initiation: Use syringe pumps to introduce the two streams into the microfluidic chip at precisely controlled flow rates. The ratio of the flow rates (Flow Rate Ratio, FRR) and the total flow rate (TFR) are critical parameters that influence liposome size.[15][16]

  • Controlled Mixing and Self-Assembly: Within the microfluidic chip, the lipid-in-solvent stream is typically focused by the aqueous streams.[17] The rapid diffusion of the solvent into the aqueous phase at the interface of the streams causes a change in polarity, triggering the self-assembly of the lipids into liposomes.[18]

  • Collection: The resulting liposome suspension is collected from the outlet of the microfluidic device.

  • Purification: A purification step, such as dialysis or tangential flow filtration, is often employed to remove the organic solvent and any unencapsulated material.[17]

Concluding Remarks

The choice between thin-film hydration and microfluidics for the preparation of this compound liposomes is contingent on the specific requirements of the application. For early-stage research and small-scale production where simplicity and cost-effectiveness are paramount, thin-film hydration may be a suitable option. However, for applications demanding high reproducibility, precise control over physicochemical properties, and a clear path to scalable manufacturing, microfluidics presents a demonstrably superior approach.[1][3] The ability of microfluidic systems to produce liposomes with a narrow size distribution and high encapsulation efficiency in a continuous and automated fashion makes it an increasingly favored method in drug delivery research and development.[2][18][19]

References

A Comparative Guide to Validating Targeting Ligand Conjugation to DSPE-PEG Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of targeting ligands to lipid nanoparticles or micelles is a critical step in creating effective targeted drug delivery systems. The use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) is a well-established method for providing a "stealth" layer that prolongs circulation time. Functionalizing the terminal end of the PEG chain allows for the attachment of ligands (e.g., antibodies, peptides, aptamers) to direct these nanoparticles to specific tissues or cells.

This guide provides a comparative overview of common techniques used to validate the conjugation of targeting ligands to functionalized DSPE-PEG lipids, offering supporting data and detailed experimental protocols. While the query specified m-PEG8-DSPE, it is important to note that the "m" (methoxy) group is an inert capping group. For conjugation, a DSPE-PEG lipid with a reactive functional group is required. This guide will focus on the validation of conjugation to such functionalized lipids.

Comparison of Common DSPE-PEG Conjugation Chemistries

The choice of conjugation chemistry is fundamental as it dictates the stability, specificity, and efficiency of ligand attachment. Below is a comparison of common reactive groups used on DSPE-PEG.

Linker ChemistryTarget Functional GroupBond FormedKey AdvantagesKey Disadvantages
DSPE-PEG-Maleimide Thiols (e.g., Cysteine)ThioetherHighly specific for cysteine residues, enabling site-specific conjugation. Reaction is efficient at neutral pH.Potential for retro-Michael addition, which can lead to dissociation. Requires free thiol groups on the ligand, which may necessitate reduction of disulfide bonds.
DSPE-PEG-NHS Ester Primary Amines (e.g., Lysine, N-terminus)AmideHigh reactivity with abundant amine groups on proteins and peptides.Susceptible to hydrolysis in aqueous solutions, which can lower efficiency. Can lack specificity, leading to a heterogeneous mixture of conjugates.
DSPE-PEG-Aldehyde Primary Amines (e.g., N-terminus)Secondary Amine (after reduction)Site-specific conjugation can be achieved at the N-terminus under controlled acidic pH (5.5-6.5). Forms a stable, irreversible linkage.Requires a subsequent reduction step using agents like sodium cyanoborohydride.
DSPE-PEG-DBCO AzidesTriazole (via SPAAC)Bioorthogonal "click chemistry" reaction that is highly specific and occurs without a catalyst. High stability of the resulting bond.Requires the ligand to be modified with an azide (B81097) group. The reagents can be more expensive.

Key Techniques for Validating Ligand Conjugation

Successful conjugation is typically assessed by a combination of methods that confirm the presence of the ligand and characterize the resulting nanoparticles.

Chromatographic Methods (SEC-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly with a Size-Exclusion Column (SEC), is a powerful technique to separate molecules based on their hydrodynamic radius. It is used to separate the larger, ligand-conjugated micelles/nanoparticles from smaller, unreacted ligands and unconjugated lipids.

Quantitative Data Comparison

SampleExpected Elution ProfileTypical Observation
Unconjugated Nanoparticles A single major peak corresponding to the size of the nanoparticles.Elutes as a distinct peak at an earlier retention time.
Free Ligand A single major peak corresponding to the size of the ligand.Elutes at a later retention time compared to the nanoparticles.
Conjugated Nanoparticles A major peak that may show a slight shift to an earlier retention time compared to unconjugated nanoparticles due to an increase in size. A significant reduction or absence of the "Free Ligand" peak.Successful conjugation is confirmed by the co-elution of the ligand's signal (e.g., protein UV absorbance at 280 nm) with the nanoparticle peak.

Experimental Protocol: SEC-HPLC Analysis

  • System Preparation: Equilibrate an SEC-HPLC system (e.g., with a Superose® 6 or similar column) with a suitable mobile phase, such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Sample Preparation: Prepare the conjugated nanoparticle sample, ensuring it is free of large aggregates by passing it through a 0.22 µm syringe filter.

  • Injection: Inject a defined volume (e.g., 100 µL) of the sample onto the column.

  • Detection: Monitor the elution profile using multiple detectors. A UV-Vis detector can be set to 280 nm to detect protein/peptide ligands, while a refractive index (RI) or charged aerosol detector (CAD) can detect the lipid components.

  • Analysis: Compare the chromatograms of the conjugated sample, unconjugated nanoparticles, and the free ligand. Successful conjugation is indicated by a shift in the nanoparticle peak and the appearance of the ligand's signal within that peak. The area under the peak of the remaining free ligand can be used to estimate conjugation efficiency.

G cluster_prep Preparation cluster_val Validation Lipid DSPE-PEG-Ligand & This compound Hydration Thin-Film Hydration or Direct Dissolution Lipid->Hydration Buffer Aqueous Buffer (e.g., PBS) Buffer->Hydration Formulation Ligand-Conjugated Micelle/Nanoparticle Formulation Hydration->Formulation SEC SEC-HPLC Analysis Formulation->SEC DLS DLS & Zeta Potential Formulation->DLS MS Mass Spectrometry Formulation->MS Spectroscopy Spectroscopic Assays (UV-Vis, Fluorescence) Formulation->Spectroscopy SEC_Res Separation of Conjugate vs. Free Ligand SEC->SEC_Res DLS_Res Particle Size & Surface Charge Data DLS->DLS_Res MS_Res Mass Confirmation of Conjugate MS->MS_Res Spec_Res Quantification of Conjugation Efficiency Spectroscopy->Spec_Res

General workflow for formulation and validation.
Dynamic Light Scattering (DLS) and Zeta Potential

DLS measures the hydrodynamic diameter of particles in a solution, while Zeta Potential measures their surface charge. Conjugating a (typically large) ligand to the surface of a nanoparticle is expected to increase its size and may alter its surface charge.

Quantitative Data Comparison

ParameterUnconjugated NanoparticlesLigand-Conjugated NanoparticlesExpected Change
Hydrodynamic Diameter (nm) 15 - 25 nm20 - 50 nmIncrease of 5-25 nm, depending on ligand size.
Polydispersity Index (PDI) < 0.2< 0.25Should remain low, indicating a homogenous population. A significant increase may suggest aggregation.
Zeta Potential (mV) -2 to -10 mV-5 to +15 mV (highly ligand-dependent)Change is dependent on the isoelectric point (pI) of the ligand. A basic ligand will shift the charge to be more positive.

Experimental Protocol: DLS and Zeta Potential Measurement

  • Sample Preparation: Dilute a small volume of the nanoparticle formulation in an appropriate buffer (e.g., 10 mM HEPES or PBS) to a suitable concentration for the instrument (typically in the 0.1-1.0 mg/mL range).

  • DLS Measurement:

    • Place the diluted sample in a clean cuvette.

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Perform the measurement, acquiring data from multiple runs (e.g., 3 runs of 10-15 measurements each).

    • Analyze the size distribution report to obtain the Z-average diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Inject the diluted sample into a specialized folded capillary cell.

    • Perform the measurement to determine the electrophoretic mobility, from which the instrument calculates the zeta potential.

  • Analysis: Compare the mean diameter, PDI, and zeta potential of the conjugated nanoparticles with the unconjugated controls.

Mass Spectrometry (MS)

Mass spectrometry can provide direct evidence of conjugation by confirming the expected mass increase in the DSPE-PEG lipid after the ligand is attached. This is particularly useful for smaller ligands like peptides.

Experimental Protocol: MALDI-TOF MS Analysis

  • Sample Preparation: Mix a small amount of the purified DSPE-PEG-ligand conjugate with a MALDI matrix solution (e.g., sinapinic acid).

  • Spotting: Spot the mixture onto a MALDI target plate and allow it to dry completely, forming co-crystals.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer.

  • Analysis: Compare the resulting spectrum to that of the unconjugated DSPE-PEG. A peak corresponding to the molecular weight of the DSPE-PEG plus the molecular weight of the ligand confirms successful covalent conjugation.

Principle of Size Exclusion Chromatography (SEC).

Alternatives to DSPE-PEG

While DSPE-PEG is a highly effective and widely used component in nanoparticle formulations, concerns about the potential for PEG to induce an immune response (anti-PEG antibodies) have driven research into alternatives. These antibodies can lead to accelerated blood clearance (ABC) of the nanoparticles upon repeated administration.

Comparison of Stealth Polymers

PolymerKey AdvantagesKey Disadvantages
Poly(sarcosine) (pSar) Considered a top alternative. Non-immunogenic, biodegradable, and derived from an endogenous amino acid. Shows stealth properties comparable to PEG.Lacks the extensive history of regulatory approval that PEG has. Synthesis can be more complex.
Poly(2-oxazoline)s (POx) Biocompatible and demonstrates "stealth" properties similar to PEG. Tunable properties by changing the side chains.Less established in clinical applications compared to PEG. Long-term safety data is less available.
Zwitterionic Polymers (e.g., Poly(carboxybetaine)) Highly resistant to nonspecific protein adsorption. Can improve nanoparticle stability during processes like nebulization.Can be more expensive and complex to synthesize and conjugate to lipids.
Polyglycerol (PG) Highly hydrophilic and biocompatible. Studies have shown negligible binding to anti-PEG antibodies.Still in earlier stages of development for LNP applications compared to PEG and pSar.

Safety Operating Guide

Personal protective equipment for handling m-PEG8-DSPE

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of m-PEG8-DSPE. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Disclaimer: This guide is based on publicly available information and general laboratory safety protocols for similar compounds. A specific Safety Data Sheet (SDS) for this compound was not directly accessible at the time of writing. Users must consult the SDS provided by their supplier for the most accurate and comprehensive safety information before handling this material.

I. Personal Protective Equipment (PPE)

When handling this compound, which is typically a solid or powder, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The recommended PPE is outlined in the table below.

PPE CategoryItemSpecificationsRationale
Hand Protection GlovesNitrile or neoprene, powder-free. Consider double-gloving.Prevents skin contact with the compound. Double-gloving is recommended for enhanced protection, especially during extended handling.[1][2]
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliantProtects eyes from airborne particles and potential splashes.[3]
Body Protection Laboratory Coat or Disposable GownLong-sleeved, fully buttonedPrevents contamination of personal clothing.[1]
Respiratory Protection N95 Respirator or equivalentNIOSH-approvedRecommended when handling the powder outside of a chemical fume hood or ventilated enclosure to prevent inhalation of airborne particles.[3]

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for the safe handling of this compound. The following steps provide a clear workflow for laboratory personnel.

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure.

    • Have all necessary equipment (e.g., spatulas, weighing paper, vials) clean and ready for use.

  • Weighing and Aliquoting:

    • If possible, perform all manipulations of the solid compound within a chemical fume hood to minimize the risk of inhalation.

    • Use appropriate tools to handle the powder and avoid creating dust.

    • Close the container tightly after use to prevent contamination and exposure to moisture, as PEGylated compounds can be hygroscopic.[4]

  • Solubilization:

    • If preparing a solution, add the solvent to the solid this compound slowly and cap the container promptly.

    • Consult the product datasheet for appropriate solvents.

  • Storage:

    • Store this compound in a tightly sealed container at the recommended temperature, typically -20°C.[5]

    • Keep in a dry environment to prevent degradation.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Segregation of Waste:

    • Separate waste contaminated with this compound from general laboratory waste.

    • Use clearly labeled, sealed containers for chemical waste.

  • Solid Waste Disposal:

    • Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be placed in a designated hazardous waste container.

    • If the compound is determined to be non-hazardous by your institution's environmental health and safety (EHS) office, it may be permissible to dispose of it as regular laboratory waste.[6][7][8] Always consult your institution's EHS guidelines.

  • Liquid Waste Disposal:

    • Solutions containing this compound should be collected in a designated chemical waste container.

    • Do not pour solutions down the drain unless explicitly permitted by your institution's EHS office for non-hazardous materials.[6][8]

  • Decontamination:

    • Clean any spills immediately with an appropriate solvent and absorbent material.

    • Dispose of all cleanup materials as hazardous waste.

IV. Experimental Workflow and Disposal Diagram

The following diagrams illustrate the key steps in the handling and disposal of this compound.

Handling_Workflow This compound Handling Workflow prep 1. Preparation (Don PPE, Prepare Workspace) weigh 2. Weighing & Aliquoting (In Fume Hood) prep->weigh solubilize 3. Solubilization (If applicable) weigh->solubilize use 4. Experimental Use weigh->use solubilize->use storage 5. Storage (-20°C, Dry) use->storage

Caption: A flowchart of the this compound handling process.

Disposal_Workflow This compound Disposal Workflow start Waste Generation (Contaminated materials, unused compound) segregate 1. Segregate Waste (Chemical vs. General) start->segregate solid_waste 2a. Solid Waste (Gloves, tubes, etc.) segregate->solid_waste liquid_waste 2b. Liquid Waste (Solutions) segregate->liquid_waste container_solid 3a. Place in Labeled Hazardous Waste Container solid_waste->container_solid container_liquid 3b. Collect in Labeled Chemical Waste Container liquid_waste->container_liquid ehs_pickup 4. Arrange for EHS Waste Pickup container_solid->ehs_pickup container_liquid->ehs_pickup

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.